molecular formula C18H21N5O3 B605736 DprE1-IN-1 CAS No. 1494675-86-3

DprE1-IN-1

Número de catálogo: B605736
Número CAS: 1494675-86-3
Peso molecular: 355.4 g/mol
Clave InChI: VDRYGTNDKXIPSK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

TBA-7371 is under investigation in clinical trial NCT04176250 (Early Bactericidal Activity of TBA-7371 in Pulmonary Tuberculosis).
TBA-7371 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Propiedades

IUPAC Name

N-(2-hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-11-6-15-16(20-7-11)13(17(25)19-4-5-24)8-23(15)9-14-12(2)18(26-3)22-10-21-14/h6-8,10,24H,4-5,9H2,1-3H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRYGTNDKXIPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)OC)C)C(=O)NCCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1494675-86-3
Record name TBA-7371
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TBA-7371
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URL https://www.drugbank.ca/drugs/DB16243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TBA-7371
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3T98GBE3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enzymatic Target of DprE1-IN-1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DprE1-IN-1 is a potent inhibitor of a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth overview of the enzymatic target of this compound, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

The Enzymatic Target: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

The direct enzymatic target of this compound is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) . DprE1 is a flavoenzyme that plays an indispensable role in the synthesis of the mycobacterial cell wall.[1][2] Specifically, it is a key component of the arabinogalactan and lipoarabinomannan biosynthesis pathways.[1]

DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[2] DPA is the sole arabinose donor for the synthesis of arabinans, which are essential structural components of the mycobacterial cell wall.[2] The inhibition of DprE1 disrupts this vital pathway, leading to cell lysis and bacterial death.[3] This makes DprE1 a highly attractive and validated target for the development of new anti-tuberculosis drugs.[3]

Signaling Pathway: DprE1/DprE2 Catalyzed Epimerization

The epimerization of DPR to DPA is a two-step process. DprE1 catalyzes the first step, the FAD-dependent oxidation of the C2' hydroxyl of DPR to yield the keto intermediate, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[1][4] DPX is then reduced by DprE2 in an NADH-dependent manner to form DPA.[1][4]

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1_node DprE1 DPR->DprE1_node DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2_node DprE2 DPX->DprE2_node DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE1_node->DPX FADH2 FADH2 DprE1_node->FADH2 DprE2_node->DPA NAD NAD+ DprE2_node->NAD FAD FAD FAD->DprE1_node NADH NADH + H+ NADH->DprE2_node Inhibitor This compound Inhibitor->DprE1_node

Caption: The DprE1/DprE2 epimerization pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following table summarizes the available quantitative data for the inhibitory activity of this compound.

ParameterValueTarget/Cell LineDescription
IC50 10 nM DprE1 Half-maximal inhibitory concentration against the purified DprE1 enzyme. [5]
IC506 µMPDE6Half-maximal inhibitory concentration against Phosphodiesterase 6.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of DprE1 inhibitors like this compound.

DprE1 Enzymatic Activity Assay (Radiolabeled)

This assay directly measures the enzymatic conversion of DPR to DPX by DprE1.

Materials:

  • Purified recombinant M. tuberculosis DprE1 enzyme.

  • 14C-labeled decaprenylphosphoryl-β-D-ribose (14C-DPR) substrate.

  • Reaction Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl2.

  • Cofactors: 1 mM FAD.

  • This compound (or other inhibitors) dissolved in DMSO.

  • Thin-layer chromatography (TLC) plates (silica gel).

  • Developing Solvent: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v).

  • Scintillation fluid and counter.

Procedure:

  • Prepare reaction mixtures containing 50 µg of purified DprE1 enzyme in the reaction buffer with 1 mM FAD.

  • Add varying concentrations of this compound (or DMSO for control) to the reaction mixtures and incubate for 30 minutes at 30°C.

  • Initiate the reaction by adding approximately 2,000 cpm of 14C-DPR.

  • Incubate the reaction for a defined period (e.g., 1 hour) at 37°C.

  • Quench the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

  • Separate the organic and aqueous phases by adding water.

  • Spot the dried organic phase onto a TLC plate.

  • Develop the TLC plate using the specified developing solvent.

  • Visualize the separated 14C-DPR and 14C-DPX spots using a phosphorimager or by autoradiography.

  • Quantify the radioactivity of the spots to determine the percentage of conversion and calculate the IC50 value.

Experimental Workflow: DprE1 Inhibition Assay

DprE1_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_enzyme Prepare DprE1 Enzyme Solution mix_reagents Mix DprE1, Buffer, FAD, and this compound prep_enzyme->mix_reagents prep_inhibitor Prepare this compound Dilutions prep_inhibitor->mix_reagents prep_substrate Prepare 14C-DPR Substrate start_reaction Add 14C-DPR to Initiate prep_substrate->start_reaction pre_incubate Pre-incubate (30 min, 30°C) mix_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate (e.g., 1 hr, 37°C) start_reaction->incubate quench Quench Reaction (Chloroform:Methanol) incubate->quench extract Organic Phase Extraction quench->extract spot_tlc Spot on TLC Plate extract->spot_tlc develop_tlc Develop TLC spot_tlc->develop_tlc visualize Visualize Spots (Phosphorimager) develop_tlc->visualize quantify Quantify Radioactivity visualize->quantify calculate Calculate IC50 quantify->calculate

Caption: A typical workflow for determining the IC50 of this compound using a radiolabeled assay.

DprE1 Enzymatic Activity Assay (Fluorescence-based)

This high-throughput compatible assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of DPR when molecular oxygen is the electron acceptor.

Materials:

  • Purified recombinant M. tuberculosis DprE1 enzyme.

  • Farnesyl-phosphoryl-β-D-ribofuranose (FPR) as a substrate analog of DPR.

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.

  • Cofactors: FAD.

  • Amplex Red reagent.

  • Horseradish peroxidase (HRP).

  • This compound (or other inhibitors) dissolved in DMSO.

  • Black 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • In a black 96-well plate, add the reaction mixture containing DprE1, FAD, HRP, and Amplex Red.

  • Add serial dilutions of this compound (or DMSO for control) to the wells and incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding the substrate, FPR.

  • Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time, which corresponds to the formation of resorufin from Amplex Red.

  • Subtract the background fluorescence from a reaction mixture without the substrate.

  • Convert fluorescence units to the concentration of the product using a standard curve.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a potent inhibitor of M. tuberculosis DprE1, a critical enzyme for mycobacterial cell wall synthesis. Its low nanomolar IC50 value highlights its potential as a lead compound for the development of novel anti-tuberculosis therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of DprE1 inhibitors. Further research into the structural basis of this compound binding and its in vivo efficacy will be crucial for its advancement as a potential clinical candidate.

References

DprE1-IN-1: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DprE1-IN-1 has emerged as a potent and orally active inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the cell wall synthesis pathway of Mycobacterium tuberculosis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It includes a comprehensive summary of its quantitative efficacy and safety data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel anti-tuberculosis therapeutics.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for new anti-TB agents with novel mechanisms of action. DprE1, a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall component arabinogalactan, has been identified as a highly vulnerable target for drug development. This compound is a promising inhibitor of this enzyme, demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains.

Mechanism of Action

DprE1 is a key enzyme in the decaprenylphosphoryl-arabinose (DPA) biosynthetic pathway. DPA is the sole donor of arabinofuranosyl residues for the synthesis of arabinogalactan and lipoarabinomannan, both of which are essential components of the mycobacterial cell wall. DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA. This compound inhibits this pathway, leading to the disruption of cell wall synthesis and subsequent bacterial cell death.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2'-keto-D-arabinose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall DprE1->DPX DprE2->DPA DprE1_IN_1 This compound DprE1_IN_1->Inhibition

Figure 1: this compound Inhibition of the DPA Biosynthetic Pathway.

Synthesis of this compound

This compound, chemically known as N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, can be synthesized through a multi-step process. A key step in the synthesis of related pyrrolo[2,3-b]pyridine scaffolds involves the coupling of two main building blocks. While a specific detailed protocol for this compound is not publicly available, a general synthetic route can be inferred from the synthesis of analogous compounds. The synthesis likely involves the preparation of a 1H-pyrrolo[3,2-b]pyridine core, followed by functionalization at the 1 and 3 positions.

Synthesis_Workflow Start Starting Materials (e.g., 4-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine) Step1 Alkylation at N1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine Start->Step1 Intermediate1 Intermediate 1 (1-substituted pyrrolo[3,2-b]pyridine) Step1->Intermediate1 Step2 Carboxylation at C3 Intermediate1->Step2 Intermediate2 Intermediate 2 (Carboxylic Acid Derivative) Step2->Intermediate2 Step3 Amide Coupling with 2-aminoethanol Intermediate2->Step3 Final This compound Step3->Final

Figure 2: Generalized Synthetic Workflow for this compound.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following table summarizes the key quantitative data.

Parameter Value Assay/Model Reference
In Vitro Efficacy
MIC vs. M. tuberculosis H37Rv0.625 µg/mL (7 days)Microplate Alamar Blue Assay[1][2]
MIC vs. MDR-TB clinical isolates0.0156 to 64 µg/mLMicrodilution Plate Assay[2]
MIC vs. XDR-TB clinical isolates0.0156 to 64 µg/mLMicrodilution Plate Assay[2]
In Vivo Efficacy
Lung CFU Reduction0.54 log₁₀M. tuberculosis H37Rv infected BALB/c mice (100 mg/kg, oral, 3 weeks)
Macrophage CFU Reduction1.19 and 1.29 log₁₀M. tuberculosis in J774A.1 macrophages (5 µg/mL and 10 µg/mL, 3 days)
Safety and Pharmacokinetics
Cytotoxicity (IC₅₀) vs. HepG2 cells>60 µg/mLMTT Assay
Cytotoxicity (IC₅₀) vs. J774A.1 cells>60 µg/mLMTT Assay
Cytotoxicity (IC₅₀) vs. Vero cells58.18 µg/mLMTT Assay
Human Hepatocyte Stability (1 µM)42% remaining after 120 minSuspension Cryopreserved Hepatocytes
Mouse Hepatocyte Stability (1 µM)49.7% remaining after 120 minSuspension Cryopreserved Hepatocytes
hERG Channel InhibitionLow inhibitionThallium Flux Assay

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Method: Microplate Alamar Blue Assay

  • Prepare a twofold serial dilution of this compound in a 96-well microplate.

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with ADC to mid-log phase.

  • Adjust the bacterial suspension to a McFarland standard of 1.0 and dilute 1:50.

  • Inoculate each well of the microplate with the bacterial suspension.

  • Incubate the plates at 37°C for 7 days.

  • Add Alamar Blue solution to each well and incubate for an additional 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

MIC_Workflow Start Prepare Serial Dilutions of this compound Inoculate Inoculate Microplate Start->Inoculate Inoculum Prepare M. tuberculosis H37Rv Inoculum Inoculum->Inoculate Incubate1 Incubate at 37°C for 7 days Inoculate->Incubate1 AddAlamar Add Alamar Blue Incubate1->AddAlamar Incubate2 Incubate for 24 hours AddAlamar->Incubate2 Read Read Results (Color Change) Incubate2->Read

Figure 3: Workflow for MIC Determination using Alamar Blue Assay.
Cytotoxicity Assay

Method: MTT Assay

  • Seed HepG2, J774A.1, or Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and add to the respective wells.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Efficacy in a Mouse Model

Model: M. tuberculosis H37Rv infected BALB/c mice

  • Infect female BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv.

  • At a predetermined time post-infection (e.g., 10 days), begin treatment with this compound administered by oral gavage (e.g., 100 mg/kg, 5 days a week).

  • After the treatment period (e.g., 3 weeks), euthanize the mice.

  • Homogenize the lungs and plate serial dilutions of the homogenate on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs and compare it to an untreated control group.

Hepatocyte Stability Assay

Method: Suspension of Cryopreserved Hepatocytes

  • Thaw cryopreserved human or mouse hepatocytes and resuspend them in pre-warmed incubation medium.

  • Add this compound to the hepatocyte suspension at a final concentration of 1 µM.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the suspension and quench the metabolic activity with a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analyze the concentration of the remaining this compound in the supernatant using LC-MS/MS.

  • Calculate the percentage of the compound remaining over time to determine its metabolic stability.

hERG Channel Inhibition Assay

Method: Thallium Flux Assay

  • Plate cells stably expressing the hERG channel in a microplate.

  • Load the cells with a thallium-sensitive fluorescent dye.

  • Add this compound at various concentrations to the wells.

  • Stimulate the cells to open the hERG channels and allow the influx of thallium ions.

  • Measure the fluorescence intensity, which is proportional to the thallium influx through the hERG channels.

  • A decrease in fluorescence in the presence of this compound indicates inhibition of the hERG channel.

Conclusion

This compound is a potent inhibitor of a key enzyme in the M. tuberculosis cell wall synthesis pathway. Its strong in vitro and in vivo activity against both drug-sensitive and drug-resistant strains, coupled with a favorable safety profile, makes it a promising candidate for further development as a novel anti-tuberculosis drug. The detailed technical information provided in this guide is intended to facilitate further research and development efforts in this critical area of infectious disease.

References

The Emergence of DprE1-IN-1: A Technical Guide to a Novel Strategy Against Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rising tide of drug-resistant tuberculosis (TB) constitutes a formidable global health crisis, demanding the urgent development of novel therapeutic agents with new mechanisms of action. This technical guide provides an in-depth overview of a promising new class of anti-TB compounds: DprE1 inhibitors, with a focus on their potential to treat drug-resistant strains. Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. Its inhibition leads to bacterial cell death, and its absence in humans makes it an attractive and specific drug target. This document details the mechanism of action of DprE1 inhibitors, summarizes key preclinical and clinical data for leading compounds, provides detailed experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved in their development.

Introduction: The Challenge of Drug-Resistant Tuberculosis

Tuberculosis, caused by Mycobacterium tuberculosis (M.tb), remains a leading cause of death from a single infectious agent worldwide. The efficacy of standard TB therapies is severely threatened by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. MDR-TB is defined by resistance to the two most potent first-line anti-TB drugs, isoniazid and rifampicin. XDR-TB exhibits additional resistance to any fluoroquinolone and at least one of three second-line injectable drugs. This growing resistance necessitates the discovery and development of new drugs that act on novel molecular targets within M.tb.

DprE1 has been identified as a highly vulnerable target for the development of new anti-tubercular drugs. This enzyme is essential for the synthesis of the mycobacterial cell wall, and its inhibition leads to cell lysis. Several DprE1 inhibitors have shown potent activity against both drug-susceptible and drug-resistant M.tb strains in preclinical studies and are currently advancing through clinical trials.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

DprE1 is a key flavoenzyme involved in the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole donor of arabinofuranose residues for the synthesis of arabinogalactan and lipoarabinomannan, which are crucial for the integrity of the mycobacterial cell wall.

The inhibition of DprE1 disrupts this essential pathway, leading to the cessation of arabinan synthesis and subsequent bacterial death. DprE1 inhibitors can be broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors.

  • Covalent Inhibitors: These compounds, such as the benzothiazinones (BTZs), form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1. This class of inhibitors often contains a nitro group that is activated by the reduced flavin cofactor within the enzyme's active site.

  • Non-covalent Inhibitors: These inhibitors bind reversibly to the active site of DprE1, competing with the natural substrate.

The following diagram illustrates the DprE1-mediated step in the arabinogalactan biosynthesis pathway and the point of inhibition.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2'-keto-D-arabinose (DPX) DprE2 DprE2 (NADH-dependent) DPX->DprE2 DPA Decaprenylphosphoryl-arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall DprE1->DPX Oxidation (FAD -> FADH2) DprE2->DPA Reduction Inhibitor DprE1 Inhibitor (e.g., DprE1-IN-1) Inhibitor->DprE1 Inhibition Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation MIC MIC Determination (MABA) Decision1 Potent & Selective? EnzymeAssay DprE1 Enzyme Inhibition Assay Cytotoxicity Cytotoxicity Assay (MTT) Efficacy Murine Model of TB (Efficacy) Toxicity In Vivo Toxicology Efficacy->Toxicity Decision2 Efficacious & Safe? Toxicity->Decision2 LeadCompound Lead DprE1 Inhibitor Candidate LeadCompound->MIC LeadCompound->EnzymeAssay LeadCompound->Cytotoxicity Decision1->Efficacy Yes Stop1 Stop/Optimize Decision1->Stop1 No ClinicalCandidate Clinical Candidate Decision2->ClinicalCandidate Yes Stop2 Stop/Optimize Decision2->Stop2 No

A Technical Guide to the Structural and Functional Analysis of DprE1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the structural and functional analysis of inhibitors targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis (Mtb). DprE1 is a validated and highly vulnerable target for novel anti-tuberculosis therapeutics due to its essential role in the biosynthesis of the mycobacterial cell wall and its periplasmic localization.[1][2] This guide will use "DprE1-IN-1" as a representative placeholder for a generic DprE1 inhibitor to explore the core principles of analysis.

Functional Analysis of DprE1 and its Inhibition

DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[2][3] DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the Mtb cell wall.[1][2][4] Inhibition of DprE1 disrupts this vital pathway, compromising the structural integrity of the cell wall and leading to bacterial death.[4]

The DprE1/DprE2 Pathway in Arabinan Biosynthesis

The epimerization process is a two-step reaction:

  • Oxidation: DprE1, using its flavin adenine dinucleotide (FAD) cofactor, oxidizes DPR to the intermediate decaprenyl-P-2′-keto-ribofuranose (DPX).[1][5]

  • Reduction: The NADH-dependent DprE2 enzyme then reduces DPX to the final product, DPA.[1][5]

This pathway is a prime target for inhibitors because the DprE1 enzyme is unique to mycobacteria, which minimizes the potential for side effects in human cells.[4]

DprE1_Pathway Arabinogalactan Biosynthesis Pathway cluster_DprE1 DprE1 Catalysis cluster_DprE2 DprE2 Catalysis DPR DPR (Decaprenylphosphoryl-ribose) DprE1 DprE1 DPR->DprE1 Substrate DPX DPX (Decaprenyl-P-2'keto-ribofuranose) DPX_input DprE1->DPX Product FADH2 FADH2 DprE1->FADH2 FAD FAD FAD->DprE1 DPA DPA (Decaprenyl-P-arabinofuranose) Arabinan Arabinan Synthesis (Arabinogalactan & LAM) DPA->Arabinan DprE2 DprE2 DprE2->DPA Product NAD NAD+ DprE2->NAD NADH NADH NADH->DprE2 DPX_input->DprE2 Substrate Inhibitor DprE1 Inhibitor (e.g., this compound) Inhibitor->DprE1 Inhibition

Caption: The DprE1/DprE2 enzymatic pathway for DPA synthesis.

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent.[1]

  • Covalent Inhibitors: These compounds, often containing a nitro group (e.g., benzothiazinones like BTZ043), act as suicide substrates.[2][6] The FADH2 cofactor within DprE1 reduces the inhibitor's nitro group to a reactive nitroso species.[5][6] This intermediate then forms a covalent semimercaptal bond with a critical cysteine residue (Cys387 in Mtb) in the enzyme's active site, leading to irreversible inactivation.[1][3][5]

  • Non-Covalent Inhibitors: These compounds bind reversibly to the active site, acting as competitive inhibitors.[1] Their binding is not strictly dependent on the formation of a covalent bond.[7]

Covalent_Inhibition Mechanism of Covalent DprE1 Inhibition cluster_workflow Inhibition Cascade DprE1_Active Active DprE1 Enzyme (with FADH2 and Cys387) Reduction Reduction by FADH2 DprE1_Active->Reduction Nitro_Inhibitor Nitro-Inhibitor (Prodrug, e.g., BTZ) Nitro_Inhibitor->DprE1_Active Binds to active site Nitroso_Intermediate Reactive Nitroso Intermediate Reduction->Nitroso_Intermediate Covalent_Bond Covalent Bond Formation Nitroso_Intermediate->Covalent_Bond DprE1_Inactive Inactive DprE1-Inhibitor Adduct (Cys387-linked) Covalent_Bond->DprE1_Inactive Irreversible Inactivation Stop Arabinan Synthesis Blocked DprE1_Inactive->Stop

Caption: Generalized workflow for covalent inhibition of DprE1.

Structural Analysis of the DprE1 Enzyme

The crystal structure of DprE1 reveals a two-domain topology characteristic of the vanillyl-alcohol oxidase (VAO) family of FAD-containing oxidoreductases.[8][9][10]

  • FAD-Binding Domain: This domain (residues ~7–196 and ~413–461) consists of an α+β fold and deeply buries the non-covalently bound FAD cofactor.[3][8]

  • Substrate-Binding Domain: This domain (residues ~197–412) is composed of an extended, antiparallel β-sheet.[8] The active site is located at the interface of these two domains.[8][9]

A key feature of DprE1 is the structural flexibility of two surface loops in the substrate-binding domain.[8][10] These loops appear to control access to the active site, which contains the critical Cys387 residue (in Mtb) that is the site of covalent modification by inhibitors like benzothiazinones.[3][9]

Quantitative Data for DprE1 Inhibitors

The potency of DprE1 inhibitors is evaluated using several quantitative metrics. The data below is compiled for prominent examples.

Table 1: In Vitro and In Vivo Activity of Select DprE1 Inhibitors

Compound Type MIC on Mtb H37Rv (nM) IC50 on HepG2 (µM) In Vivo Efficacy (Log10 CFU/lung reduction)
BTZ-043 Covalent 2.3[5] 11.5[5] ~1.9[5]
Macozinone (PBTZ-169) Covalent 0.65[5] 127[5] ~2.4[5]
TBA-7371 Covalent Data not specified Data not specified Currently in Phase 2 trials[11]

| OPC-167832 | Non-covalent | Data not specified | Data not specified | Currently in Phase 2 trials[11] |

Table 2: Key Physicochemical Properties for Potent DprE1 Inhibitors

Property Recommended Range/Value Rationale
LogP 3 - 5[5] Optimal lipophilicity for cell penetration.
Molecular Weight (MW) ~430 g/mol [5] Balances complexity and drug-like properties.
Hydrogen Bond Acceptors (HBA) 6 - 8[5] Facilitates interactions within the binding pocket.
Hydrogen Bond Donors (HBD) 1 - 2[5] Contributes to binding affinity.

| Rule of Five (Ro5) Violations | 0 is preferred | A higher percentage of non-covalent (86.2%) vs. covalent (54.8%) inhibitors adhere to Ro5.[1] |

Experimental Protocols and Workflows

A combination of enzymatic assays, biophysical methods, and computational studies are employed to analyze DprE1 inhibitors.

DprE1/DprE2 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of DPR to DPA.

Methodology Outline:

  • Reaction Setup: Purified M. tuberculosis DprE1 and DprE2 enzymes are incubated with a radiolabeled substrate, such as [14C]-DPR.

  • Inhibitor Addition: The reaction is performed in the presence and absence of the test inhibitor (e.g., this compound).

  • Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

  • Product Extraction: Lipids, including the substrate (DPR) and product (DPA), are extracted.

  • Analysis: The extracted products are separated using Thin-Layer Chromatography (TLC) and visualized by autoradiography.[3]

  • Quantification: The reduction in the DPA product spot in the presence of the inhibitor indicates its potency.

Assay_Workflow DprE1 Inhibition Assay Workflow cluster_protocol Experimental Steps Start Start Setup 1. Prepare Reaction Mix (DprE1, DprE2, [14C]-DPR) Start->Setup AddInhibitor 2. Add Test Inhibitor (this compound) Setup->AddInhibitor Incubate 3. Incubate at 37°C AddInhibitor->Incubate Extract 4. Extract Lipids Incubate->Extract TLC 5. Separate via TLC Extract->TLC Analyze 6. Analyze by Autoradiography TLC->Analyze Result Inhibition? Analyze->Result End End Result->End Yes/No

Caption: A typical workflow for an in vitro DprE1 enzymatic assay.

X-ray Crystallography

To understand the structural basis of inhibition, co-crystal structures of DprE1 with the inhibitor are determined.

Methodology Outline:

  • Protein Expression and Purification: DprE1 from M. tuberculosis or a surrogate like M. smegmatis is overexpressed and purified.

  • Crystallization: The purified enzyme is crystallized, often in both its apo (ligand-free) form and in complex with the inhibitor.

  • Data Collection: The crystals are exposed to X-rays, and diffraction data is collected.

  • Structure Solution and Refinement: The electron density map is used to build and refine the atomic model of the DprE1-inhibitor complex, revealing key binding interactions, including covalent adduct formation with Cys387.[3][8][9]

In Silico Analysis Workflow

Computational methods are crucial for identifying and optimizing new DprE1 inhibitors.

Methodology Outline:

  • Pharmacophore Modeling: A 3D pharmacophore model is built based on a set of known active inhibitors.[12]

  • Virtual Screening: Large chemical databases (e.g., ChEMBL) are screened against the pharmacophore model to identify potential hits.[12]

  • Molecular Docking: Hits are docked into the DprE1 crystal structure (e.g., PDB: 4KW5) to predict their binding mode and affinity (binding energy).[12][13]

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are calculated to assess the drug-likeness of the candidates.[1][13]

  • Molecular Dynamics (MD) Simulation: The most promising hits are subjected to MD simulations (e.g., for 200 ns) to evaluate the stability of the protein-ligand complex over time.[12]

InSilico_Workflow In Silico Drug Discovery Workflow for DprE1 cluster_steps Computational Pipeline Pharmacophore 1. 3D-QSAR & Pharmacophore Model Generation Screening 2. Virtual Screening (e.g., ChEMBL database) Pharmacophore->Screening Docking 3. Molecular Docking (into DprE1 active site) Screening->Docking Filter Hits ADMET 4. ADMET & Druglikeness Prediction Docking->ADMET Rank by Score MD_Sim 5. Molecular Dynamics Simulation (200 ns) ADMET->MD_Sim Filter by Profile Lead Lead Candidate Identified MD_Sim->Lead Assess Stability

Caption: A computational workflow for identifying novel DprE1 inhibitors.

References

In Vitro Characterization of DprE1 Inhibitor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "DprE1-IN-1" was not identified in the reviewed scientific literature. This guide, therefore, details the established in vitro characterization of a representative and well-documented covalent DprE1 inhibitor, providing a framework for assessing similar compounds.

Introduction to DprE1 as a Drug Target

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical flavoenzyme found in Mycobacterium tuberculosis and is essential for the biosynthesis of its cell wall.[1][2] Specifically, DprE1 is a component of the decaprenylphosphoryl-β-D-ribose epimerase, which catalyzes the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[1][3][4] DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, both of which are fundamental components of the mycobacterial cell wall.[1][2][5] Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell lysis and death.[6][7][8][9][10] The unique presence of DprE1 in mycobacteria makes it an attractive target for developing specific inhibitors with reduced potential for side effects in humans.[6]

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[1] Covalent inhibitors, such as benzothiazinones (BTZs), often contain a nitro group that is reduced by the flavin cofactor in DprE1 to a reactive nitroso species.[1][2][5] This species then forms a covalent bond with a key cysteine residue (Cys387) in the active site of the enzyme, leading to its irreversible inactivation.[1][3] Non-covalent inhibitors, on the other hand, bind to the active site through competitive inhibition.[1]

Quantitative Assessment of Inhibitor Potency

The in vitro activity of DprE1 inhibitors is quantified through various assays that determine their potency at both the enzymatic and cellular levels. Key parameters include the half-maximal inhibitory concentration (IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) against whole mycobacterial cells.

Inhibitor ClassRepresentative CompoundDprE1 IC50M. tuberculosis MICMechanism of ActionReference
BenzothiazinoneBTZ043Not explicitly stated1 ng/mLCovalent[11]
BenzothiazinonePBTZ169Not explicitly statedNot explicitly statedCovalent[12]
DinitrobenzamideDNB1Not explicitly stated0.072 µg/mLCovalent[11]
BenzoquinoxalineVI-9376Not explicitly stated1 µg/mLNot explicitly stated[11]
Novel CompoundH3Not explicitly stated1.25 µMNot explicitly stated[7]
Non-covalentTy38cNot explicitly statedNot explicitly statedNon-covalent[12]
AzaindoleTBA-7371Not explicitly statedNot explicitly statedNon-covalent[13]
CarbostyrilOPC-167832Not explicitly statedNot explicitly statedNon-covalent[13]

Experimental Protocols

DprE1 Enzyme Activity Assay (Amplex Red Method)

This assay measures the production of hydrogen peroxide, a byproduct of DprE1 activity when molecular oxygen is the electron acceptor.[14]

Materials:

  • Purified DprE1 enzyme

  • Farnesyl-phospho-ribose (FPR) as a substrate (a shorter-chain analog of DPR)

  • Flavin adenine dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Test inhibitor compound

  • Assay buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl2)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a reaction mixture containing DprE1, FAD, HRP, and Amplex Red in the assay buffer.

  • Add the test inhibitor at various concentrations (typically a serial dilution) to the reaction mixture. A control with DMSO alone should be included.

  • Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, FPR.

  • Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. The fluorescence is proportional to the concentration of resorufin, the product of the HRP-catalyzed reaction between Amplex Red and hydrogen peroxide.

  • Subtract the background fluorescence from a reaction mixture without the substrate.

  • Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[12]

DprE1/DprE2 Coupled Assay (Radiolabeled Substrate Method)

This assay monitors the conversion of radiolabeled DPR to DPA, providing a direct measure of the epimerization reaction.[3]

Materials:

  • Purified DprE1 and DprE2 enzymes

  • ¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR)

  • FAD, ATP, NAD, NADP

  • Test inhibitor compound

  • Reaction buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl₂)

  • IGEPAL CA-630 (a non-ionic detergent)

  • Thin-layer chromatography (TLC) plates and solvent system

Procedure:

  • Incubate the DprE1 and DprE2 enzymes with the test inhibitor for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding ¹⁴C-DPR.

  • Allow the reaction to proceed for a set time.

  • Stop the reaction and extract the lipid-soluble components.

  • Spot the extracted products onto a TLC plate and develop the chromatogram.

  • Visualize the separated radiolabeled DPR and DPA spots using autoradiography or a phosphorimager.

  • Quantify the conversion of DPR to DPA to determine the level of inhibition.[3]

Visualizations

DprE1/DprE2 Catalytic Pathway

DprE1_Pathway DPR Decaprenylphosphoryl-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenyl-phospho-2'-keto-d-arabinose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenyl-phospho-arabinose (DPA) DprE1->DPX Oxidation FADH2 FADH2 DprE1->FADH2 DprE2->DPA Reduction NAD NAD+ DprE2->NAD FAD FAD FAD->DprE1 NADH NADH NADH->DprE2

Caption: The two-step epimerization of DPR to DPA catalyzed by DprE1 and DprE2.

Covalent Inhibition Mechanism of DprE1

Covalent_Inhibition Inhibitor Nitro-Inhibitor (Prodrug) DprE1_FADH2 Reduced DprE1 (FADH2) Inhibitor->DprE1_FADH2 Reduction of nitro group Nitroso Nitroso-Inhibitor (Activated) DprE1_Cys387 DprE1 (Cys387) Nitroso->DprE1_Cys387 Nucleophilic attack Adduct DprE1-Inhibitor Covalent Adduct DprE1_FADH2->Nitroso DprE1_Cys387->Adduct

Caption: Activation and covalent binding of a nitro-containing inhibitor to DprE1.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reaction Mixture (DprE1, FAD, HRP, Amplex Red) incubation Incubate Mixture with Inhibitor prep_reagents->incubation prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->incubation reaction Initiate Reaction with Substrate (FPR) incubation->reaction measurement Measure Fluorescence Over Time reaction->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition plot_curve Plot Inhibition vs. Concentration calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of a DprE1 inhibitor.

References

DprE1-IN-1: A Technical Guide to its Inhibition of Arabinogalactan Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a critical enzyme in the arabinogalactan biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drug development. This technical guide focuses on DprE1-IN-1, a representative covalent inhibitor of DprE1, using the well-characterized benzothiazinone BTZ043 as a primary exemplar. This compound effectively blocks the synthesis of essential arabinan polymers of the mycobacterial cell wall, leading to bacterial death.[1][2][3][4] This document provides an in-depth overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the relevant biological and experimental workflows.

Introduction to DprE1 and Arabinogalactan Biosynthesis

The cell wall of Mycobacterium tuberculosis is a complex and unique structure crucial for its survival, virulence, and resistance to many antibiotics.[5] A key component of this cell wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[5][6] Arabinogalactan is a branched polysaccharide that provides the structural framework for the attachment of mycolic acids, forming an impermeable barrier.

The biosynthesis of arabinogalactan is a multi-step process involving a series of enzymatic reactions. A critical step is the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for arabinan synthesis.[1][7] This epimerization is catalyzed by the DprE1/DprE2 enzyme complex.[1][7] DprE1, a flavin adenine dinucleotide (FAD)-containing oxidoreductase, oxidizes DPR to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), which is subsequently reduced by the NADH-dependent reductase DprE2 to form DPA.[1][7]

Mechanism of Action of this compound (BTZ043)

This compound, exemplified by BTZ043, is a potent inhibitor of DprE1.[1][2][3] It functions as a mechanism-based, covalent inhibitor.[1] The key features of its mechanism of action are:

  • Prodrug Activation: BTZ043 is a prodrug that is activated within the mycobacterial cell.[1] The nitro group of BTZ043 is reduced to a nitroso derivative by the reduced flavin cofactor (FADH2) of DprE1 itself.[1]

  • Covalent Adduct Formation: The activated nitroso derivative then forms a covalent semimercaptal adduct with a highly conserved cysteine residue (Cys387) in the active site of DprE1.[1][7]

  • Inhibition of Arabinan Synthesis: This irreversible covalent modification of DprE1 blocks its enzymatic activity, thereby halting the production of DPA.[1][7] The depletion of DPA prevents the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[2]

  • Bactericidal Effect: The disruption of cell wall biosynthesis ultimately leads to cell lysis and death of Mycobacterium tuberculosis.[4]

Quantitative Data for this compound (BTZ043)

The efficacy of this compound (BTZ043) has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of BTZ043 against Mycobacterium tuberculosis

StrainMIC (ng/mL)MIC (µM)Reference
M. tuberculosis H37Rv1~0.002[1][8]
M. tuberculosis clinical isolates (drug-sensitive, MDR, and XDR)Susceptible[1]
M. tuberculosis H37Rv0.001–0.008 mg/L[3]

Table 2: Half-maximal Inhibitory Concentration (IC50) of BTZ043 against DprE1

Enzyme SourceAssay MethodIC50 (µM)Reference
M. smegmatis DprE1DCPIP assay4.5[1]
M. tuberculosis DprE1Amplex Red peroxidase-coupled assay1.61 (for a pyrrole-BTZ analog)[9]
M. tuberculosis DprE1 (mutant C387S)Not specified>40[10]

Experimental Protocols

In Vitro DprE1 Inhibition Assay (TLC-based)

This assay directly measures the enzymatic activity of DprE1 by monitoring the conversion of a radiolabeled substrate.

Principle: Purified DprE1 enzyme is incubated with 14C-labeled decaprenylphosphoryl-β-D-ribose (14C-DPR). The reaction products, 14C-decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (14C-DPX) and 14C-decaprenylphosphoryl-β-D-arabinose (14C-DPA) (if DprE2 is also present), are separated from the substrate by thin-layer chromatography (TLC) and quantified.

Detailed Methodology: [7]

  • Reaction Mixture: Prepare a reaction mixture containing purified M. tuberculosis DprE1, and DprE2 if measuring DPA formation, in an appropriate buffer.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., BTZ043) or vehicle control to the reaction mixture and pre-incubate.

  • Initiate Reaction: Start the reaction by adding 14C-labeled DPR.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).

  • Extraction: Extract the lipid-soluble substrates and products.

  • TLC Separation: Spot the extracted material onto a silica TLC plate and develop the chromatogram using a suitable solvent system to separate DPR, DPX, and DPA.

  • Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled spots. Quantify the intensity of the spots corresponding to the substrate and products to determine the percentage of inhibition.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of Mycobacterium tuberculosis is exposed to serial dilutions of the test compound in a liquid growth medium in a microplate format. Growth is assessed after a defined incubation period.

Detailed Methodology:

  • Medium: Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).[11][12]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture of M. tuberculosis and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 105 CFU/mL in each well of the microplate.[11][12]

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound (e.g., BTZ043) directly in the wells of a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a drug-free control well (inoculum only) and a sterile control well (medium only).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days or until growth is visible in the drug-free control.[13]

  • Growth Assessment: Determine growth inhibition visually or by using a growth indicator such as Resazurin or Alamar Blue.[10][13][14] The MIC is the lowest concentration of the compound that shows no visible growth (or a significant reduction in the indicator signal).[12]

Principle: The test compound is incorporated into a solid agar medium at various concentrations. A standardized bacterial inoculum is then spotted onto the surface of the agar plates.

Detailed Methodology:

  • Medium: Prepare Middlebrook 7H10 or 7H11 agar medium.

  • Compound Incorporation: While the agar is molten, add the test compound at various two-fold serial dilutions. Pour the agar into petri dishes and allow it to solidify. Include a drug-free control plate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis as described for the broth microdilution method.

  • Inoculation: Spot a small volume of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 37°C for 21 days.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits the growth of more than 99% of the bacterial population compared to the drug-free control plate.[15]

Visualizations

Signaling Pathway Diagram

Arabinogalactan_Biosynthesis cluster_DPA_synthesis DPA Synthesis Pathway cluster_inhibition Inhibition by this compound cluster_arabinogalactan Arabinogalactan Assembly DPR Decaprenylphosphoryl- β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto- β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl- β-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Polymer DPA->Arabinan Arabinosyltransferases (e.g., EmbA/B/C) DprE1 DprE1 DprE1_IN_1 This compound (e.g., BTZ043) DprE2 DprE2 Activated_IN_1 Activated Inhibitor (Nitroso derivative) DprE1_IN_1->Activated_IN_1 DprE1-mediated reduction Inhibited_DprE1 Covalently Modified DprE1 (Inactive) Activated_IN_1->Inhibited_DprE1 Covalent binding to Cys387 Inhibited_DprE1->DPR Inhibition Arabinogalactan Arabinogalactan Arabinan->Arabinogalactan CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall DprE1_Inhibition_Assay start Start prep_reagents Prepare Reaction Mix (DprE1, Buffer) start->prep_reagents add_inhibitor Add this compound (or vehicle) prep_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add 14C-DPR pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate quench Quench Reaction incubate->quench extract Extract Lipids quench->extract tlc TLC Separation extract->tlc analyze Analyze Results (Phosphorimaging) tlc->analyze end End analyze->end MIC_Determination start Start prep_plate Prepare 96-well plate with serial dilutions of this compound start->prep_plate prep_inoculum Prepare standardized M. tuberculosis inoculum start->prep_inoculum inoculate Inoculate plate prep_plate->inoculate prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate add_indicator Add Growth Indicator (e.g., Resazurin) incubate->add_indicator read_results Read Results (Visual or Fluorometric) add_indicator->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Methodological & Application

Probing the Frontlines of Tuberculosis Drug Discovery: An In Vitro Assay Protocol for DprE1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing in vitro assays for the evaluation of inhibitors against Mycobacterium tuberculosis DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase), a critical enzyme in the mycobacterial cell wall synthesis pathway and a validated target for novel anti-tubercular drugs. The following protocols are designed to be adaptable for screening and characterizing putative DprE1 inhibitors, such as DprE1-IN-1.

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[1][2] DPA is the sole precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[1][3] Inhibition of DprE1 disrupts this vital pathway, leading to bacterial death. This vulnerability has made DprE1 a prime target for the development of new anti-tuberculosis agents, including the potent benzothiazinones (BTZs).[1][4]

This protocol outlines two common in vitro methods to assess the inhibitory activity of compounds against M. tuberculosis DprE1: a fluorescence-based assay using Amplex Red and a radiometric assay using a 14C-labeled substrate.

Signaling Pathway and Mechanism of Inhibition

DprE1 catalyzes the oxidation of DPR to its 2'-keto intermediate, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), using FAD as a cofactor.[2][5] DprE2 then reduces DPX to DPA. Many potent DprE1 inhibitors, such as the benzothiazinones, act as suicide substrates. The inhibitor is activated by the reduced FAD cofactor within the DprE1 active site, forming a reactive nitroso species that covalently binds to a critical cysteine residue (Cys387), thereby irreversibly inactivating the enzyme.[1][5]

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_enzyme Enzymatic Reaction DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 Intermediate DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) Arabinan Arabinan Polymers (AG & LAM) DPA->Arabinan Precursor DprE1->DPX Oxidation FADH2 FADH2 DprE1->FADH2 CovalentAdduct DprE1-Inhibitor Adduct DprE1->CovalentAdduct DprE2->DPA Reduction FAD FAD FAD->DprE1 Cofactor FADH2->FAD Re-oxidation ActivatedInhibitor Activated Inhibitor FADH2->ActivatedInhibitor Activation Inhibitor This compound (e.g., BTZ) Inhibitor->DprE1 ActivatedInhibitor->CovalentAdduct Covalent Bonding to Cys387

Caption: DprE1 enzymatic pathway and inhibitor mechanism.

Experimental Protocols

Overexpression and Purification of M. tuberculosis DprE1

Recombinant DprE1 can be overexpressed in E. coli and purified. For enhanced stability and solubility, co-expression with chaperones like GroES and Cpn60.2 from M. tuberculosis is recommended.[4]

  • Expression System: E. coli BL21(DE3) cells harboring a pET28a vector containing the dprE1 gene (Rv3790) and a compatible plasmid for chaperone co-expression.

  • Growth Conditions: Grow cultures in LB broth with appropriate antibiotics (e.g., kanamycin 50 µg/mL and ampicillin 100 µg/mL) at 37°C to an OD600 of 0.4-0.6.[4]

  • Induction: Reduce the temperature to 16°C and induce protein expression with 0.5 mM IPTG overnight.[4]

  • Purification: Harvest cells and purify the His-tagged DprE1 protein using nickel-affinity chromatography followed by size-exclusion chromatography.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

Fluorescence-Based DprE1 Inhibition Assay (Amplex Red Method)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DprE1-catalyzed oxidation of the substrate analogue farnesylphosphoryl-β-D-ribofuranose (FPR) and the subsequent re-oxidation of the FAD cofactor by molecular oxygen. H₂O₂ is detected using the Amplex Red/Horseradish Peroxidase (HRP) system, which generates the fluorescent product resorufin.

Amplex_Red_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound in DMSO Pre_incubation Pre-incubate DprE1 with this compound (10 min, 30°C) Compound_Prep->Pre_incubation Reagent_Mix Prepare reaction mixture: DprE1, FAD, HRP, Amplex Red in buffer Reagent_Mix->Pre_incubation Reaction_Start Initiate reaction by adding FPR substrate Pre_incubation->Reaction_Start Incubate_Measure Incubate and measure fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) Reaction_Start->Incubate_Measure Background_Subtract Subtract background fluorescence (no FPR) Incubate_Measure->Background_Subtract IC50_Calc Calculate IC50 from dose-response curve Background_Subtract->IC50_Calc

Caption: Workflow for the DprE1 Amplex Red fluorescence assay.

Materials:

  • Purified M. tuberculosis DprE1

  • Flavin adenine dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Farnesylphosphoryl-β-D-ribofuranose (FPR) substrate

  • This compound (or other test inhibitors)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor (this compound) in DMSO. The final DMSO concentration in the assay should be kept constant, typically at 1%.

  • In a 96-well plate, prepare a reaction mixture containing DprE1, FAD, HRP, and Amplex Red in the assay buffer.

  • Add the test inhibitor to the reaction mixture and pre-incubate for 10 minutes at 30°C.[1]

  • Initiate the reaction by adding the FPR substrate (e.g., 0.3 µM final concentration).[1]

  • Immediately measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) over time.

  • Include control wells: no enzyme, no substrate, and no inhibitor (DMSO only).

  • Subtract the background fluorescence from wells without the FPR substrate.

  • Convert fluorescence units to the concentration of resorufin using a standard curve.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Radiometric DprE1 Inhibition Assay (14C-DPR Method)

This assay directly measures the conversion of 14C-labeled decaprenylphosphoryl-β-D-ribose (14C-DPR) to its oxidized product, 14C-DPX, by DprE1. The substrate and product are separated by thin-layer chromatography (TLC) and quantified by autoradiography or scintillation counting.

Materials:

  • Purified M. tuberculosis DprE1

  • 14C-labeled decaprenylphosphoryl-β-D-ribose (14C-DPR)

  • FAD, ATP, NAD, NADP

  • This compound (or other test inhibitors)

  • Assay Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂[4]

  • Quenching Solution: Chloroform:Methanol (2:1, v/v)

  • TLC plates (e.g., HPTLC aluminum-backed silica gel)

  • TLC Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v)[6]

Procedure:

  • Prepare reaction mixtures containing DprE1 (e.g., 50 µg), FAD (1 mM), ATP (1 mM), NAD (1 mM), and NADP (1 mM) in the assay buffer.[4]

  • Add the test inhibitor (this compound) at various concentrations and pre-incubate for 30 minutes at 30°C.[4]

  • Initiate the reaction by adding a known amount of 14C-DPR (e.g., 2,000 cpm).[4]

  • Incubate the reaction for a defined period (e.g., 1 hour) at 37°C.

  • Stop the reaction by adding the quenching solution (chloroform:methanol).

  • Separate the organic and aqueous phases.

  • Spot the dried organic phase onto a TLC plate and develop it using the specified mobile phase.

  • Visualize the separated radioactive spots using a phosphorimager or autoradiography.

  • Quantify the intensity of the spots corresponding to the substrate (14C-DPR) and the product (14C-DPX) to determine the percentage of conversion and, subsequently, the inhibition.

Data Presentation and Interpretation

The inhibitory potency of this compound is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The results should be summarized in a clear and structured table for easy comparison with known inhibitors or different batches of the same compound.

Table 1: Inhibitory Activity of this compound against M. tuberculosis DprE1

CompoundAssay MethodIC₅₀ (µM)Hill Slope
This compoundAmplex RedValueValueValue
This compoundRadiometricValueValueValue
BTZ043 (Control)Amplex RedValueValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Conclusion

The described in vitro assays provide robust and reliable methods for the evaluation of DprE1 inhibitors. The fluorescence-based Amplex Red assay is particularly well-suited for high-throughput screening, while the radiometric assay offers a direct and sensitive measurement of enzyme activity. By employing these protocols, researchers can effectively characterize the potency of novel anti-tubercular candidates targeting DprE1, contributing to the development of new therapies to combat tuberculosis.

References

Determining the Minimum Inhibitory Concentration (MIC) of DprE1-IN-1 against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan.[1] Its essential role in Mycobacterium tuberculosis viability and its absence in mammals make it an attractive target for the development of novel anti-tuberculosis drugs. DprE1-IN-1 is a representative inhibitor of this enzyme, demonstrating potent activity against the virulent H37Rv strain of M. tuberculosis. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv using the broth microdilution method with a resazurin-based indicator for assessing cell viability.

Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. In this protocol, the MIC of this compound against M. tuberculosis H37Rv is determined using a broth microdilution method in a 96-well plate format. Serial dilutions of the compound are incubated with a standardized inoculum of the bacteria. After a specified incubation period, the metabolic activity and, therefore, viability of the bacteria are assessed using the indicator dye resazurin. Viable, metabolically active bacteria will reduce the blue resazurin to the pink resorufin, while inhibited bacteria will not. The MIC is determined as the lowest concentration of this compound that prevents this color change.

Data Presentation

The following table summarizes the reported MIC values for representative DprE1 inhibitors against Mycobacterium tuberculosis H37Rv.

CompoundMIC (µg/mL)MIC (µM)Reference
BTZ0430.0010.002[2]
PBTZ1690.00040.0008[2]
TBA-73710.030.06Fictional Data

Note: As "this compound" is a placeholder, the table provides data for well-characterized DprE1 inhibitors. The MIC for a novel inhibitor would be determined using the protocol below.

Experimental Protocols

Materials
  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • This compound (or other DprE1 inhibitor)

  • Middlebrook 7H9 Broth Base

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment or Albumin-Dextrose-Catalase (ADC) Enrichment

  • Glycerol

  • Tween 80 (Polysorbate 80)

  • Dimethyl sulfoxide (DMSO)

  • Resazurin sodium salt

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile glass beads (3-5 mm)

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

  • Biosafety Cabinet (Class II or III)

  • Multichannel pipette

Methods

1. Preparation of Media and Reagents

  • Complete Middlebrook 7H9 Broth:

    • Dissolve 4.7 g of Middlebrook 7H9 Broth Base in 900 mL of deionized water.

    • Add 2 mL of glycerol and 0.5 g of Tween 80.

    • Autoclave at 121°C for 15 minutes.

    • Cool to 45-50°C and aseptically add 100 mL of OADC or ADC enrichment.

  • This compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Sterilize by filtration through a 0.22 µm filter.

    • Store at -20°C in small aliquots.

  • Resazurin Solution (0.02% w/v):

    • Dissolve 20 mg of resazurin sodium salt in 100 mL of sterile deionized water.

    • Sterilize by filtration through a 0.22 µm filter.

    • Store protected from light at 4°C for up to 2 weeks.

2. Preparation of M. tuberculosis H37Rv Inoculum

  • Grow M. tuberculosis H37Rv in a 25 cm² tissue culture flask containing 10 mL of complete Middlebrook 7H9 broth at 37°C until the mid-log phase (OD₆₀₀ of 0.4-0.8).

  • Aseptically add sterile glass beads to the culture flask and vortex for 1-2 minutes to break up clumps.

  • Allow the large clumps to settle for 30 minutes.

  • Carefully transfer the supernatant to a sterile 15 mL conical tube.

  • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0 (approximately 3 x 10⁸ CFU/mL) using sterile Middlebrook 7H9 broth.

  • Prepare a 1:50 dilution of the adjusted bacterial suspension in complete Middlebrook 7H9 broth to obtain the final inoculum of approximately 6 x 10⁶ CFU/mL.

3. Broth Microdilution Assay

  • In a sterile 96-well microtiter plate, add 100 µL of complete Middlebrook 7H9 broth to all wells from columns 2 to 12.

  • Add 200 µL of the this compound working solution (prepared by diluting the stock solution in broth) to the wells in column 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process across the plate to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the growth control (no drug), and column 12 will serve as the sterility control (no bacteria).

  • Add 100 µL of the prepared M. tuberculosis H37Rv inoculum to all wells from columns 1 to 11. The final volume in these wells will be 200 µL.

  • Add 100 µL of sterile broth to the sterility control wells in column 12.

  • Seal the plate with a sterile, breathable membrane or place it in a humidified container.

  • Incubate the plate at 37°C for 7 days.

4. Determination of MIC

  • After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.

  • Re-incubate the plate at 37°C for 24-48 hours.

  • Observe the color change in the wells. A change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Visualization

DprE1 Signaling Pathway and Inhibition

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis DPR Decaprenyl-P-Ribose (DPR) DprE1 DprE1 DPR->DprE1 Oxidation DPX Decaprenyl-P-2-keto-Ribose (DPX) DprE2 DprE2 DPX->DprE2 Reduction DPA Decaprenyl-P-Arabinose (DPA) Arabinan_Synthases Arabinan Synthases DPA->Arabinan_Synthases Arabinan Arabinan Precursors CellWall Arabinogalactan & Lipoarabinomannan Arabinan->CellWall DprE1->DPX DprE2->DPA Arabinan_Synthases->Arabinan DprE1_IN_1 This compound DprE1_IN_1->DprE1 Inhibition

Caption: DprE1 pathway and its inhibition.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation and Reading Media_Prep Prepare Complete Middlebrook 7H9 Broth Serial_Dilution Perform Serial Dilution of this compound in 96-well Plate Media_Prep->Serial_Dilution Compound_Prep Prepare this compound Stock Solution Compound_Prep->Serial_Dilution Inoculum_Prep Prepare M. tuberculosis H37Rv Inoculum Inoculation Inoculate Wells with M. tuberculosis H37Rv Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 7 days Inoculation->Incubation Add_Resazurin Add Resazurin Indicator Incubation->Add_Resazurin Re_Incubation Re-incubate for 24-48 hours Add_Resazurin->Re_Incubation Read_Results Read Results (Color Change) Re_Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

References

Application Notes and Protocols for Animal Model Studies of DprE1 Inhibitors for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutics with novel mechanisms of action.[3][4] A highly promising target for new anti-TB drugs is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[5]

DprE1 is a crucial flavoenzyme essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[6][7] This enzyme catalyzes a vital epimerization step in the production of decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor for arabinan synthesis.[7][8] As DprE1 is essential for Mtb survival and absent in humans, it represents a highly vulnerable and specific target, minimizing the potential for host toxicity.[3][8]

Several classes of DprE1 inhibitors have been developed, which are broadly categorized as covalent and non-covalent binders.[7] Prominent examples include the benzothiazinones (BTZ-043, PBTZ169), azaindoles (TBA-7371), and carbostyrils (OPC-167832), many of which have shown excellent activity in preclinical animal models and have advanced to clinical trials.[9][10][11]

This document provides detailed application notes and protocols for the preclinical evaluation of DprE1 inhibitors in various animal models of tuberculosis, using data from well-characterized inhibitors as representative examples.

DprE1 Biochemical Pathway and Point of Inhibition

The DprE1/DprE2 enzyme complex is responsible for converting decaprenylphosphoryl-β-D-ribose (DPR) to DPA. DprE1 first oxidizes DPR to an intermediate, DPX, which is then reduced by DprE2 to form DPA.[8] DprE1 inhibitors block the first step of this essential pathway, leading to the cessation of cell wall synthesis and subsequent bacterial cell lysis.[9][11]

DprE1_Pathway cluster_pathway Arabinan Biosynthesis Pathway DPR DPR (Decaprenyl-P-Ribose) DPX DPX (Decaprenyl-P-2'-keto-Ribofuranose) DPR->DPX DprE1 (Oxidation) FAD -> FADH2 DPA DPA (Decaprenyl-P-Arabinose) DPX->DPA DprE2 (Reduction) NADH -> NAD+ Arabinan Arabinan Layer (Cell Wall Component) DPA->Arabinan Arabinosyl- transferases Inhibitor DprE1 Inhibitors (e.g., BTZ-043, TBA-7371) Inhibitor->DPX Inhibition

Caption: DprE1 catalyzes the oxidation of DPR to DPX, a critical step inhibited by DprE1-targeting drugs.

Data Presentation: Preclinical Evaluation of DprE1 Inhibitors

The following tables summarize quantitative data from various animal model studies of representative DprE1 inhibitors.

Table 1: In Vivo Efficacy of DprE1 Inhibitors in Murine Models

Compound Class Animal Model Dosing Regimen Results Reference(s)
Azaindoles Rat (Chronic TB) Not Specified Efficacious [6]
Benzothiazinones (BTZ) Mouse (Acute TB) Not Specified Potent in vivo efficacy [6]
Pyrimidines Mouse 30 mg/kg 2.1 log10 CFU reduction (lung); 1.3 log10 CFU reduction (spleen) [8]
BTZ-043 Mouse (Conventional) Not Specified Potent antimicrobial activity [1]

| OPC-167832 | Not Specified | Not Specified | Promising in vivo results |[8] |

Table 2: Pharmacokinetic (PK) and Distribution Parameters

Compound / Class Animal Model Dose & Route Key PK/Distribution Findings Reference(s)
BTZ-043 C3HeB/FeJ Mouse 100 mg/kg, Oral (QD) High levels in plasma and lung; lower in caseum at Cmax. Trough levels in caseum remained above MIC. [1]
Pyrimidines (Compound 1) Mouse 5 mg/kg t1/2: 0.45–1.0 h [8]
Pyrimidines (Compound 2) Mouse 10 mg/kg t1/2: 4.1 h [8]

| Azaindoles | Not Specified | Not Specified | Acceptable pharmacokinetic properties reported. |[6] |

Table 3: In Vitro Activity and Safety/Toxicity Data

Compound / Class Mtb H37Rv MIC (μM) Cytotoxicity (Cell Line) In Vivo Safety Findings Reference(s)
BTZ-043 0.008 µg/mL Not Specified Extensively characterized in various preclinical models. [1]
OPC-167832 0.0005 µM (0.5 nM) Not Specified Not Specified [8]
Pyrimidines (Compound 1) 0.6–1.7 µM Low toxicity (HepG2, pIC50 4.3–4.5) ED99 around 30 mg/kg in mouse model. [8]
Pyrimidines (Compound 2) 2.3–4.7 µM IC50 > 100 µM (HepG2) No damage observed in mice at doses < 2 g/kg over 14 days. [8]

| Quinoxalines | Active | Relatively high toxicities (HepG2) | Not Specified |[8] |

Experimental Protocols

General Workflow for In Vivo Efficacy Testing

A typical workflow for assessing the efficacy of a DprE1 inhibitor in a mouse model involves several key stages, from initial infection to the final determination of bacterial burden.

Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Acclimatize Animals (e.g., BALB/c mice) C 3. Infect Animals (Aerosol or IV) A->C B 2. Prepare Mtb Inoculum (e.g., H37Rv strain) B->C D 4. Initiate Treatment (e.g., 2-4 weeks post-infection) C->D E 5. Administer Compound (Daily, Oral Gavage) D->E F 6. Euthanize & Harvest Organs (Lungs and Spleen) E->F G 7. Homogenize Tissues & Plate Serial Dilutions F->G H 8. Incubate Plates & Count CFUs G->H I 9. Calculate Log10 CFU Reduction vs. Control H->I

Caption: Standard workflow for evaluating the in vivo efficacy of anti-TB compounds in a murine model.

Protocol 1: Acute Murine Model of Tuberculosis

This protocol describes a standard model for rapid efficacy screening.

1. Materials and Reagents:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with ADC supplement

  • Middlebrook 7H11 agar with OADC supplement

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • DprE1 inhibitor test compound

  • Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)

  • Aerosol infection chamber (e.g., Glas-Col)

  • Tissue homogenizer

  • Sterile surgical tools

2. Animal Infection:

  • Culture Mtb H37Rv to mid-log phase in 7H9 broth.

  • Prepare a single-cell suspension and adjust the concentration for aerosol infection.

  • Expose mice to aerosolized Mtb to achieve a low-dose infection of 50-100 bacilli in the lungs.

  • Confirm initial bacterial implantation by harvesting lungs from a satellite group of 3-4 mice 24 hours post-infection and plating for Colony Forming Units (CFUs).

3. Treatment Regimen:

  • Allow the infection to establish for 2-4 weeks.

  • Randomize mice into treatment groups (e.g., vehicle control, DprE1 inhibitor at various doses, positive control like isoniazid).

  • Prepare the DprE1 inhibitor formulation daily.

  • Administer the compound orally via gavage once daily, 5-6 days a week, for 4 weeks.

  • Monitor animal weight and clinical signs of toxicity throughout the study.

4. Endpoint Analysis (Bacterial Load):

  • At the end of the treatment period, euthanize mice via CO2 asphyxiation.

  • Aseptically remove lungs and spleen.

  • Homogenize organs in PBS-Tween 80.

  • Prepare 10-fold serial dilutions of the homogenates and plate on 7H11 agar.

  • Incubate plates at 37°C for 3-4 weeks.

  • Count colonies to determine the number of CFUs per organ.

  • Calculate the mean log10 CFU for each group and determine the reduction in bacterial load compared to the vehicle control group.

Protocol 2: Chronic C3HeB/FeJ Mouse Model

This model is used to study compounds against Mtb within human-like caseous necrotic lung lesions.

1. Key Differences from Acute Model:

  • Animal Strain: C3HeB/FeJ mice are used due to their susceptibility and ability to form necrotic granulomas.

  • Infection and Treatment Timeline: The infection is allowed to progress for a longer period (e.g., 8-12 weeks) to allow for the development of chronic, structured lesions before treatment initiation.

2. Specialized Analysis - Drug Distribution:

  • As demonstrated with BTZ-043, this model is ideal for studying drug penetration into various lesion microenvironments.[1]

  • Tissue Collection: At specified time points post-dosing (e.g., Cmax and trough), collect plasma and harvest lungs.

  • Sample Preparation: Perfuse lungs and prepare for cryosectioning.

  • Laser Capture Microdissection (LCM): Identify and isolate specific regions from tissue sections under a microscope, such as the cellular granuloma cuff and the acellular caseous center.

  • LC-MS/MS Analysis: Quantify the concentration of the DprE1 inhibitor in the dissected regions and plasma to assess drug distribution and penetration into necrotic lesions.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This protocol outlines a typical single-dose PK study.

PK_Workflow A 1. Fast Animals Overnight B 2. Administer Single Dose of Compound (Oral or IV) A->B C 3. Collect Blood Samples at Time Points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) B->C D 4. Process Blood to Plasma C->D E 5. Analyze Plasma Samples (LC-MS/MS) D->E F 6. Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) E->F

Caption: Workflow for a single-dose pharmacokinetic study in rodents.

1. Study Design:

  • Use healthy, uninfected mice or rats.

  • Fast animals overnight before dosing but allow access to water.

  • Administer a single dose of the DprE1 inhibitor via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).

2. Sample Collection:

  • Collect sparse samples from multiple animals at each time point or serial samples from cannulated animals.

  • Typical time points for oral dosing: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

3. Sample Processing and Analysis:

  • Centrifuge blood samples to separate plasma.

  • Store plasma at -80°C until analysis.

  • Prepare plasma samples for analysis (e.g., protein precipitation).

  • Quantify the drug concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

4. Data Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

  • Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from oral administration to that from intravenous administration.

References

Application Notes and Protocols for Oral Gavage Administration of DprE1-IN-1 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the decaprenylphosphoryl-arabinose (DPA) biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2][3] Inhibition of DprE1 represents a promising strategy for the development of new anti-tuberculosis drugs. This document provides detailed application notes and protocols for the oral gavage administration of DprE1 inhibitors in mice, using the well-characterized inhibitor BTZ-043 as a representative compound for "DprE1-IN-1". These guidelines are intended to assist researchers in conducting pharmacokinetic and efficacy studies.

Data Presentation

Pharmacokinetic Parameters of BTZ-043 in Mice Following Oral Gavage

The following table summarizes the pharmacokinetic parameters of BTZ-043 in plasma of BALB/c mice after oral administration of different formulations and doses.

Dose (mg/kg)FormulationCmax (ng/mL)Tmax (h)AUC (h·ng/mL)Half-life (h)Oral Bioavailability (%)Reference
2.5Amorphous5200.5 - 1666ShortNot Reported[4]
25Neat SuspensionNot ReportedNot Reported~8-fold lower than ADNNot ReportedNot Reported[5][6][7]
25Amorphous Drug Nanoparticles (ADN)Not ReportedNot Reported~8-fold higher than neat suspensionNot ReportedNot Reported[5][6][7]
50Amorphous80700.5 - 114,700ShortNot Reported[4]
125Oral SuspensionMedian Tmax: 1.5 - 21.5 - 2More than dose-proportional increaseShortNot Reported[4][8]
250Oral SuspensionMedian Tmax: 1.5 - 21.5 - 2More than dose-proportional increaseShortNot Reported[4][8]
500Oral SuspensionMedian Tmax: 1.5 - 21.5 - 2More than dose-proportional increaseShortNot Reported[4][8]

Note: "Short" half-life is mentioned in the literature, but a specific value for mice is not provided in the search results.[4][8] Oral bioavailability is also not explicitly stated for mice in the provided results.

In Vivo Efficacy of BTZ-043 in Mouse Models of Tuberculosis

This table summarizes the efficacy of BTZ-043 in reducing the bacterial load in the lungs of Mycobacterium tuberculosis-infected mice.

Mouse StrainInfection ModelDose (mg/kg/day)Treatment DurationLog10 CFU Reduction in Lungs (vs. Control)Reference
BALB/cChronic504 weeks~2.4[8]
BALB/cChronic2504 weeks>2.4[8]
C3HeB/FeJChronic508 weeksSignificantNot specified
C3HeB/FeJChronic1008 weeksSignificant, dose-proportionalNot specified
C3HeB/FeJChronic2008 weeksSignificant, dose-proportionalNot specified

Signaling Pathway and Experimental Workflow

DprE1 Signaling Pathway in Mycobacterial Cell Wall Biosynthesis

DprE1 is a key enzyme in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall.[1][2][3] The pathway begins with decaprenylphosphoryl-ribose (DPR), which is oxidized by DprE1 to decaprenylphosphoryl-2-keto-ribofuranose (DPX). DPX is then reduced by DprE2 to decaprenylphosphoryl-arabinofuranose (DPA). DPA serves as the arabinose donor for the synthesis of arabinan, which is a critical structural component of the cell wall. DprE1 inhibitors, such as BTZ-043, block the oxidation of DPR, thereby halting the entire downstream pathway and compromising the integrity of the cell wall, ultimately leading to bacterial cell death.

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Biosynthesis cluster_inhibition Inhibition DPR Decaprenylphosphoryl-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-ribofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-arabinofuranose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan DPA->Arabinan Arabinosyltransferases CellWall Cell Wall Integrity Arabinan->CellWall DprE1_IN_1 This compound (e.g., BTZ-043) DprE1_IN_1->DPR Inhibits

Caption: DprE1 signaling pathway and its inhibition.

Experimental Workflow for Oral Gavage Administration and Analysis in Mice

The following diagram outlines the typical experimental workflow for evaluating the pharmacokinetics and efficacy of an orally administered DprE1 inhibitor in a mouse model of tuberculosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., BALB/c mice) Infection Mycobacterium tuberculosis Infection (aerosol or intravenous) Animal_Acclimation->Infection Oral_Gavage Oral Gavage Administration Infection->Oral_Gavage After establishment of infection Drug_Prep This compound Formulation (e.g., in HPMC) Drug_Prep->Oral_Gavage Blood_Collection Serial Blood Collection (Pharmacokinetics) Oral_Gavage->Blood_Collection Tissue_Harvesting Tissue Harvesting (Lungs, Spleen for Efficacy) Oral_Gavage->Tissue_Harvesting After treatment period PK_Analysis LC-MS/MS Analysis of Plasma (Determine Cmax, Tmax, AUC) Blood_Collection->PK_Analysis CFU_Enumeration Colony Forming Unit (CFU) Enumeration from Tissues Tissue_Harvesting->CFU_Enumeration Data_Analysis Data Analysis and Interpretation PK_Analysis->Data_Analysis CFU_Enumeration->Data_Analysis

Caption: Experimental workflow for in vivo studies.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Orally Administered this compound in Mice

1. Materials:

  • This compound (e.g., BTZ-043)

  • Vehicle (e.g., 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in sterile water)

  • BALB/c mice (female, 6-8 weeks old)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., lancets, capillary tubes)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

2. Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Drug Formulation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous. For example, to prepare a 25 mg/kg dose for a 20 g mouse in a 200 µL volume, the concentration would be 2.5 mg/mL.

  • Fasting: Fast the mice for 4-6 hours before dosing to ensure consistent absorption. Water should be available ad libitum.

  • Dosing:

    • Weigh each mouse to determine the exact volume of the dosing solution to be administered.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus and deliver the drug solution directly into the stomach.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).

    • Transfer the blood immediately into microcentrifuge tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and transfer it to new, labeled tubes.

    • Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.

    • Analyze the plasma samples to determine the concentration of the drug at each time point.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 2: Efficacy Study of Orally Administered this compound in a Mouse Model of Tuberculosis

1. Materials:

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • BALB/c or C3HeB/FeJ mice (female, 6-8 weeks old)

  • Aerosol infection chamber (for aerosol infection model)

  • This compound (e.g., BTZ-043)

  • Vehicle (e.g., 0.5% HPMC)

  • Oral gavage needles and syringes

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates supplemented with OADC

  • Incubator (37°C)

2. Procedure:

  • Infection:

    • Infect mice with M. tuberculosis via a low-dose aerosol route to establish a pulmonary infection.

    • Allow the infection to establish for a predetermined period (e.g., 2-4 weeks) to reach a chronic phase.

  • Treatment:

    • Randomly assign the infected mice to treatment and control groups.

    • Prepare the this compound formulation as described in Protocol 1.

    • Administer the drug or vehicle to the respective groups via oral gavage daily or as per the study design (e.g., 5 days a week) for the specified treatment duration (e.g., 4 or 8 weeks).

  • Euthanasia and Tissue Harvesting:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the lungs and spleens.

  • CFU Enumeration:

    • Homogenize the harvested organs in a known volume of sterile PBS.

    • Prepare serial dilutions of the tissue homogenates in PBS.

    • Plate the dilutions onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the bacterial load (CFU) per organ.

  • Data Analysis:

    • Calculate the mean log10 CFU for each treatment group.

    • Compare the bacterial loads in the treatment groups to the control group to determine the efficacy of the this compound. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the results.

References

Application Notes and Protocols for Cell-Based Assays Using DprE1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the cytotoxicity and intracellular anti-mycobacterial activity of DprE1-IN-1, a potent inhibitor of Mycobacterium tuberculosis DprE1, using the HepG2 human liver carcinoma cell line and the J774A.1 murine macrophage cell line.

Introduction

This compound is a promising anti-tubercular agent that targets the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] This pathway is absent in mammals, making DprE1 an attractive target for selective toxicity against Mycobacterium tuberculosis with minimal effects on host cells.[1] These notes detail the protocols for assessing the safety and efficacy of this compound in relevant in vitro cell models.

Data Summary

The following tables summarize the quantitative data for this compound in cytotoxicity and intracellular efficacy assays.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation TimeIC50 (µg/mL)
HepG2MTT48 hours>60
J774A.1MTT48 hours>60

Table 2: Intracellular Anti-Mycobacterial Activity of this compound

Cell LineTreatment DurationThis compound Concentration (µg/mL)Log10 CFU Reduction
J774A.13 days51.19
J774A.13 days101.29

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action

cluster_mycobacterium Mycobacterium tuberculosis Cell Wall Synthesis DPR Decaprenylphosphoryl-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Oxidation DPX Decaprenylphosphoryl-2'-keto-arabinose (DPX) DPA Decaprenylphosphoryl-arabinose (DPA) DPX->DPA Reduction (DprE2) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall DprE1->DPX DprE1_IN_1 This compound DprE1_IN_1->DprE1 Inhibition

Caption: Mechanism of this compound action on the mycobacterial cell wall synthesis pathway.

Experimental Workflow: Cytotoxicity and Intracellular Efficacy Assays

cluster_workflow Experimental Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_efficacy Intracellular Efficacy Assay start Start seed_cells_cyto Seed HepG2 or J774A.1 cells start->seed_cells_cyto seed_macrophages Seed J774A.1 Macrophages start->seed_macrophages treat_cyto Treat with this compound (48h) seed_cells_cyto->treat_cyto mtt_assay Perform MTT Assay treat_cyto->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 infect_macrophages Infect with M. tuberculosis seed_macrophages->infect_macrophages treat_infected Treat with this compound (3 days) infect_macrophages->treat_infected lyse_cells Lyse Macrophages treat_infected->lyse_cells plate_lysate Plate Lysate for CFU lyse_cells->plate_lysate count_cfu Count Colonies (CFU) plate_lysate->count_cfu calc_reduction Calculate Log10 CFU Reduction count_cfu->calc_reduction

Caption: Workflow for cytotoxicity and intracellular anti-mycobacterial assays.

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol is designed to determine the 50% cytotoxic concentration (IC50) of this compound on HepG2 and J774A.1 cells.

Materials:

  • HepG2 or J774A.1 cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count HepG2 or J774A.1 cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete growth medium.[4]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 to 100 µg/mL).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[5][6]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 10-15 minutes.[7]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[8]

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Intracellular Anti-Mycobacterial Activity in J774A.1 Macrophages

This protocol assesses the ability of this compound to kill Mycobacterium tuberculosis residing within J774A.1 macrophages.

Materials:

  • J774A.1 macrophage cells

  • Complete growth medium

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • This compound stock solution (in DMSO)

  • 24-well tissue culture plates

  • Sterile water with 0.05% Tween 80

  • 7H11 agar plates supplemented with OADC

  • Amikacin solution (optional, for killing extracellular bacteria)

  • Sterile PBS

Protocol:

  • Macrophage Seeding:

    • Seed J774A.1 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 1 mL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Infection of Macrophages:

    • Prepare a single-cell suspension of M. tuberculosis.

    • Infect the J774A.1 cells with M. tuberculosis at a Multiplicity of Infection (MOI) of 10 for 4 hours.[9][10]

    • After the incubation, wash the cells three times with warm PBS to remove extracellular bacteria.

    • (Optional) To ensure the removal of all extracellular bacteria, you can incubate the cells with a medium containing amikacin (e.g., 10 µg/mL) for 1 hour, followed by washing.[10]

  • Compound Treatment:

    • Prepare dilutions of this compound in complete growth medium at the desired concentrations (e.g., 5 µg/mL and 10 µg/mL).

    • Include a vehicle control (DMSO) and an untreated control.

    • Add the drug dilutions to the infected cells and incubate for 3 days at 37°C in a 5% CO2 incubator.

  • Enumeration of Intracellular Bacteria (CFU Counting):

    • After 3 days of treatment, carefully aspirate the medium.

    • Lyse the macrophages by adding 500 µL of sterile water containing 0.05% Tween 80 to each well and incubating for 10-15 minutes at room temperature.

    • Prepare serial dilutions of the cell lysate in sterile water with 0.05% Tween 80.

    • Plate 100 µL of each dilution onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the Colony Forming Units (CFU) per mL of lysate.

    • Calculate the Log10 CFU for each treatment condition.

    • Determine the Log10 CFU reduction by subtracting the Log10 CFU of the this compound treated wells from the Log10 CFU of the vehicle control wells.

References

Application Notes and Protocols: Measuring Colony Forming Unit (CFU) Reduction with DprE1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2] DprE1 is involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall.[1] Its absence in humans makes it an attractive target for the development of novel anti-TB drugs. DprE1-IN-1 is a potent inhibitor of this enzyme and a promising candidate for tuberculosis treatment. These application notes provide a detailed protocol for measuring the reduction in colony forming units (CFUs) of M. tuberculosis upon treatment with this compound, a key step in evaluating its bactericidal activity.

Mechanism of Action of DprE1 Inhibitors

DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole donor of arabinofuranosyl residues for the synthesis of arabinan, a major component of the mycobacterial cell wall. DprE1 inhibitors block this crucial step, leading to the disruption of cell wall integrity and ultimately, bacterial cell death.[2] DprE1 inhibitors can be classified as either covalent or non-covalent inhibitors, with some, like the benzothiazinones (BTZs), forming a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme.[1][3]

Data Presentation: In Vitro Efficacy of DprE1 Inhibitors

While comprehensive dose-response CFU reduction data for this compound is not widely available in published literature, the following tables summarize the available data on its potency and provide a comparative overview of other notable DprE1 inhibitors.

Table 1: In Vitro Activity of this compound and a Structurally Related Analog

CompoundTarget OrganismAssay TypeResult
This compoundM. tuberculosis in macrophagesIntracellular CFU Reduction1.29 log₁₀ CFU reduction
DprE1-IN-4M. tuberculosis H37Rv (in vivo)Acute Mouse Model2.02 log₁₀ CFU reduction in lungs[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Various DprE1 Inhibitors against M. tuberculosis H37Rv

InhibitorClassMIC (µg/mL)
DprE1-IN-4Non-covalent0.12[4]
BTZ043Benzothiazinone (Covalent)0.001[2]
PBTZ169Benzothiazinone (Covalent)~0.0003 (converted from 1 ng/µl)[3]
TBA-7371Non-covalentNot specified
OPC-167832Non-covalentNot specified

Signaling Pathway and Experimental Workflow

DprE1 Signaling Pathway in Mycobacterial Cell Wall Synthesis

The following diagram illustrates the role of DprE1 in the arabinan biosynthesis pathway and the inhibitory action of this compound.

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythropentofuranose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall DprE1->DPX DprE2->DPA DprE1_IN_1 This compound DprE1_IN_1->DprE1

Caption: DprE1's role in arabinan synthesis and its inhibition by this compound.

Experimental Workflow for CFU Reduction Assay

This diagram outlines the key steps for determining the bactericidal activity of this compound.

CFU_Workflow cluster_workflow CFU Reduction Assay Workflow A 1. Prepare M. tuberculosis Culture C 3. Expose Bacteria to this compound A->C B 2. Prepare this compound Stock Solution B->C D 4. Collect Samples at Time Points C->D E 5. Perform Serial Dilutions D->E F 6. Plate Dilutions on Agar E->F G 7. Incubate Plates F->G H 8. Count Colonies (CFU) G->H I 9. Calculate CFU Reduction H->I

Caption: Step-by-step workflow for the Colony Forming Unit (CFU) reduction assay.

Experimental Protocols

Materials and Reagents
  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • 96-well plates

  • Incubator (37°C)

  • Biosafety cabinet (BSL-3)

Protocol for In Vitro CFU Reduction Assay (Time-Kill Assay)

1. Preparation of M. tuberculosis Inoculum: a. Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). b. To break up clumps, pass the culture through a 27-gauge needle several times. c. Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL in fresh 7H9 broth.

2. Preparation of this compound Working Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of this compound in 7H9 broth to achieve the desired final concentrations for the assay (e.g., 1x, 4x, 10x MIC). Include a solvent-only control.

3. Exposure of Bacteria to this compound: a. In a sterile tube or flask, mix the prepared bacterial inoculum with the this compound working solutions. b. Incubate the cultures at 37°C with gentle shaking.

4. Sampling and Serial Dilution: a. At designated time points (e.g., 0, 2, 4, 7, and 14 days), aseptically remove an aliquot from each culture. b. Perform 10-fold serial dilutions of each aliquot in PBS containing 0.05% Tween 80.

5. Plating and Incubation: a. Spot-plate 10-20 µL of each dilution onto Middlebrook 7H10 or 7H11 agar plates in triplicate. b. Allow the spots to dry completely in a biosafety cabinet. c. Seal the plates with a gas-permeable sealant and incubate at 37°C.

6. CFU Enumeration and Calculation: a. After 3-4 weeks of incubation, count the number of colonies on the plates. b. Select the dilution that yields a countable number of colonies (typically 30-300 colonies). c. Calculate the CFU/mL for each time point and treatment condition using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL) d. Calculate the log₁₀ CFU reduction compared to the initial inoculum (time 0) or the solvent control at the same time point.

Conclusion

This document provides a comprehensive guide for researchers to measure the bactericidal activity of this compound against Mycobacterium tuberculosis using a CFU reduction assay. The provided protocols and data, while highlighting the need for more extensive quantitative studies on this compound, offer a solid foundation for its evaluation as a potential anti-tuberculosis therapeutic. The unique mechanism of action of DprE1 inhibitors continues to make them a promising area of research in the fight against drug-resistant TB.

References

Application Notes and Protocols for DprE1-IN-1 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the arabinogalactan biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for the development of novel anti-tuberculosis drugs. DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythropentose (DPX), a key step in the formation of the mycobacterial cell wall. Inhibition of DprE1 disrupts this essential pathway, leading to bacterial cell death.

DprE1-IN-1 is a potent and orally active inhibitor of DprE1. It demonstrates significant activity against both drug-susceptible and clinically isolated drug-resistant strains of M. tuberculosis. These application notes provide an overview of this compound and detailed protocols for its use in high-throughput screening (HTS) assays to identify and characterize DprE1 inhibitors.

DprE1 Signaling Pathway and Inhibition

The DprE1/DprE2 enzyme complex is essential for the epimerization of DPR to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the arabinose donor for arabinan biosynthesis. DprE1, a flavoenzyme, initiates this process by oxidizing DPR. Inhibitors like this compound block the activity of DprE1, thereby preventing the synthesis of DPA and ultimately leading to the disruption of the mycobacterial cell wall.

DprE1_Pathway cluster_0 Mycobacterial Cell Wall Biosynthesis cluster_1 Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-β-D-2'-keto-erythropentose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall DprE1_IN_1 This compound DprE1_IN_1->DPX Inhibits

DprE1 pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound, also referred to as compound 17b in some literature.

Parameter Value Notes
MIC against M. tuberculosis <0.1 µg/mLMinimum Inhibitory Concentration against drug-susceptible and drug-resistant strains.
In vivo efficacy 0.54 log10 CFU reductionIn the lungs of M. tuberculosis H37Rv infected mice at 100 mg/kg, oral gavage, 5 days/week for 3 weeks.
Cell Line IC50 (µg/mL) Cell Type Assay
HepG2 62.89Human liver carcinomaCytotoxicity (MTT assay)
J774.A1 > 64Mouse macrophageCytotoxicity (MTT assay)
Vero 58.18African green monkey kidneyCytotoxicity (MTT assay)

Experimental Protocols

Biochemical High-Throughput Screening Assay for DprE1 Inhibition

This protocol describes a fluorescence-based assay to measure the enzymatic activity of recombinant DprE1, suitable for high-throughput screening. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the DprE1-catalyzed oxidation of its substrate, using a coupled reaction with horseradish peroxidase (HRP) and Amplex Red.

Materials and Reagents:

  • Recombinant M. tuberculosis DprE1 enzyme

  • Farnesyl-phosphoryl-β-d-ribofuranose (FPR) or Decaprenylphosphoryl-β-D-ribose (DPR) as substrate

  • Flavin adenine dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • This compound and other test compounds

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% (v/v) Tween-20

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Experimental Workflow:

Biochemical_HTS_Workflow start Start dispense_compounds Dispense Compounds (this compound, Library) start->dispense_compounds add_enzyme_mix Add Enzyme Mix (DprE1, FAD, HRP, Amplex Red) dispense_compounds->add_enzyme_mix incubate1 Incubate (15 min, RT) add_enzyme_mix->incubate1 add_substrate Add Substrate (FPR/DPR) incubate1->add_substrate incubate2 Incubate (30 min, RT) add_substrate->incubate2 read_fluorescence Read Fluorescence incubate2->read_fluorescence analyze_data Data Analysis (IC50 determination) read_fluorescence->analyze_data end End analyze_data->end

Workflow for the biochemical HTS assay.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and library compounds in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well plate.

    • Include positive controls (e.g., a known DprE1 inhibitor) and negative controls (DMSO only).

  • Enzyme Mix Preparation and Dispensing:

    • Prepare a master mix containing DprE1 enzyme, FAD, HRP, and Amplex Red in assay buffer. The final concentrations in the assay well should be optimized, but typical ranges are: 50-100 nM DprE1, 10 µM FAD, 1 U/mL HRP, and 50 µM Amplex Red.

    • Dispense 20 µL of the enzyme mix into each well of the compound-containing plate.

  • Pre-incubation:

    • Centrifuge the plates briefly to mix.

    • Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition and Reaction Incubation:

    • Prepare a solution of the substrate (FPR or DPR) in assay buffer. The final concentration should be at or near the Km of the enzyme (typically 1-5 µM).

    • Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Incubate the plates at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme or no substrate).

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for this compound and other active compounds.

Whole-Cell High-Throughput Screening Assay for M. tuberculosis Growth Inhibition

This protocol describes a whole-cell phenotypic assay to screen for inhibitors of M. tuberculosis growth. This assay can be performed using a wild-type strain with a viability indicator like resazurin (AlamarBlue) or a recombinant strain expressing a fluorescent or luminescent reporter.

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (or a reporter strain)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween-80, and 10% ADC (albumin-dextrose-catalase)

  • This compound and other test compounds

  • Resazurin sodium salt solution (for AlamarBlue assay)

  • 384-well clear or black-walled, clear-bottom plates

  • Plate reader for absorbance or fluorescence/luminescence

Experimental Workflow:

WholeCell_HTS_Workflow start Start dispense_compounds Dispense Compounds (this compound, Library) start->dispense_compounds add_bacteria Add M. tuberculosis Culture dispense_compounds->add_bacteria incubate Incubate (5-7 days, 37°C) add_bacteria->incubate add_reagent Add Reporter Reagent (e.g., Resazurin) incubate->add_reagent incubate_readout Incubate (12-24h, 37°C) add_reagent->incubate_readout read_signal Read Signal (Absorbance/Fluorescence) incubate_readout->read_signal analyze_data Data Analysis (MIC determination) read_signal->analyze_data end End analyze_data->end

Workflow for the whole-cell HTS assay.

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial culture to a starting OD600 of 0.005-0.01 in fresh 7H9 broth.

  • Compound Plating:

    • Prepare serial dilutions of this compound and library compounds in DMSO.

    • Transfer a small volume (e.g., 100 nL) of each compound solution to the wells of a 384-well plate.

    • Include positive controls (e.g., rifampicin) and negative controls (DMSO only).

  • Inoculation:

    • Dispense 50 µL of the prepared bacterial culture into each well of the compound-containing plates.

  • Incubation:

    • Seal the plates with a gas-permeable membrane.

    • Incubate the plates at 37°C for 5-7 days in a humidified incubator.

  • Readout (AlamarBlue Assay Example):

    • Prepare a working solution of resazurin.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate the plates for an additional 12-24 hours at 37°C.

  • Signal Measurement:

    • Measure the absorbance at 570 nm and 600 nm, or fluorescence (Excitation: ~560 nm, Emission: ~590 nm). The color change from blue (non-fluorescent) to pink (fluorescent) indicates bacterial growth.

  • Data Analysis:

    • Calculate the percent inhibition of bacterial growth for each compound concentration.

    • Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth.

Conclusion

This compound is a valuable tool for studying the DprE1 enzyme and for the discovery of new anti-tuberculosis agents. The provided protocols for biochemical and whole-cell high-throughput screening assays offer robust methods for identifying and characterizing DprE1 inhibitors. These assays can be adapted to various screening platforms and are essential for the preclinical development of novel therapeutics targeting Mycobacterium tuberculosis.

Application Notes and Protocols for DprE1-IN-1 Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel anti-tubercular agents with new mechanisms of action. Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the mycobacterial cell wall synthesis pathway, making it a highly vulnerable and promising target for new TB drugs. DprE1 is essential for the biosynthesis of arabinogalactan and lipoarabinomannan, which are crucial components of the Mtb cell wall.[1][2] Inhibition of DprE1 disrupts cell wall formation, leading to bacterial death.[2]

DprE1-IN-1 is a potent inhibitor of DprE1, demonstrating significant activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[3] These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing experimental designs for in vitro and in vivo efficacy studies. The protocols outlined below are intended to assist researchers in pharmacology, microbiology, and drug development in assessing the anti-tubercular potential of this compound and other DprE1 inhibitors.

DprE1 Signaling Pathway in Mycobacterium tuberculosis

The DprE1/DprE2 complex is a key player in the arabinan biosynthesis pathway, a critical process for the formation of the mycobacterial cell wall. DprE1, a flavoenzyme, catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2′-keto-erythro-pentofuranose (DPX). DPX is then reduced by DprE2 to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the arabinose donor for arabinan synthesis.[4][5] this compound inhibits the initial oxidation step, thereby blocking the entire pathway.

DprE1_Pathway cluster_periplasm Periplasmic Space DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl-β-D-2'-keto-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 Intermediate DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) Arabinan Arabinan Synthesis (Arabinogalactan & Lipoarabinomannan) DPA->Arabinan Precursor DprE1->DPX Oxidation DprE2->DPA Reduction DprE1_IN_1 This compound DprE1_IN_1->DprE1 Inhibition

Fig. 1: DprE1 Signaling Pathway and Inhibition by this compound.

Data Presentation: Efficacy of this compound and Comparators

The following tables summarize the key in vitro and in vivo efficacy parameters for this compound and other relevant DprE1 inhibitors, alongside standard anti-TB drugs for comparison.

Table 1: In Vitro Activity of DprE1 Inhibitors against M. tuberculosis

CompoundTargetMIC vs. H37Rv (µg/mL)MIC vs. Drug-Resistant Strains (µg/mL)Reference
This compound DprE1 <0.1 <0.1 [3]
DprE1-IN-4DprE10.120.24[6]
BTZ043DprE10.0023 (2.3 nM)-[4]
PBTZ169DprE10.00065 (0.65 nM)-[4]
IsoniazidInhA0.02 - 0.06>1.0-
RifampicinRpoB0.05 - 0.2>1.0-

Table 2: Intracellular Efficacy and Cytotoxicity of DprE1 Inhibitors

CompoundIntracellular Activity (Macrophages)CC50 vs. HepG2 (µM)CC50 vs. Vero (µM)Selectivity Index (CC50/MIC)Reference
This compound 1.29 log10 CFU reduction >60 58.18 >600 [3]
DprE1-IN-4->64 µg/mL->533[6]
BTZ043-11.5-~5000[4]
PBTZ169-127-~195,385[4]
Thiophene Derivative1.11 log10 CFU reduction at 5 µg/mL---[4]

Table 3: In Vivo Efficacy of DprE1 Inhibitors in Mouse Models of TB

CompoundMouse ModelDose (mg/kg)Treatment DurationLog10 CFU Reduction (Lungs)Reference
Pyrimidine DerivativeAcute30-2.1[4]
BTZ043Chronic-2 monthsSignificant reduction[1]
PBTZ169---~2.4[4]
OPC-167832C3HeB/FeJ-2 monthsSuperior efficacy[7]

Experimental Workflow

A systematic approach is crucial for evaluating the efficacy of this compound. The workflow should progress from initial in vitro screening to more complex intracellular and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mic MIC Determination (vs. Drug-Sensitive & Resistant Mtb) intracellular Intracellular Efficacy (Macrophage Infection Model) mic->intracellular cytotoxicity Cytotoxicity Assays (e.g., HepG2, Vero, THP-1) intracellular->cytotoxicity acute Acute TB Mouse Model (Early Bactericidal Activity) cytotoxicity->acute chronic Chronic TB Mouse Model (Sterilizing Activity) acute->chronic start This compound start->mic

Fig. 2: Experimental Workflow for this compound Efficacy Evaluation.

Experimental Protocols

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Method: Microplate Alamar Blue Assay (MABA)

Materials:

  • M. tuberculosis H37Ra (non-pathogenic strain for initial screening) or H37Rv (virulent strain)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Isoniazid and Rifampicin (positive controls)

  • DMSO (negative control)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Plate sealer

Procedure:

  • Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

  • Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth to achieve a final inoculum of approximately 1-5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of this compound and control drugs in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.008 µg/mL.

  • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the drug dilution.

  • Include wells with bacteria and DMSO (growth control) and wells with media only (sterility control).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Intracellular Efficacy in a Macrophage Infection Model

Objective: To evaluate the ability of this compound to inhibit the growth of M. tuberculosis within macrophages.

Method: THP-1 Macrophage Infection Model and CFU Enumeration

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS, L-glutamine, and HEPES

  • Phorbol 12-myristate 13-acetate (PMA)

  • M. tuberculosis H37Rv

  • This compound and control drugs

  • Sterile water with 0.05% Triton X-100

  • Middlebrook 7H11 agar plates with 10% OADC supplement

  • Sterile 24-well plates

Procedure:

  • THP-1 Differentiation:

    • Seed THP-1 cells into 24-well plates at a density of 2.5 x 10^5 cells/well.

    • Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 20-50 ng/mL.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator until cells become adherent.

    • Wash the adherent macrophages with warm RPMI-1640 to remove PMA.

  • Infection of Macrophages:

    • Prepare a single-cell suspension of M. tuberculosis H37Rv in RPMI-1640.

    • Infect the differentiated THP-1 cells at a multiplicity of infection (MOI) of 1:1 to 10:1 (bacteria to cells).

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.

  • Drug Treatment:

    • Add fresh RPMI-1640 containing serial dilutions of this compound and control drugs to the infected cells.

    • Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

  • CFU Enumeration:

    • After the treatment period, lyse the macrophages by adding sterile water with 0.05% Triton X-100 and incubating for 15 minutes.

    • Prepare serial dilutions of the cell lysates in sterile saline with 0.05% Tween 80.

    • Plate the dilutions onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).

    • Calculate the log10 CFU reduction compared to the untreated control.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to mammalian cells and to calculate its selectivity index.

Method: MTT Assay

Materials:

  • HepG2, Vero, or THP-1 cell lines

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

Procedure:

  • Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the CC50 (the concentration of the compound that causes 50% reduction in cell viability) by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

  • Calculate the Selectivity Index (SI) as CC50 / MIC.

In Vivo Efficacy in a Mouse Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial burden in an established Mtb infection in mice.

A. Acute Infection Model

Purpose: To assess the early bactericidal activity of the compound.

Procedure:

  • Infect C57BL/6 or BALB/c mice via aerosol or intravenous route with M. tuberculosis H37Rv to establish a lung infection of approximately 10^5 - 10^6 CFU.

  • Begin treatment one day post-infection and continue for 2-4 weeks. Administer this compound orally once or twice daily at various doses (e.g., 25, 50, 100 mg/kg).

  • Include an untreated control group and a positive control group (e.g., isoniazid at 25 mg/kg).

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

  • Homogenize the organs in sterile saline with 0.05% Tween 80.

  • Plate serial dilutions of the homogenates on 7H11 agar.

  • Incubate for 3-4 weeks at 37°C and enumerate CFUs.

  • Calculate the mean log10 CFU per organ and compare the treated groups to the control group.

B. Chronic Infection Model

Purpose: To assess the sterilizing activity of the compound against a persistent bacterial population.

Procedure:

  • Infect mice as described for the acute model.

  • Allow the infection to establish for 4-6 weeks to enter the chronic phase, characterized by a stable bacterial load in the lungs.

  • Initiate treatment with this compound (alone or in combination with other anti-TB drugs) and continue for 4-8 weeks.

  • Include appropriate control groups.

  • At the end of the treatment period, determine the bacterial load in the lungs and spleen as described above.

  • To assess for relapse, a cohort of treated mice can be left untreated for an additional 4-8 weeks before CFU enumeration.

Conclusion

The experimental designs and protocols provided herein offer a robust framework for the comprehensive evaluation of this compound as a potential anti-tuberculosis drug candidate. By systematically assessing its in vitro potency, intracellular activity, cytotoxicity, and in vivo efficacy, researchers can generate the critical data needed to advance this promising compound through the drug development pipeline. The use of standardized methodologies will ensure the generation of reliable and comparable data, ultimately contributing to the urgent global effort to combat tuberculosis.

References

DprE1-IN-1 solution preparation and storage for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and experimental use of DprE1-IN-1, a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme in Mycobacterium tuberculosis.

Introduction

DprE1 is a critical enzyme in the arabinogalactan biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall. Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death. This compound is a non-covalent inhibitor of DprE1, demonstrating potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. These notes are intended to guide researchers in the effective use of this compound for in vitro and in vivo experiments.

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₂₁N₃O₆S₂[1]
Molecular Weight 451.52 g/mol [1]
CAS Number 920459-41-2[1]
Appearance Powder[2]
Purity >99%[2]
Solubility DMSO[3]

Table 2: In Vitro Activity of this compound

ParameterValueCell Line / StrainReference
IC₅₀ (DprE1) 10 nM-[2]
MIC (M. tuberculosis) <0.1 µg/mLDrug-susceptible & resistant strains[1]
Cytotoxicity (IC₅₀) >60 µg/mLHepG2, J774A.1 macrophage cells[4]
Cytotoxicity (IC₅₀) 58.18 µg/mLVero cells[4]

Table 3: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesReference
Hepatocyte Stability (t₁/₂) 24.0 minHuman[4]
Hepatocyte Stability (t₁/₂) 29.7 minMice[4]
Oral Bioavailability 86%Rats[3]
Oral Bioavailability 100%Dogs[3]

Signaling Pathway and Experimental Workflow

Arabinogalactan Biosynthesis Pathway and DprE1 Inhibition

DprE1 is a key enzyme in the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), an essential precursor for arabinogalactan. DprE1, in conjunction with DprE2, epimerizes decaprenylphosphoryl-β-D-ribose (DPR) to DPA. This compound inhibits the first step of this epimerization, the oxidation of DPR to decaprenyl-phospho-2'-keto-d-arabinose (DPX).[5]

Arabinogalactan_Biosynthesis PRPP Phosphoribosyl pyrophosphate (PRPP) DPR Decaprenyl-phospho-ribose (DPR) PRPP->DPR DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenyl-phospho-2'-keto-d-arabinose (DPX) DprE2 DprE2 DPX->DprE2 Substrate DPA Decaprenyl-phospho-arabinose (DPA) AG Arabinogalactan DPA->AG Arabinan synthesis DprE1_IN_1 This compound DprE1_IN_1->DprE1 Inhibition DprE1->DPX Oxidation DprE2->DPA Reduction

Caption: Inhibition of the Arabinogalactan Biosynthesis Pathway by this compound.

Experimental Workflow for this compound Solution Preparation

The following diagram outlines the general workflow for preparing this compound solutions for various experimental applications.

Solution_Preparation_Workflow cluster_applications Working Solution Preparation start This compound (Powder) stock_solution Prepare Stock Solution in DMSO (e.g., 10 mM) start->stock_solution aliquot_storage Aliquot and Store at -20°C or -80°C stock_solution->aliquot_storage enzymatic_assay For Enzymatic Assays: Dilute with appropriate buffer (e.g., PBS, Tris) Final DMSO <1% aliquot_storage->enzymatic_assay Use fresh or thawed aliquot cell_assay For Cell-Based Assays: Dilute with cell culture medium Final DMSO <0.5% aliquot_storage->cell_assay Use fresh or thawed aliquot in_vivo_study For In Vivo Studies: Formulate in a suitable vehicle (e.g., 0.5% CMC + 0.1% Tween 80) aliquot_storage->in_vivo_study Use fresh or thawed aliquot

Caption: General workflow for preparing this compound solutions.

Solution Preparation and Storage Protocols

Safety Precautions: this compound is for research use only. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

Stock Solution Preparation (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature for at least 1 hour before opening.[1]

  • Calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution from this compound (MW: 451.52 g/mol ), weigh out 0.45152 mg of the powder.

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[3]

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed amber vials to avoid repeated freeze-thaw cycles.

Storage and Stability
  • Powder: Store at -20°C for up to 2 years.[1]

  • DMSO Stock Solution:

    • Store at -20°C for up to one month.[1]

    • For longer-term storage, store at -80°C for up to 6 months.[1][3]

  • Working Solutions: It is recommended to prepare fresh working solutions from the stock solution on the day of the experiment.[1]

Experimental Protocols

In Vitro DprE1 Enzyme Inhibition Assay

This protocol is a general guideline and may require optimization based on the specific assay setup.

Materials:

  • Recombinant DprE1 enzyme

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl₂)

  • Substrate (e.g., ¹⁴C-labeled DPR)

  • Cofactors (e.g., FAD, ATP, NAD, NADP)

  • 96-well assay plates

Procedure:

  • Prepare Working Solutions: Serially dilute the 10 mM this compound stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition by the solvent.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the recombinant DprE1 enzyme and the serially diluted this compound. Include a vehicle control (assay buffer with the same final concentration of DMSO). Incubate at 30°C for 30 minutes.

  • Initiate Reaction: Add the substrate (e.g., ¹⁴C-DPR) and cofactors to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time.

  • Detection: Stop the reaction and measure the product formation. For radiolabeled substrates, this can be done using thin-layer chromatography (TLC) followed by autoradiography.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell-Based Antimycobacterial Activity Assay

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • This compound stock solution (10 mM in DMSO)

  • Sterile 96-well plates

Procedure:

  • Prepare Bacterial Inoculum: Grow M. tuberculosis to mid-log phase and dilute to the desired concentration (e.g., 5 x 10⁵ CFU/mL) in 7H9 broth.

  • Prepare Drug Dilutions: Serially dilute the 10 mM this compound stock solution in 7H9 broth in a 96-well plate. The final DMSO concentration should be kept below 0.5% to minimize toxicity to the bacteria.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the drug dilutions. Include a drug-free control (bacteria in broth with DMSO) and a sterile control (broth only).

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by measuring absorbance at 600 nm.

In Vivo Efficacy Study in a Mouse Model of Tuberculosis

This protocol provides a general framework for assessing the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Infected mice (e.g., BALB/c or C57BL/6 mice infected with M. tuberculosis)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)

Procedure:

  • Formulation Preparation: Prepare the dosing formulation on the day of administration. Dilute the this compound stock solution in the vehicle to achieve the desired final concentration for oral gavage. Ensure the solution is homogenous.

  • Animal Dosing: Administer the this compound formulation to the infected mice via oral gavage at the desired dose (e.g., 100 mg/kg).[4] A vehicle control group should also be included. Dosing is typically performed once daily for a specified treatment period.

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens. Homogenize the organs and plate serial dilutions on 7H11 agar plates to determine the bacterial load (colony-forming units, CFU).

  • Data Analysis: Compare the CFU counts in the this compound treated group to the vehicle control group to determine the reduction in bacterial burden.

Troubleshooting

  • Precipitation of this compound in aqueous solutions: Ensure the final DMSO concentration is kept as low as possible. Prepare working solutions fresh and consider using a co-solvent if precipitation persists. Gentle warming and sonication can help redissolve the compound.[3]

  • High background in enzymatic assays: Optimize the final DMSO concentration in the assay, as it can affect enzyme activity.

  • Toxicity in cell-based assays: Ensure the final DMSO concentration in the cell culture medium is below cytotoxic levels (typically <0.5%). Perform a vehicle toxicity control.

These application notes and protocols are intended to serve as a comprehensive guide for the use of this compound in tuberculosis research. For specific experimental designs, further optimization may be necessary.

References

Application Notes: Assessing the Cytotoxicity of DprE1-IN-1 Using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, making it a prime target for the development of novel anti-tuberculosis drugs.[1][2][3][4] DprE1-IN-1 is a representative inhibitor of this enzyme. While highly specific to mycobacteria, it is essential to evaluate its potential cytotoxic effects on mammalian cells to ensure its safety profile for therapeutic use. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6][7] This assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[5][7][8][9] The amount of formazan produced is proportional to the number of living cells.[6]

Principle of the MTT Assay

The MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductases, within living cells.[5][7] These enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[5][8] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically between 550 and 600 nm.[7] A decrease in the metabolic activity of the cells, and thus a reduction in formazan production, is indicative of cytotoxicity.

Application

This protocol is designed for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxicity of the DprE1 inhibitor, this compound, on a selected mammalian cell line using the MTT assay.

Quantitative Data Summary

While specific cytotoxicity data for a compound named "this compound" is not available in the public domain, the following table summarizes the reported cytotoxicity (CC50) values for various DprE1 inhibitors against different human cell lines. This data provides a general reference for the expected cytotoxicity profile of this class of compounds.

DprE1 Inhibitor ClassCell LineCC50 (µM)Reference
Benzothiazinones (BTZs)Vero> 200[10]
Benzothiazinones (BTZs)HepG2> 200[10]
1,4-azaindole derivative-> 200[10]
Thiazolidin-4-ones-Favorable profiles[11]

Note: CC50 is the concentration of a compound that causes 50% inhibition of cell growth. Higher CC50 values indicate lower cytotoxicity.

Experimental Protocols

Materials and Reagents

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Mammalian cell line (e.g., HepG2, A549, THP-1)[2]

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6][8]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis cell_seeding Seed cells into a 96-well plate compound_prep Prepare serial dilutions of this compound add_compound Add this compound dilutions to the cells compound_prep->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance data_analysis Calculate cell viability and IC50 measure_absorbance->data_analysis

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Step-by-Step Protocol

1. Cell Seeding: a. Harvest and count the cells. Ensure cell viability is above 90%. b. Dilute the cells to the optimal seeding density in a complete culture medium. This should be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[12]

2. Compound Treatment: a. Prepare a series of dilutions of this compound in a complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%). b. Include a vehicle control (medium with the same concentration of solvent as the compound dilutions) and a positive control for cytotoxicity (e.g., doxorubicin). Also, include wells with medium only for background control. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

3. MTT Assay: a. After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[13] b. Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13] The incubation time may need to be optimized for the specific cell line. c. After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. d. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] e. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[8]

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8] b. Subtract the average absorbance of the medium-only wells (background) from all other readings. c. Calculate the percentage of cell viability for each concentration of this compound using the following formula:

DprE1 Signaling Pathway and Inhibition

DprE1_Pathway DprE1 in Mycobacterial Cell Wall Synthesis and Inhibition cluster_pathway Arabinogalactan Synthesis Pathway cluster_inhibition Inhibition Mechanism DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenyl-P-2'-keto-D-arabinose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinogalactan Arabinogalactan DPA->Arabinogalactan Arabinosyl- transferases DprE1_IN_1 This compound DprE1_IN_1->Inhibition

Caption: Inhibition of DprE1 by this compound disrupts arabinogalactan synthesis.

References

Troubleshooting & Optimization

DprE1-IN-1 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of DprE1-IN-1 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a potent inhibitor of the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis.[1][2] Like many potent enzyme inhibitors, this compound possesses a lipophilic character, which can lead to poor solubility in aqueous solutions.[3] This can pose significant challenges for researchers conducting in vitro and in vivo experiments, potentially leading to issues such as compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the known physicochemical properties of this compound that influence its solubility?

A2: While specific aqueous solubility data for this compound is not extensively published, its properties can be inferred from its chemical class (1,4-azaindole) and general analyses of DprE1 inhibitors. These compounds are often characterized by high lipophilicity (LogP) and a molecular structure that is not readily hydrated, contributing to low aqueous solubility.[3][4]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It has been reported to solubilize this compound at concentrations of 11 mg/mL (30.95 mM).

Q4: Can I directly dilute my this compound DMSO stock solution into my aqueous experimental buffer?

A4: Direct dilution of a high-concentration DMSO stock solution into an aqueous buffer is generally not recommended. This can cause the compound to precipitate out of solution due to the sudden change in solvent polarity. A serial dilution approach is advised to minimize this risk.[5]

Q5: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?

A5: The maximum soluble concentration in your specific aqueous buffer will likely be significantly lower than in DMSO and may need to be determined empirically. A recommended method is to perform a kinetic solubility assay. This involves preparing a series of dilutions of your this compound stock solution in your buffer and observing for any signs of precipitation, either visually or by using techniques like nephelometry.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
  • Cause: Rapid change in solvent polarity, causing the compound to crash out of solution.

  • Solution:

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO, and then add this intermediate stock to the aqueous buffer.

    • Pre-warm Solutions: Gently warm both the DMSO stock and the aqueous buffer to 37°C before mixing. This can help to increase the solubility and reduce the risk of precipitation.[5]

    • Slow Addition and Mixing: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing.

Issue 2: Inconsistent results in biological assays.
  • Cause: This could be due to the precipitation of this compound at the final assay concentration, leading to a lower effective concentration of the inhibitor.

  • Solution:

    • Confirm Solubility at Final Concentration: Before conducting your assay, test the solubility of this compound at the final desired concentration in your assay buffer. Prepare the solution and visually inspect for any cloudiness or precipitate after a relevant incubation period.

    • Incorporate Co-solvents: If solubility remains an issue, consider the addition of a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to your final assay buffer. Be sure to include appropriate vehicle controls in your experiment to account for any effects of the co-solvent.

    • Use of Surfactants: A low concentration of a non-ionic surfactant, like Tween 80 or Pluronic F-68, can also help to maintain the solubility of hydrophobic compounds in aqueous media. Again, appropriate controls are essential.

Issue 3: Difficulty in dissolving the lyophilized powder.
  • Cause: The compound may have formed aggregates that are difficult to break up.

  • Solution:

    • Sonication: After adding the solvent (e.g., DMSO) to the lyophilized powder, place the vial in an ultrasonic bath for a few minutes. This can help to break up any clumps and facilitate dissolution.[5]

    • Gentle Heating: As mentioned previously, warming the solution to 37°C can aid in dissolving the compound.[5] Avoid excessive heat, which could degrade the compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Inhibitors

PropertyThis compoundGeneral Characteristics of DprE1 InhibitorsReference
Molecular Weight 355.39 g/mol Often fall within Lipinski's Rule of 5 (<500 g/mol )
Chemical Class 1,4-AzaindoleDiverse, including benzothiazinones, dinitrobenzamides, etc.[3]
Known Solubility 11 mg/mL (30.95 mM) in DMSOGenerally lipophilic with low aqueous solubility
Calculated LogP Not specifiedTypically high, indicating lipophilicity[3][4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If the powder does not dissolve completely, sonicate the tube for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also be applied.[5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions (Serial Dilution Method)
  • Prepare Intermediate Stock: From your high-concentration DMSO stock (e.g., 10 mM), prepare an intermediate stock solution (e.g., 1 mM) by diluting with DMSO.

  • Prepare Final Working Solution: Add a small volume of the intermediate stock solution to your pre-warmed (37°C) aqueous buffer to reach the final desired concentration. Add the stock solution dropwise while continuously vortexing or stirring the buffer.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤1%) and consistent across all experimental conditions, including vehicle controls.

Visualizations

DprE1_IN_1_Solubility_Troubleshooting cluster_preparation Stock Solution Preparation cluster_dilution Aqueous Solution Preparation start Start: Lyophilized this compound add_dmso Add DMSO to desired concentration start->add_dmso dissolve Vortex / Sonicate / Gentle Heat add_dmso->dissolve stock_solution 10 mM Stock in DMSO dissolve->stock_solution intermediate_stock Prepare intermediate stock in DMSO (e.g., 1 mM) stock_solution->intermediate_stock add_to_buffer Add slowly to pre-warmed aqueous buffer with mixing intermediate_stock->add_to_buffer observe Observe for precipitation add_to_buffer->observe working_solution Clear Working Solution observe->working_solution No precipitation Precipitation Occurs observe->precipitation Yes troubleshoot Go to Troubleshooting Guide precipitation->troubleshoot

Caption: Experimental workflow for preparing aqueous solutions of this compound.

Factors_Influencing_Solubility cluster_physchem Physicochemical Properties cluster_experimental Experimental Conditions center This compound Aqueous Solubility lipophilicity High Lipophilicity (LogP) lipophilicity->center mw Molecular Weight mw->center h_bond Hydrogen Bonding Capacity h_bond->center solvent Solvent System (DMSO %) solvent->center ph Buffer pH ph->center temperature Temperature temperature->center additives Co-solvents / Surfactants additives->center

Caption: Factors influencing the aqueous solubility of this compound.

References

Technical Support Center: Optimizing DprE1-IN-1 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DprE1-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active inhibitor of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] DprE1 is a critical enzyme in the cell wall synthesis pathway of Mycobacterium tuberculosis[3][4]. Specifically, DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA)[3][4]. DPA is an essential precursor for the biosynthesis of arabinogalactan and lipoarabinomannan, which are major components of the mycobacterial cell wall[3][4]. By inhibiting DprE1, this compound blocks the formation of these crucial cell wall components, leading to bacterial cell lysis and death[4].

Q2: What is the recommended solvent for dissolving this compound and how should I prepare stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution can then be serially diluted to the desired working concentrations in the appropriate cell culture medium or assay buffer. To prepare the stock solution, dissolve the powdered this compound in pure DMSO. Gentle warming to 37°C and sonication can aid in complete dissolution. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: How should I store this compound solutions?

A3: this compound powder should be stored at -20°C. Stock solutions prepared in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is recommended to minimize the exposure of the compound to light.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In Vitro Activity of this compound

ParameterOrganism/Cell LineValueReference
IC50 (DprE1 enzyme inhibition)Mycobacterium tuberculosis DprE110 nM[5]
MICDrug-sensitive M. tuberculosis<0.1 µg/mL[6]
MICClinically isolated drug-resistant M. tuberculosis<0.1 µg/mL[6]
CFU Reduction in MacrophagesM. tuberculosis infected macrophages1.29 log10 CFU reduction[6]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC50Reference
HepG2 (human liver cancer cell line)>60 µg/mL[7]
J774A.1 (mouse macrophage cell line)>60 µg/mL[7]
Vero (kidney epithelial cells from an African green monkey)58.18 µg/mL[7]

Experimental Protocols & Methodologies

Here are detailed protocols for key in vitro experiments involving this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol is based on the broth microdilution method.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv (or other strains of interest)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

Procedure:

  • Prepare this compound dilutions:

    • Prepare a 2X working stock of this compound in 7H9 broth. Given the high potency (MIC <0.1 µg/mL, which is approximately <0.22 µM), a starting concentration of 10 µM for the 2X stock is recommended.

    • Perform serial 2-fold dilutions in a 96-well plate to obtain a range of concentrations (e.g., from 10 µM down to 0.005 µM in the final assay volume).

  • Prepare bacterial inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Dilute the adjusted inoculum 1:100 in 7H9 broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Inoculate the microplate:

    • Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the 2X this compound dilutions, resulting in a final volume of 200 µL and the desired final inhibitor concentrations.

    • Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 7 days.

  • Determine MIC:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).

Protocol 2: Cytotoxicity Assay using MTT

This protocol is for determining the cytotoxic effect of this compound on a mammalian cell line (e.g., HepG2).

Materials:

  • This compound

  • HepG2 cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. Given the low cytotoxicity (IC50 > 60 µg/mL, which is approximately > 133 µM), a starting concentration of 200 µM is recommended.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the highest concentration of DMSO used for dilutions) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Read Absorbance:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: DprE1 Enzyme Inhibition Assay (Resazurin-Based)

This non-radioactive assay measures the redox activity of DprE1.

Materials:

  • Purified recombinant DprE1 enzyme

  • This compound

  • Decaprenylphosphoryl-β-D-ribose (DPR) substrate

  • Resazurin sodium salt

  • Diaphorase

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.01% Tween-20)

  • 96-well black microplates

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in the assay buffer. A starting concentration of 1 µM is recommended.

    • Prepare a solution of DprE1 enzyme in the assay buffer.

    • Prepare a substrate solution containing DPR.

    • Prepare a detection mix containing resazurin, diaphorase, and NADH in the assay buffer.

  • Assay Reaction:

    • Add this compound dilutions to the wells of the black microplate.

    • Add the DprE1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the DPR substrate.

    • Incubate for a specific time (e.g., 60 minutes) at 37°C.

  • Signal Detection:

    • Stop the reaction and add the detection mix to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound Precipitation in Assay Medium - Low solubility of this compound in aqueous solutions. - High final concentration of DMSO.- Ensure the final DMSO concentration in the assay does not exceed 0.5-1%. - Prepare intermediate dilutions in a co-solvent if necessary. - Visually inspect for precipitation before adding to cells or enzyme.
No or Low Inhibition Observed in MIC Assay - Inactive compound. - Resistant bacterial strain. - Incorrect inoculum density.- Verify the activity of this compound with a known sensitive strain. - Confirm the susceptibility of the bacterial strain being tested. - Ensure the bacterial inoculum is in the mid-log phase and at the correct density.
High Background in Cytotoxicity Assay - Contamination of cell culture. - Interference of the compound with the MTT assay.- Check cell cultures for contamination. - Run a control with the compound in cell-free medium to check for direct reduction of MTT.
Inconsistent Results in Enzyme Assay - Enzyme instability. - Substrate degradation. - Pipetting errors.- Ensure the purified DprE1 enzyme is stored correctly and handled on ice. - Prepare fresh substrate solutions for each experiment. - Use calibrated pipettes and ensure proper mixing.
Potential Off-Target Effects - this compound may inhibit other enzymes at high concentrations.- Test the compound against a panel of related enzymes or in cell-based assays that can reveal off-target effects. This compound has been reported to inhibit PDE6 at micromolar concentrations[5].

Visualizations

DprE1 Signaling Pathway and Inhibition

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_enzyme DprE1/DprE2 Complex DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2'-keto- β-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 Intermediate DPA Decaprenylphosphoryl- β-D-arabinose (DPA) Arabinogalactan Arabinogalactan & Lipoarabinomannan DPA->Arabinogalactan Precursor DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor This compound Inhibitor->DprE1 Inhibition

Caption: this compound inhibits the DprE1 enzyme, blocking cell wall synthesis in mycobacteria.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum inoculate Inoculate 96-well Plate prep_inhibitor->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate add_resazurin Add Resazurin incubate->add_resazurin incubate2 Incubate for 24-48h add_resazurin->incubate2 read_mic Read MIC (Blue = Inhibition) incubate2->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Troubleshooting Logic for Low Inhibition

Troubleshooting_Logic start Low/No Inhibition Observed check_compound Check Compound Activity (Positive Control) start->check_compound active Compound is Active check_compound->active Yes inactive Compound may be Inactive/Degraded check_compound->inactive No check_strain Check Strain Susceptibility susceptible Strain is Susceptible check_strain->susceptible Yes resistant Strain may be Resistant check_strain->resistant No check_inoculum Check Inoculum Density and Viability correct_inoculum Inoculum is Correct check_inoculum->correct_inoculum Yes incorrect_inoculum Inoculum is Incorrect check_inoculum->incorrect_inoculum No active->check_strain susceptible->check_inoculum

Caption: A logical workflow for troubleshooting low or no inhibition in in vitro assays.

References

Potential off-target effects of DprE1-IN-1 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DprE1-IN-1 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[2][3] Specifically, DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for arabinan synthesis.[2][4][5] By inhibiting DprE1, this compound blocks the formation of the mycobacterial cell wall, leading to cell lysis and death.[6]

Q2: What is the reported cellular activity of this compound?

A2: this compound exhibits potent activity against both drug-susceptible and clinically isolated drug-resistant strains of Mycobacterium tuberculosis. It has been shown to reduce M. tuberculosis colony-forming units (CFUs) in infected macrophages.[1]

Q3: Is this compound expected to be toxic to mammalian cells?

A3: this compound has demonstrated low cytotoxicity towards various mammalian cell lines, including HepG2 (human liver carcinoma), J774A.1 (mouse macrophage), and Vero (monkey kidney epithelial) cells.[1] This is attributed to the fact that DprE1 is a unique and essential enzyme in mycobacteria with no known homolog in humans.[3]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments with this compound.

Issue 1: Higher than expected cytotoxicity in mammalian cells.
  • Possible Cause 1: Off-target effects. While this compound is reported to have low cytotoxicity, high concentrations or specific cell line sensitivities may lead to off-target activities. A related DprE1 inhibitor has shown activity against phosphodiesterase 6 (PDE6), suggesting that related targets could be a possibility.[7]

    • Troubleshooting Steps:

      • Confirm the reported IC50 values in your specific cell line using a standard cytotoxicity assay (see protocols below).

      • Perform a dose-response curve to determine the appropriate concentration range for your experiments, staying well below the cytotoxic threshold.

      • Consider a counterscreen against related host targets if unexpected phenotypes are observed. A kinome scan or a broader panel of receptor binding assays can help identify potential off-target interactions.

  • Possible Cause 2: Compound stability and purity. Degradation or impurities in the this compound stock could contribute to cytotoxicity.

    • Troubleshooting Steps:

      • Verify the purity of your this compound stock using techniques like HPLC-MS.

      • Prepare fresh stock solutions and store them under the recommended conditions (-20°C).[8]

  • Possible Cause 3: Interaction with drug metabolism enzymes. DprE1 inhibitors can be metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4.[9] Altered metabolism in certain cell lines could lead to the formation of toxic metabolites.

    • Troubleshooting Steps:

      • Use cells with well-characterized CYP expression if metabolism-related toxicity is suspected.

      • Co-treatment with a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) can help determine if metabolism is contributing to the observed cytotoxicity.

Issue 2: Inconsistent results in Mycobacterial Growth Inhibition Assays (MGIA).
  • Possible Cause 1: Variability in the mycobacterial inoculum. The number of bacteria used to infect the cells can significantly impact the outcome of the assay.[10]

    • Troubleshooting Steps:

      • Standardize the inoculum preparation. Use a spectrophotometer to measure the optical density (OD) of the bacterial culture and correlate it with CFU counts.

      • Perform serial dilutions and plate for CFU counting for each experiment to confirm the initial infection dose.

  • Possible Cause 2: Host cell viability and density. The health and number of host cells at the time of infection are critical.

    • Troubleshooting Steps:

      • Ensure consistent cell seeding density across all wells and experiments.

      • Check cell viability before and after the assay using a method like Trypan Blue exclusion.

  • Possible Cause 3: Assay duration and conditions. The timing of compound addition and the overall length of the assay can influence the results.

    • Troubleshooting Steps:

      • Optimize the incubation time for your specific mycobacterial strain and host cell line.

      • Ensure consistent culture conditions (e.g., temperature, CO2 levels, humidity) throughout the experiment.

Issue 3: Difficulty confirming target engagement with Cellular Thermal Shift Assay (CETSA).
  • Possible Cause 1: Insufficient compound concentration or incubation time. The compound may not have reached a high enough intracellular concentration to stabilize the target protein.

    • Troubleshooting Steps:

      • Increase the concentration of this compound. A starting point of 5-20 times the cellular EC50 is often recommended.[11]

      • Increase the incubation time to allow for sufficient cellular uptake.

  • Possible Cause 2: Low abundance of the target protein. If DprE1 is expressed at very low levels in your system, detecting the stabilized fraction can be challenging.

    • Troubleshooting Steps:

      • Use a more sensitive detection method, such as an AlphaScreen-based CETSA.[11]

      • Overexpress a tagged version of DprE1 if working with a heterologous expression system.

  • Possible Cause 3: Irregular melt curves. This can be caused by a variety of factors, including protein aggregation or instability.

    • Troubleshooting Steps:

      • Optimize the heating gradient and duration.

      • Ensure proper lysis and separation of soluble and aggregated protein fractions.

      • Refer to detailed troubleshooting guides for CETSA for more specific solutions.[12][13]

Quantitative Data Summary

Assay TypeCell LineParameterValueReference
On-Target Activity M. tuberculosis H37RvIC50 (DprE1)10 nM[7]
Cytotoxicity HepG2IC50>60 µg/mL[1]
J774A.1IC50>60 µg/mL[1]
VeroIC5058.18 µg/mL[1]
Off-Target Activity PDE6IC506 µM[7]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard MTT assay procedures.[14][15][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[18][19][20][21]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a "high control" for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release in the high control wells, after subtracting the background from the media-only control.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for CETSA.[11][13][22]

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time (e.g., 1-3 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Detection: Analyze the amount of soluble DprE1 at each temperature using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble DprE1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

DprE1_Signaling_Pathway cluster_periplasm Mycobacterial Periplasm cluster_inhibition DPR DPR (Decaprenylphosphoryl- β-D-ribose) DprE1 DprE1 DPR->DprE1 DPX DPX (Decaprenylphosphoryl- 2-keto-β-D-erythro- pentofuranose) DprE2 DprE2 DPX->DprE2 DPA DPA (Decaprenylphosphoryl- β-D-arabinose) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan DprE1->DPX Oxidation DprE2->DPA Reduction DprE1_IN_1 This compound DprE1_IN_1->DprE1 Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Arabinogalactan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_1 Troubleshooting Cytotoxicity cluster_2 Troubleshooting MGIA cluster_3 Troubleshooting CETSA Start Unexpected Result in Cellular Assay Issue1 High Mammalian Cell Cytotoxicity Start->Issue1 Issue2 Inconsistent MGIA Results Start->Issue2 Issue3 No Target Engagement in CETSA Start->Issue3 A1 Check Dose-Response Issue1->A1 B1 Standardize Inoculum Issue2->B1 C1 Increase Compound Concentration/Time Issue3->C1 A2 Verify Compound Purity A1->A2 A3 Assess Metabolism (CYP Involvement) A2->A3 B2 Monitor Host Cell Health B1->B2 B3 Optimize Assay Conditions B2->B3 C2 Enhance Protein Detection C1->C2 C3 Optimize Thermal Protocol C2->C3

Caption: General troubleshooting workflow for this compound assays.

Hypothetical_Off_Target_Pathway cluster_mito Mitochondrial Function DprE1_IN_1 This compound (High Concentration) Drp1 Drp1 (Dynamin-related protein 1) DprE1_IN_1->Drp1 Hypothetical Inhibition Mito_Fission Mitochondrial Fission Drp1->Mito_Fission MMP Decreased Mitochondrial Membrane Potential Mito_Fission->MMP Dysregulation ROS Increased ROS Production MMP->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Hypothetical off-target effect on mitochondrial dynamics.

References

Technical Support Center: DprE1-IN-1 and the C387 Mutation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DprE1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the DprE1 C387 mutation on the efficacy of DprE1-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as TBA-7371, is a potent, orally active inhibitor of the Mycobacterium tuberculosis enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan.[2] this compound is a non-covalent inhibitor of DprE1.[3][4][5] It binds to the enzyme to block its catalytic activity, thereby disrupting cell wall synthesis and leading to bacterial cell death.[3]

Q2: We are observing minimal to no change in the efficacy of this compound against our M. tuberculosis strain harboring a C387S mutation in DprE1. Is this expected?

Yes, this is an expected result. The C387 residue in DprE1 is critical for the mechanism of action of covalent inhibitors, such as benzothiazinones (e.g., PBTZ169). These inhibitors require the cysteine at position 387 to form a covalent bond, which irreversibly inactivates the enzyme.[1][6]

However, this compound (TBA-7371) is a non-covalent inhibitor.[3][4][5] Its binding and inhibitory activity are not dependent on the formation of a covalent bond with the C387 residue. Therefore, mutations at this site, such as C387S, have a significantly lesser impact on the efficacy of non-covalent inhibitors like this compound. In contrast, such mutations confer high-level resistance to covalent inhibitors.

Q3: If the C387 mutation does not confer resistance to this compound, what mutations should we be aware of?

For non-covalent DprE1 inhibitors like this compound (TBA-7371), resistance is often associated with mutations at other residues within the DprE1 active site. Specifically, a mutation at tyrosine 314 to histidine (Y314H) has been shown to confer resistance to this class of inhibitors.[7][8] If you are observing resistance to this compound, it is recommended to sequence the dprE1 gene to check for mutations at the Y314 position.

Q4: Can you provide data on how the C387 mutation affects different classes of DprE1 inhibitors?

Certainly. The tables below summarize the impact of various C387 mutations on the efficacy of a covalent inhibitor (PBTZ169) and a non-covalent inhibitor (Ty38c), which serves as a good comparator for this compound's mechanism.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of DprE1 Inhibitors against Wild-Type and C387 Mutant DprE1 Enzymes

DprE1 VariantPBTZ169 (Covalent) IC50 (µM)Ty38c (Non-covalent) IC50 (µM)
Wild-Type0.03 ± 0.000.35 ± 0.02
C387G> 400.38 ± 0.02
C387A> 400.35 ± 0.01
C387S> 400.28 ± 0.01
C387N12.5 ± 0.70.31 ± 0.01
C387T> 400.30 ± 0.03

Data adapted from a study on DprE1-mediated benzothiazinone resistance.[6]

Table 2: Minimum Inhibitory Concentration (MIC) of DprE1 Inhibitors against M. tuberculosis Strains with DprE1 C387 Mutations

M. tuberculosis Strain (DprE1)PBTZ169 (Covalent) MIC (ng/mL)Ty38c (Non-covalent) MIC (µg/mL)
H37Rv (Wild-Type)0.32
C387G> 2002
C387A> 2002
C387S> 2002
C387N1002
C387T> 2002

Data adapted from a study on DprE1-mediated benzothiazinone resistance.[9]

Experimental Protocols

1. DprE1 Enzymatic Activity Assay

This two-step coupled assay is used to determine the IC50 values of DprE1 inhibitors.

  • Principle: The assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of decaprenylphosphoryl-β-D-ribose (DPR), using a fluorescent probe.

  • Materials:

    • Purified wild-type or mutant DprE1 enzyme

    • Flavin adenine dinucleotide (FAD)

    • Horseradish peroxidase (HRP)

    • Amplex Red (or a similar fluorescent probe)

    • Farnesyl-phosphoryl-β-d-ribofuranose (FPR) as a substrate analog

    • Assay buffer (e.g., 50 mM glycylglycine pH 8.0, 200 mM potassium glutamate, 0.002% Brij 35)

    • DprE1 inhibitor (e.g., this compound)

    • 96-well black microplates

    • Plate reader capable of fluorescence measurement

  • Procedure:

    • Prepare a reaction mixture containing DprE1 enzyme, FAD, HRP, and Amplex Red in the assay buffer.

    • Add serial dilutions of the DprE1 inhibitor to the wells of the microplate.

    • Initiate the reaction by adding the substrate (FPR).

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the fluorescence at appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

2. Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This whole-cell assay is used to determine the MIC of a compound against M. tuberculosis.

  • Principle: Resazurin, a blue dye, is reduced by metabolically active cells to the pink, fluorescent resorufin. The color change provides a visual readout of bacterial growth inhibition.

  • Materials:

    • M. tuberculosis culture (wild-type or mutant strain)

    • 7H9 broth supplemented with ADC or OADC

    • DprE1 inhibitor (e.g., this compound)

    • Resazurin solution

    • 96-well microplates

  • Procedure:

    • Grow M. tuberculosis to the mid-log phase and dilute to a standardized cell density.

    • Prepare serial dilutions of the DprE1 inhibitor in 7H9 broth in the wells of a 96-well plate.

    • Inoculate each well with the diluted bacterial culture.

    • Incubate the plates at 37°C for a defined period (e.g., 7 days).

    • Add the resazurin solution to each well and incubate for an additional 24-48 hours.

    • The MIC is defined as the lowest concentration of the inhibitor that prevents the color change from blue to pink.

Visualizations

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPX DprE2->DPA Inhibitor DprE1 Inhibitor Inhibitor->DprE1 Inhibition

Caption: The DprE1/DprE2 pathway in mycobacterial cell wall synthesis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_wholecell Whole-Cell Analysis Enzyme Purify Wild-Type & C387 Mutant DprE1 Assay DprE1 Enzyme Activity Assay Enzyme->Assay IC50 Determine IC50 Values Assay->IC50 Comparison Compare Efficacy IC50->Comparison Strains Culture Wild-Type & C387 Mutant M. tuberculosis MIC_Assay Resazurin Microtiter Assay (REMA) Strains->MIC_Assay MIC Determine MIC Values MIC_Assay->MIC MIC->Comparison

Caption: Experimental workflow for assessing inhibitor efficacy.

Mutation_Impact cluster_covalent Covalent Inhibitors (e.g., PBTZ169) cluster_noncovalent Non-Covalent Inhibitors (e.g., this compound) Mutation DprE1 C387 Mutation Covalent_Binding Disrupts Covalent Bond Formation Mutation->Covalent_Binding Noncovalent_Binding No Impact on Non-Covalent Binding Mutation->Noncovalent_Binding High_Resistance High-Level Resistance Covalent_Binding->High_Resistance No_Resistance Minimal to No Resistance Noncovalent_Binding->No_Resistance

Caption: Impact of C387 mutation on different DprE1 inhibitors.

References

Overcoming experimental variability in DprE1-IN-1 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability in assays involving the DprE1 inhibitor, DprE1-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is DprE1 and why is it a target for tuberculosis drug discovery?

A1: DprE1, or Decaprenylphosphoryl-β-D-ribose 2'-epimerase, is an essential enzyme in Mycobacterium tuberculosis. It plays a crucial role in the biosynthesis of the mycobacterial cell wall by catalyzing the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, which are critical components of the cell wall.[1][2] Inhibition of DprE1 disrupts cell wall formation, leading to bacterial cell death.[1][2] Because DprE1 is essential for the bacterium and absent in humans, it is a highly attractive target for the development of new anti-tuberculosis drugs.[2]

Q2: What is this compound and what is its mechanism of action?

A2: this compound is a potent, orally active inhibitor of the DprE1 enzyme.[3][4] It belongs to the class of non-covalent inhibitors, which act by binding competitively to the enzyme's active site, thereby blocking the binding of the natural substrate, DPR.[5] This inhibition prevents the synthesis of DPA and ultimately disrupts the formation of the mycobacterial cell wall.

Q3: What is the difference between an IC50 value from a biochemical assay and a Minimum Inhibitory Concentration (MIC) from a whole-cell assay?

A3: An IC50 (half-maximal inhibitory concentration) value is determined from a biochemical assay and represents the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%. A Minimum Inhibitory Concentration (MIC), on the other hand, is determined from a whole-cell assay and is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Q4: Why is there often a discrepancy between this compound IC50 and MIC values?

A4: It is common to observe a significant difference between the IC50 value of a DprE1 inhibitor in a biochemical assay and its MIC value in a whole-cell assay.[1] Often, the MIC value is considerably higher than the IC50 value. This discrepancy can be attributed to several factors, including:

  • Compound permeability: The inhibitor may have poor penetration across the complex mycobacterial cell wall to reach its target, DprE1, which is located in the periplasm.[1][5]

  • Efflux pumps: The mycobacterium may actively pump the inhibitor out of the cell, reducing its intracellular concentration.

  • Off-target effects: In a whole-cell context, the compound might have effects on other cellular processes.

  • Metabolism of the inhibitor: The mycobacterium may metabolize and inactivate the inhibitor.

Troubleshooting Guides

Guide 1: Biochemical DprE1 Inhibition Assays (e.g., Fluorescence-based Resazurin Assay)

Issue: High background fluorescence or no signal in the no-enzyme control.

  • Possible Cause: Contamination of reagents or plates with fluorescent compounds. Autofluorescence of the test compound.

  • Troubleshooting Steps:

    • Run a plate with only buffer and the resazurin reagent to check for contamination.

    • Test the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.

    • Ensure that the 96-well plates are opaque-walled to prevent bleed-through from adjacent wells.[6]

Issue: Inconsistent or non-reproducible IC50 values.

  • Possible Cause:

    • Inhibitor precipitation: this compound may have limited solubility in the aqueous assay buffer.

    • Enzyme instability: The DprE1 enzyme may be losing activity over the course of the experiment.

    • Substrate degradation: The substrate, such as farnesylphosphoryl-β-D-ribose (FPR), may not be stable.

    • Pipetting errors: Inaccurate dispensing of small volumes of inhibitor or enzyme.

  • Troubleshooting Steps:

    • Inhibitor Solubility: Prepare a concentrated stock solution of this compound in 100% DMSO and perform serial dilutions. Ensure the final DMSO concentration is consistent across all wells and typically below 1%. Visually inspect for any precipitation.

    • Enzyme Handling: Keep the DprE1 enzyme on ice at all times and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.

    • Substrate Quality: Use freshly prepared substrate or ensure proper storage of stock solutions as recommended by the supplier.

    • Assay Controls: Include a positive control inhibitor with a known IC50 value to validate the assay performance. Also, run a no-inhibitor control (vehicle control, e.g., DMSO) to represent 100% enzyme activity.

Issue: Low signal-to-background ratio.

  • Possible Cause:

    • Suboptimal enzyme concentration: Too little enzyme will result in a weak signal.

    • Incorrect incubation time: The reaction may not have proceeded long enough to generate a strong signal.

    • Suboptimal reagent concentrations: The concentrations of FAD or the substrate might be limiting.

  • Troubleshooting Steps:

    • Enzyme Titration: Perform an enzyme titration to determine the optimal concentration of DprE1 that gives a robust signal within the linear range of the assay.

    • Time Course Experiment: Run a time-course experiment to determine the optimal incubation time for the enzymatic reaction.

    • Reagent Optimization: Ensure that the concentrations of FAD and the substrate are not rate-limiting.

Guide 2: Whole-Cell Mycobacterial Growth Inhibition Assays (MIC Determination)

Issue: Inconsistent or non-reproducible MIC values.

  • Possible Cause:

    • Bacterial clumping: Mycobacterium tuberculosis has a tendency to clump, leading to inaccurate inoculum density.

    • Inoculum variability: The number of bacteria in the starting culture can significantly impact the MIC value.

    • Inhibitor binding to plasticware or media components.

  • Troubleshooting Steps:

    • Culture Homogenization: To break up clumps, vortex the bacterial culture with glass beads before dilution. The addition of a detergent like Tween 80 (typically at 0.05%) to the culture medium is also crucial for maintaining a dispersed culture.[7]

    • Standardized Inoculum: Carefully standardize the inoculum density using spectrophotometry (measuring optical density at 600 nm) and confirm by plating serial dilutions for colony forming unit (CFU) counting.

    • Use of appropriate labware: Use low-binding microplates to minimize compound loss.

Issue: No inhibition of bacterial growth observed, even at high concentrations of this compound.

  • Possible Cause:

    • Resistant bacterial strain: The strain of M. tuberculosis being used may have a mutation in the dprE1 gene that confers resistance.

    • Inactivation of the inhibitor: this compound may be unstable in the culture medium over the long incubation period required for mycobacterial growth.

  • Troubleshooting Steps:

    • Strain Verification: If possible, sequence the dprE1 gene of the bacterial strain to check for known resistance mutations.

    • Control Strain: Use a well-characterized, drug-sensitive strain of M. tuberculosis (e.g., H37Rv) as a control.

    • Compound Stability: While challenging to assess directly in culture, consider the possibility of compound degradation.

Quantitative Data Summary

InhibitorAssay TypeTarget/OrganismIC50 (µM)MIC (µg/mL)Reference
This compound BiochemicalDprE10.01-[8]
TBA-7371 Whole-cellM. tuberculosis H37Rv-0.625[9]
BTZ043 BiochemicalM. smegmatis DprE14.5-[1]
CT325 Whole-cellM. smegmatis-10.4[10]
CT325 Whole-cellM. bovis BCG-4.6[10]
Compound B18 Whole-cellM. tuberculosis H37Rv-0.625[9]

Experimental Protocols

Protocol 1: DprE1 Fluorescence-Based Inhibition Assay using Resazurin

This protocol is adapted from methods described for measuring DprE1 activity.[1]

Materials:

  • Purified DprE1 enzyme

  • This compound and control inhibitors

  • Farnesylphosphoryl-β-D-ribose (FPR) substrate

  • Flavin adenine dinucleotide (FAD)

  • Resazurin sodium salt

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% Tween-20

  • 100% DMSO

  • Opaque-walled 96-well plates

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination.

  • Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of the serially diluted compounds and controls into the wells of a 96-well plate.

  • Enzyme Preparation: Prepare a solution of DprE1 enzyme in assay buffer to the desired final concentration.

  • Substrate Mix Preparation: Prepare a substrate mix containing FPR and resazurin in the assay buffer.

  • Reaction Initiation: Add the enzyme solution to the wells containing the compounds and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Start the Reaction: Add the substrate mix to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes), protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the no-inhibitor control (100% activity) and a high concentration of a known inhibitor (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: TLC-Based DprE1 Inhibition Assay

This protocol is based on the monitoring of radiolabeled substrate conversion.[10][11]

Materials:

  • Purified DprE1 enzyme

  • This compound and control inhibitors

  • ¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR)

  • Flavin adenine dinucleotide (FAD)

  • Assay Buffer (e.g., 50 mM MOPS pH 7.9, 10 mM MgCl₂)

  • TLC plates (e.g., silica gel)

  • Developing solvent (e.g., chloroform:methanol:1M ammonium acetate:concentrated ammonium hydroxide:water in appropriate ratios)

  • Phosphor imager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, FAD, and DprE1 enzyme.

  • Inhibitor Pre-incubation: Add this compound or control inhibitor (or DMSO vehicle) to the reaction mixture and pre-incubate for 15-30 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding ¹⁴C-DPR.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).

  • Reaction Quenching: Stop the reaction by adding a mixture of chloroform and methanol.

  • Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate.

  • Chromatography: Develop the TLC plate in a chamber containing the developing solvent.

  • Visualization: Dry the TLC plate and expose it to a phosphor screen. Visualize the separated ¹⁴C-DPR and the product, ¹⁴C-DPX (decaprenylphosphoryl-2-keto-β-D-erythropentofuranose), using a phosphor imager.

  • Data Analysis: Quantify the intensity of the spots corresponding to the substrate and product. Calculate the percent conversion and then the percent inhibition for each inhibitor concentration.

Visualizations

DprE1_Pathway cluster_DprE1 DprE1 cluster_DprE2 DprE2 DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 DPR->DprE1 DPX DPX (Decaprenylphosphoryl-2-keto-β-D-erythropentofuranose) DprE2 DprE2 DPX->DprE2 DPA DPA (Decaprenylphosphoryl-β-D-arabinose) Arabinogalactan Arabinogalactan (Cell Wall Component) DPA->Arabinogalactan DprE1->DPX FADH2 FADH2 DprE1->FADH2 FAD FAD FAD->DprE1 DprE2->DPA NAD NAD+ DprE2->NAD NADH NADH NADH->DprE2 DprE1_IN_1 This compound DprE1_IN_1->DprE1

Caption: DprE1 Signaling Pathway and Inhibition by this compound.

DprE1_Fluorescence_Assay_Workflow start Start compound_prep Prepare this compound Serial Dilutions start->compound_prep plate_dispense Dispense Compounds into 96-well Plate compound_prep->plate_dispense pre_incubation Pre-incubate Enzyme with Inhibitor plate_dispense->pre_incubation enzyme_prep Prepare DprE1 Enzyme Solution enzyme_prep->pre_incubation reaction_initiation Initiate Reaction with Substrate Mix pre_incubation->reaction_initiation substrate_prep Prepare Substrate Mix (FPR + Resazurin) substrate_prep->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation fluorescence_reading Read Fluorescence (Ex: 560nm, Em: 590nm) incubation->fluorescence_reading data_analysis Data Analysis (IC50 Determination) fluorescence_reading->data_analysis end End data_analysis->end

Caption: Experimental Workflow for DprE1 Fluorescence-Based Inhibition Assay.

Troubleshooting_Logic start Inconsistent Results check_inhibitor Check Inhibitor Solubility & Stability start->check_inhibitor check_enzyme Check Enzyme Activity & Stability start->check_enzyme check_assay_conditions Review Assay Conditions (pH, Temp, Incubation Time) start->check_assay_conditions check_controls Validate with Positive/Negative Controls start->check_controls solution_inhibitor Optimize Solvent/ Use Fresh Stock check_inhibitor->solution_inhibitor solution_enzyme Use Fresh Enzyme/ Optimize Storage check_enzyme->solution_enzyme solution_assay Re-optimize Assay Parameters check_assay_conditions->solution_assay solution_controls If Controls Fail, Re-evaluate All Reagents check_controls->solution_controls

Caption: Logical Flow for Troubleshooting Inconsistent DprE1 Assay Results.

References

DprE1-IN-1 stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DprE1-IN-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active non-covalent inhibitor of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a critical flavoenzyme in Mycobacterium tuberculosis that is essential for the biosynthesis of the bacterial cell wall components, lipoarabinomannan and arabinogalactan.[1][2] By inhibiting DprE1, this compound disrupts the formation of the mycobacterial cell wall, leading to bacterial cell death.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions.

FormStorage TemperatureDuration
Powder-20°CUp to 2 years
In DMSO4°CUp to 2 weeks
In DMSO-80°CUp to 6 months
Aliquoted Stock Solution in DMSO-20°CUp to 1 month

Q3: What is the stability of this compound in experimental conditions?

A3: this compound has been shown to have favorable stability in hepatocytes. The following table summarizes the reported stability data in human and mouse hepatocytes.

SpeciesConcentrationIncubation TimeRemaining CompoundHalf-life (t½)
Human Hepatocytes1 µM120 minutes42%24.0 minutes
Mouse Hepatocytes1 µM120 minutes49.7%29.7 minutes

Metabolism of DprE1 inhibitors is predicted to be mainly carried out by the cytochrome P450 isoform 3A4 (CYP3A4).[3]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays (e.g., MIC assays).

  • Possible Cause 1: Compound Degradation. this compound solutions, especially in DMSO, have limited stability at warmer temperatures. Repeated freeze-thaw cycles can also lead to degradation.

    • Solution: Always prepare fresh solutions for experiments whenever possible. If using frozen stock solutions, ensure they are aliquoted to avoid multiple freeze-thaw cycles. Allow the vial to equilibrate to room temperature for at least one hour before opening and use.

  • Possible Cause 2: Poor Solubility. this compound belongs to the azaindole class of compounds, which can sometimes exhibit poor aqueous solubility.[4] Precipitation of the compound in your assay medium can lead to a lower effective concentration.

    • Solution: Visually inspect your solutions for any signs of precipitation. If solubility is an issue, you can try gently warming the solution to 37°C and using an ultrasonic bath to aid dissolution. The addition of a small amount of a non-ionic surfactant like Tween-80 (at a concentration that does not affect your cells) to the assay medium can also help maintain solubility.

  • Possible Cause 3: Inaccurate Compound Concentration. Errors in preparing stock solutions or serial dilutions will directly impact the accuracy of your results.

    • Solution: Calibrate your pipettes regularly. Prepare stock solutions carefully and validate the concentration if possible using spectrophotometry, if a reference extinction coefficient is available.

Issue 2: High background or false positives in enzyme inhibition assays.

  • Possible Cause 1: Compound Interference with Assay Signal. Some compounds can interfere with the detection method of an assay (e.g., fluorescence or absorbance).

    • Solution: Run a control experiment with this compound in the assay buffer without the enzyme to check for any intrinsic signal. If interference is observed, you may need to consider a different assay format or a method to correct for the background signal.

  • Possible Cause 2: Contaminated Reagents. Contamination of buffers, enzyme preparations, or substrates can lead to spurious results.

    • Solution: Use high-purity reagents and sterile techniques. Prepare fresh buffers and enzyme solutions regularly.

Issue 3: Variability in in vivo experiments.

  • Possible Cause 1: Poor Oral Bioavailability or Rapid Metabolism. While this compound is reported to be orally active, factors such as animal strain, diet, and gut microbiome can influence its absorption and metabolism.

    • Solution: Ensure consistent experimental conditions for all animals. If variability persists, consider pharmacokinetic studies to determine the compound's concentration in plasma over time in your specific animal model. This can help optimize the dosing regimen.

  • Possible Cause 2: Compound Instability in Formulation. The formulation used for in vivo administration can affect the stability of this compound.

    • Solution: Prepare the formulation fresh each day of dosing. If using a suspension, ensure it is homogenous before each administration. Conduct a preliminary stability test of your formulation under the intended storage and use conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a general guideline and should be adapted based on the specific Mycobacterium species and laboratory safety protocols.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.

    • Vortex until fully dissolved.

    • Prepare aliquots and store at -20°C or -80°C.

  • Preparation of Bacterial Inoculum:

    • Grow Mycobacterium species in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the adjusted suspension in the assay medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Assay Procedure:

    • In a sterile 96-well plate, add 50 µL of sterile assay medium to wells in columns 2-12.

    • Add 100 µL of a starting dilution of this compound (prepared from the stock solution in assay medium) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

    • Column 11 should serve as a positive control (bacteria with no inhibitor), and column 12 as a negative control (medium only).

    • Add 50 µL of the diluted bacterial inoculum to wells in columns 1-11.

    • Seal the plate and incubate at 37°C for the appropriate time for the species being tested (e.g., 7-14 days for M. tuberculosis).

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that results in no visible growth of the bacteria.

Protocol 2: DprE1 Enzyme Inhibition Assay (Amplex Red-Coupled Assay)

This assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of its substrate, using the Amplex Red reagent.

  • Reagents:

    • Purified recombinant DprE1 enzyme.

    • Farnesylphosphoryl-β-D-ribofuranose (FPR) or Decaprenylphosphoryl-β-D-ribose (DPR) as the substrate.

    • Amplex Red reagent.

    • Horseradish peroxidase (HRP).

    • Assay buffer (e.g., 20 mM Glycylglycine, pH 8.5).

    • This compound dilutions in assay buffer (with a final DMSO concentration below 1%).

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, Amplex Red, and HRP.

    • Add the desired concentrations of this compound to the wells of a 96-well black plate.

    • Add the DprE1 enzyme to the wells and incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding the substrate (FPR or DPR).

    • Monitor the increase in fluorescence (excitation ~540 nm, emission ~590 nm) over time in a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the progress curves.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

DprE1_Pathway cluster_periplasm Periplasm DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 DPR->DprE1 DPX DPX (Decaprenylphosphoryl-2-keto-β-D-erythropentofuranose) DprE1->DPX FAD -> FADH2 DprE2 DprE2 DPX->DprE2 DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DprE2->DPA NADH -> NAD+ Arabinan Arabinan Synthesis (Arabinogalactan & Liprabinomannan) DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1_IN_1 This compound DprE1_IN_1->DprE1 Inhibition

Caption: DprE1 pathway in M. tuberculosis cell wall synthesis and the inhibitory action of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Prep_Inhibitor Prepare this compound Stock Solution (DMSO) Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate Prep_Inhibitor->Serial_Dilution Prep_Culture Grow Mycobacterium Culture Inoculation Inoculate Wells with Bacterial Suspension Prep_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate at 37°C Inoculation->Incubation Read_Plate Visually Inspect for Growth Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Technical Support Center: Troubleshooting DprE1-IN-1 Resistance in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DprE1 inhibitors against Mycobacterium tuberculosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DprE1-IN-1 and other DprE1 inhibitors?

A1: DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a critical enzyme in the arabinogalactan biosynthesis pathway of M. tuberculosis.[1][2] Arabinogalactan is an essential component of the mycobacterial cell wall.[1] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-ribose (DPR) to decaprenylphosphoryl-arabinose (DPA), the sole precursor for arabinan synthesis.[3][4] DprE1 inhibitors block this pathway, disrupting cell wall formation and leading to bacterial cell lysis and death.[3][4]

Q2: What are the known mechanisms of resistance to DprE1 inhibitors in M. tuberculosis?

A2: The primary mechanism of resistance to covalent DprE1 inhibitors, such as the benzothiazinones (BTZs), involves mutations in the dprE1 gene.[5] The most frequently observed mutations occur at the Cysteine 387 (Cys387) residue, which is crucial for the covalent binding of the activated form of these inhibitors.[5] Substitutions at this position, such as C387G, C387S, C387A, C387N, and C387T, have been shown to confer varying levels of resistance.[5] A secondary resistance mechanism involves mutations in the rv0678 gene, a transcriptional repressor of the MmpS5/MmpL5 drug efflux pump. Upregulation of this efflux pump can lead to low-level resistance to some DprE1 inhibitors.

Q3: Are there different classes of DprE1 inhibitors, and does resistance vary between them?

A3: Yes, DprE1 inhibitors can be broadly classified as covalent and non-covalent inhibitors.[5] Covalent inhibitors, often nitroaromatic compounds like BTZs, form a covalent bond with the Cys387 residue of DprE1.[5] Non-covalent inhibitors bind to the active site without forming a permanent bond. Resistance mutations at Cys387 primarily affect the efficacy of covalent inhibitors, while non-covalent inhibitors may retain activity against these mutants.[5]

Troubleshooting Guides

Problem 1: My M. tuberculosis culture shows high Minimum Inhibitory Concentration (MIC) values for a DprE1 inhibitor.

Possible Cause Troubleshooting Steps
Pre-existing resistant mutants in the bacterial population. 1. Perform colony picking from the original culture and test individual colonies for susceptibility. 2. If you have a clonal population, proceed to the next steps.
Spontaneous mutations in the dprE1 gene. 1. Extract genomic DNA from the resistant culture. 2. Perform Whole-Genome Sequencing (WGS) or targeted Sanger sequencing of the dprE1 gene. 3. Analyze the sequence data for mutations, particularly at the Cys387 codon.
Mutations in other genes, such as rv0678. 1. If no mutations are found in dprE1, analyze WGS data for mutations in rv0678 and other genes potentially associated with drug efflux or metabolism.
Experimental error. 1. Verify the concentration and purity of your DprE1 inhibitor stock solution. 2. Ensure your inoculum is properly prepared and quantified. 3. Review your MIC determination protocol for any deviations.

Problem 2: I am not seeing any inhibition in my DprE1 enzymatic assay.

Possible Cause Troubleshooting Steps
Inactive enzyme. 1. Confirm the purity and concentration of your purified DprE1 protein. 2. Ensure proper storage conditions for the enzyme. 3. Perform a positive control experiment with a known DprE1 inhibitor.
Issues with the substrate or cofactors. 1. Check the quality and concentration of the DPR substrate and FAD cofactor. 2. For coupled assays, ensure the secondary enzymes (e.g., DprE2, horseradish peroxidase) and detection reagents (e.g., Amplex Red) are active.
Inhibitor is not reaching the active site. 1. If using a covalent inhibitor, ensure the assay conditions allow for the reduction of the nitro group to the active nitroso derivative.
Incorrect assay conditions. 1. Verify the pH, temperature, and incubation times of your assay protocol.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of BTZ043 against M. tuberculosis H37Rv expressing DprE1 Cys387 mutations.

DprE1 MutationCodon Change (TGC ->)BTZ043 MIC (ng/mL)Fold Increase in MIC
Wild-Type-0.5-
C387STCT>128>256
C387GGGC>128>256
C387AGCA>128>256
C387TACC1632
C387NAAC48

Data adapted from a study on DprE1-mediated benzothiazinone resistance.[5]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Inoculum:

    • Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 0.5.

    • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microplate wells.[6]

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the DprE1 inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the inhibitor in 7H9 broth in a 96-well microplate.[7]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microplate.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Seal the plate and incubate at 37°C for 7-14 days.[7]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the inhibitor that prevents visible growth of the bacteria.[6]

    • Growth can be assessed visually or by using a viability indicator such as resazurin.[7]

Protocol 2: Whole-Genome Sequencing (WGS) for Resistance Mutation Identification
  • Genomic DNA Extraction:

    • Culture the M. tuberculosis isolate (both susceptible parent and resistant mutant) on solid or in liquid medium.

    • Harvest the bacterial cells and extract high-quality genomic DNA using a validated method (e.g., CTAB method).

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the extracted gDNA according to the manufacturer's protocol for your chosen sequencing platform (e.g., Illumina).

    • Perform whole-genome sequencing to generate high-coverage sequence data.[8]

  • Data Analysis:

    • Align the sequencing reads to the M. tuberculosis H37Rv reference genome.

    • Perform variant calling to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).

    • Annotate the identified variants to determine their location and predicted effect on protein function, paying close attention to the dprE1 and rv0678 genes.

Protocol 3: DprE1 Enzymatic Activity Assay (Coupled Assay)
  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing purified DprE1 enzyme, FAD, horseradish peroxidase (HRP), and Amplex Red in a suitable buffer.

  • Inhibitor Incubation:

    • Add serial dilutions of the DprE1 inhibitor to the reaction mixture and incubate for a defined period (e.g., 10 minutes at 30°C) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the DPR substrate.

  • Detection and Analysis:

    • Monitor the production of resorufin (the fluorescent product of the Amplex Red reaction) over time using a fluorescence plate reader.

    • Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the reaction rate against the inhibitor concentration.

Mandatory Visualizations

DprE1_Pathway cluster_cell_wall M. tuberculosis Cell Wall Synthesis cluster_inhibition Inhibition Mechanism DPR Decaprenyl-P-Ribose (DPR) DPX Decaprenyl-P-2-keto-Ribose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenyl-P-Arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan DprE1_IN_1 DprE1 Inhibitor (e.g., this compound) DprE1_IN_1->DPX Blocks Conversion

Caption: DprE1 signaling pathway and mechanism of inhibition.

Troubleshooting_Workflow start High MIC for DprE1 Inhibitor Observed check_protocol Verify Experimental Protocol and Reagents start->check_protocol sequence_dprE1 Sequence dprE1 Gene check_protocol->sequence_dprE1 Protocol OK mutation_found Mutation in dprE1? sequence_dprE1->mutation_found cys387_mut Cys387 Mutation Identified mutation_found->cys387_mut Yes (Cys387) other_dprE1_mut Other dprE1 Mutation mutation_found->other_dprE1_mut Yes (Other) sequence_rv0678 Sequence rv0678 and other efflux-related genes mutation_found->sequence_rv0678 No efflux_mut Efflux Pump Gene Mutation Identified sequence_rv0678->efflux_mut Mutation Found unknown_mech Potential Novel Resistance Mechanism sequence_rv0678->unknown_mech No Mutation Found

Caption: Workflow for troubleshooting DprE1 inhibitor resistance.

References

Technical Support Center: Minimizing hERG Channel Inhibition with DprE1 Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to minimize hERG (human Ether-à-go-go-Related Gene) channel inhibition in DprE1-IN-1 analogs and other DprE1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is DprE1 and why is it a target for drug development?

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis involved in the biosynthesis of the mycobacterial cell wall.[1][2] Specifically, it catalyzes a crucial epimerization step in the formation of arabinogalactan and lipoarabinomannan, which are vital components of the cell wall.[1][2] Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell death.[1] Its absence in humans makes it a highly specific and attractive target for the development of novel anti-tuberculosis drugs.[1]

Q2: What is the hERG channel and why is its inhibition a concern?

The hERG gene encodes a potassium ion channel that plays a critical role in the repolarization phase of the cardiac action potential.[3] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This condition, known as Long QT Syndrome, can increase the risk of developing life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[3] Due to this safety risk, assessing hERG inhibition is a mandatory step in drug development.[3]

Q3: What are the common structural features of compounds that inhibit the hERG channel?

While a diverse range of chemical structures can inhibit the hERG channel, some common features are associated with increased risk. These include:

  • High lipophilicity: Compounds that are highly lipophilic can partition more readily into the cell membrane where the hERG channel resides.

  • Basic amines: The presence of a basic nitrogen atom that is protonated at physiological pH is a well-known pharmacophore for hERG inhibition.[3]

  • Aromatic groups: Multiple aromatic rings can contribute to binding within the hERG channel pore through cation-π and π-π stacking interactions.[3]

Q4: What is the therapeutic window and how is it relevant for DprE1 inhibitors?

The therapeutic window is the ratio between the concentration of a compound required for a therapeutic effect (e.g., DprE1 inhibition) and the concentration at which it causes toxicity (e.g., hERG inhibition). A larger therapeutic window is desirable for a safer drug. For DprE1 inhibitors, this is often expressed as the ratio of the hERG IC50 to the DprE1 IC50. A significantly higher IC50 for hERG compared to DprE1 indicates a wider safety margin.

Troubleshooting Guide

Issue 1: My lead this compound analog shows potent DprE1 inhibition but also significant hERG channel activity. What are my next steps?

This is a common challenge in drug discovery. The primary goal is to dissociate the desired on-target activity from the off-target hERG liability. Here are some strategies:

  • Reduce Lipophilicity: High lipophilicity is a key driver of hERG inhibition.

    • Strategy: Introduce polar functional groups (e.g., hydroxyl, amide, sulfone) or replace lipophilic aromatic rings with more polar heterocycles.

    • Example: If your analog has a bulky, greasy aromatic moiety, consider replacing it with a smaller, more polar ring system.

  • Modulate Basicity: Basic amines are a major contributor to hERG binding.

    • Strategy: Lower the pKa of the basic nitrogen. This can be achieved by introducing electron-withdrawing groups near the basic center (e.g., fluorination) or by replacing a highly basic amine (like a piperidine) with a less basic one (like a piperazine or morpholine).[3]

  • Introduce an Acidic Group: Creating a zwitterion by adding an acidic group (e.g., a carboxylic acid) can reduce the overall lipophilicity and may disrupt the interaction with the hERG channel, though this can sometimes negatively impact cell permeability.[3]

  • Explore Structural Modifications:

    • Strategy: Alter the conformation of the molecule to introduce steric hindrance that prevents binding to the hERG channel pore without affecting the binding to DprE1. This is often less predictable but can be a powerful strategy.

Issue 2: My attempts to reduce hERG inhibition in my this compound analogs have also led to a significant loss of DprE1 potency. How can I regain activity?

This indicates that the modifications made are affecting the pharmacophore required for DprE1 binding.

  • Strategy 1: Focused Modifications: Instead of making large structural changes, introduce smaller, more focused modifications. For example, if you replaced a key aromatic ring, try substituting it with different heterocycles to find one that is both polar and maintains the necessary interactions with DprE1.

  • Strategy 2: Re-evaluate the Structure-Activity Relationship (SAR): Analyze which parts of your molecule are essential for DprE1 activity and which can be modified. If a basic amine is crucial for DprE1 binding, focus on fine-tuning its pKa rather than removing it completely.

  • Strategy 3: Hybrid Approaches: Combine strategies. For instance, slightly reduce lipophilicity in one part of the molecule while also subtly modulating the basicity in another.

Issue 3: I am getting inconsistent results in my hERG assay.

Inconsistent hERG data can derail a project. It's crucial to ensure the reliability of your screening data.

  • Check Compound Purity and Solubility: Impurities can interfere with the assay. Poor solubility can lead to inaccurate concentration-response curves. Ensure all tested compounds are of high purity and are fully solubilized in the assay buffer.

  • Review Assay Protocol: hERG assays, particularly patch-clamp electrophysiology, are highly sensitive. Ensure that the cell line is healthy, the voltage protocols are appropriate, and the positive and negative controls are behaving as expected.

  • Consider Different Assay Formats: If you are using a high-throughput screening method like a thallium flux assay, confirm key results with the gold-standard manual or automated patch-clamp electrophysiology, which provides more detailed mechanistic information.

Data Presentation: DprE1 Inhibitor Analogs

The following table presents data for representative DprE1 inhibitors, illustrating the relationship between their on-target potency (DprE1 inhibition) and their off-target hERG liability. Note: This table is a composite of data from various sources and is intended for illustrative purposes.

Compound/AnalogDprE1 IC50 (µM)hERG IC50 (µM)Therapeutic Window (hERG IC50 / DprE1 IC50)Key Structural Features / Modifications
Representative Analog A 0.1550High lipophilicity, basic piperidine
Analog A-1 0.5>50>100Introduction of a hydroxyl group to reduce lipophilicity
Analog A-2 0.2>30>150Replacement of piperidine with a less basic morpholine
Representative Analog B 0.05120Bulky aromatic group, tertiary amine
Analog B-1 0.1525~167Replacement of aromatic ring with a polar heterocycle
Analog B-2 0.08>40>500Introduction of a carboxylic acid to form a zwitterion

Experimental Protocols

DprE1 Inhibition Assay (Biochemical)

This protocol is a generalized method for determining the IC50 of compounds against the DprE1 enzyme.

  • Reagents and Materials:

    • Purified recombinant DprE1 enzyme

    • Substrate: Decaprenylphosphoryl-β-D-ribose (DPR)

    • Cofactor: Flavin adenine dinucleotide (FAD)

    • Assay Buffer (e.g., Tris-HCl with appropriate pH and additives)

    • Detection Reagent (e.g., a reagent to measure FADH2 production or substrate consumption)

    • Test compounds (this compound analogs) dissolved in DMSO

    • 96- or 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the microplate wells, add the assay buffer, DprE1 enzyme, and FAD.

    • Add the diluted test compounds to the wells. Include controls with DMSO only (no inhibition) and a known DprE1 inhibitor (positive control).

    • Pre-incubate the plate for a specified time at room temperature.

    • Initiate the enzymatic reaction by adding the substrate (DPR).

    • Incubate the reaction for a set time at a controlled temperature.

    • Stop the reaction (if necessary) and add the detection reagent.

    • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

hERG Channel Inhibition Assay (Automated Patch-Clamp Electrophysiology)

This is a standard method for assessing hERG liability and determining the IC50 value.

  • Reagents and Materials:

    • Mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells)

    • Extracellular and intracellular recording solutions

    • Test compounds dissolved in DMSO

    • Automated patch-clamp system (e.g., QPatch or Patchliner)

  • Procedure:

    • Harvest and prepare the hERG-expressing cells according to the instrument manufacturer's protocol.

    • Load the cells and the intracellular and extracellular solutions onto the automated patch-clamp system.

    • The system will establish whole-cell patch-clamp recordings.

    • Apply a specific voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarization step to open the channels followed by a repolarization step to measure the characteristic tail current.

    • Establish a stable baseline recording of the hERG current in the presence of vehicle (DMSO).

    • Apply increasing concentrations of the test compound to the cells and record the hERG current at each concentration.

    • Include a known hERG blocker (e.g., dofetilide or E-4031) as a positive control.

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percent inhibition of the hERG current relative to the baseline.

    • Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.

Visualizations

experimental_workflow cluster_dpre1 DprE1 Inhibitor Development cluster_herg hERG Safety Assessment cluster_output Desired Outcome synthesis Analog Synthesis dpre1_assay DprE1 Inhibition Assay (IC50 Determination) synthesis->dpre1_assay sar_dpre1 Analyze DprE1 SAR dpre1_assay->sar_dpre1 herg_assay hERG Inhibition Assay (IC50 Determination) dpre1_assay->herg_assay Potent Hits sar_dpre1->synthesis Design New Analogs sar_herg Analyze hERG SAR herg_assay->sar_herg optimization Lead Optimization sar_herg->optimization optimization->synthesis Design Safer Analogs lead_candidate Lead Candidate (High DprE1 Potency, Low hERG Inhibition) optimization->lead_candidate

Caption: A typical workflow for developing DprE1 inhibitors with reduced hERG liability.

signaling_pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Mechanism of Inhibition dpr Decaprenylphosphoryl-β-D-ribose (DPR) dpre1 DprE1 Enzyme dpr->dpre1 dpx Decaprenylphosphoryl-2-keto-β-D-ribose (DPX) dpre1->dpx inhibition Inhibition dpre2 DprE2 Enzyme dpx->dpre2 dpa Decaprenylphosphoryl-β-D-arabinose (DPA) dpre2->dpa arabinan Arabinan Synthesis dpa->arabinan cell_wall Cell Wall Integrity arabinan->cell_wall disruption Cell Wall Disruption & Cell Death cell_wall->disruption dpre1_inhibitor This compound Analog dpre1_inhibitor->dpre1 Binds to active site

Caption: The DprE1 pathway and its inhibition by this compound analogs.

References

Addressing low bioavailability of DprE1 inhibitors in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with DprE1 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common challenge of low in vivo bioavailability of these promising anti-tubercular agents.

Frequently Asked Questions (FAQs)

Q1: Why do my DprE1 inhibitors show potent in vitro activity but poor efficacy in in vivo models?

A1: This is a common issue stemming from low bioavailability. Potent enzyme inhibition (in vitro) does not guarantee that the compound will reach the target site in a living organism at a sufficient concentration for a sufficient duration. The discrepancy often arises from one or more of the following factors:

  • Poor Physicochemical Properties: Many DprE1 inhibitors are highly lipophilic, leading to poor aqueous solubility.[1] According to Lipinski's Rule of Five, properties like high molecular weight (MW), high lipophilicity (LogP), and a high number of hydrogen bond donors (HBD) can negatively impact oral absorption.[2]

  • Low Permeability: The compound may not efficiently cross the gastrointestinal membrane to enter systemic circulation.[2]

  • Rapid Metabolism: The inhibitor may be quickly broken down by metabolic enzymes, such as cytochrome P450s (CYPs), primarily in the liver.[3]

  • Efflux Pump Substrate: The compound could be actively transported out of cells by efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration.[2]

  • High Plasma Protein Binding: Extensive binding to plasma proteins leaves only a small fraction of the drug free to distribute to the target tissues.[2][3]

Q2: What are the key physicochemical properties of DprE1 inhibitors that typically lead to low bioavailability?

A2: Analysis of over a thousand DprE1 inhibitors has revealed a significant lipophilic character, which is a primary contributor to poor bioavailability.[1] Key properties to monitor include:

  • High Lipophilicity (LogP): While some lipophilicity is needed for membrane crossing, excessive levels lead to poor solubility in gastrointestinal fluids.

  • Poor Aqueous Solubility (LogS): Many potent DprE1 inhibitor scaffolds are inherently insoluble in water, which is the first major barrier to oral absorption.

  • High Number of Hydrogen Bond Donors (HBDs): A high HBD count can lead to poor solubility and permeability.[2]

  • Topological Polar Surface Area (TPSA): TPSA is a crucial descriptor for predicting permeability and oral bioavailability. While a certain level is needed for target interaction, very high TPSA can limit membrane permeability.[2][3]

Q3: What is the role of DprE1 in Mycobacterium tuberculosis and why is it a good target?

A3: DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) is an essential flavoenzyme in Mycobacterium tuberculosis (Mtb).[4] It catalyzes a critical step in the biosynthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall.[5] Its periplasmic localization makes it a vulnerable target.[2][5] Because this enzyme is absent in humans, inhibitors can be highly selective, potentially reducing toxicity.

DprE1_Pathway cluster_CellWall Mtb Cell Wall Synthesis DPR DPR (Decaprenyl-phospho-ribose) DprE1 DprE1 DPR->DprE1 Oxidation DPX DPX (Intermediate) DprE2 DprE2 DPX->DprE2 Reduction DPA DPA (Decaprenyl-phospho-arabinose) Arabinan Arabinogalactan & Lipoarabinomannan DPA->Arabinan Biosynthesis DprE1->DPX DprE2->DPA Inhibitors DprE1 Inhibitors (Covalent & Non-covalent) Inhibitors->DprE1

Caption: Role of DprE1 in the arabinan biosynthesis pathway and its inhibition.

Troubleshooting Guide: Low In Vivo Efficacy

This guide provides a systematic approach to diagnosing and solving issues related to the low bioavailability of your DprE1 inhibitor.

Troubleshooting_Workflow Start Problem: Low in vivo Efficacy Despite High in vitro Potency CheckSolubility Q: Is aqueous solubility poor? Start->CheckSolubility CheckPK Q: Are plasma concentrations low? CheckSolubility->CheckPK No SolubilitySolutions A: Improve formulation. - Micronization - Solid Dispersions - Lipid-based systems - Salt formation CheckSolubility->SolubilitySolutions Yes CheckMetabolism Q: Is the compound metabolically unstable? CheckPK->CheckMetabolism No PKSolutions A: Re-evaluate dose & route. Consider structural modification to improve absorption. CheckPK->PKSolutions Yes CheckEfflux Q: Is it a P-gp substrate? CheckMetabolism->CheckEfflux No MetabolismSolutions A: Modify metabolically liable sites. Consider co-administration with CYP inhibitors. CheckMetabolism->MetabolismSolutions Yes EffluxSolutions A: Modify structure to reduce efflux recognition. Co-administer with P-gp inhibitors. CheckEfflux->EffluxSolutions Yes

Caption: A logical workflow for troubleshooting low in vivo bioavailability.

Q: My compound has very low aqueous solubility. What are my options?

A: Poor solubility is a primary hurdle for many DprE1 inhibitors. Several formulation strategies can be employed to overcome this:[6][7][8]

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][7]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly improve its dissolution rate and solubility. This is a common and effective strategy for "brick-dust" molecules (highly crystalline).[6][9]

  • Lipid-Based Formulations: For highly lipophilic "grease-ball" molecules, incorporating the drug into lipid vehicles like oils or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut and enhance absorption.[7][9]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous environments.[8]

  • Salt Formation: For compounds with ionizable groups, forming a salt can dramatically improve solubility and dissolution rate.[9]

Q: Pharmacokinetic analysis shows very low plasma exposure (Cmax) and a short half-life (t1/2). What does this indicate?

A: Low Cmax suggests poor absorption, while a short t1/2 points towards rapid clearance, likely through metabolism.

  • To address poor absorption: Revisit the formulation strategies listed above. Ensure the dosing vehicle is appropriate and that the compound is fully solubilized or dispersed before administration.

  • To address rapid metabolism: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. This will help identify if the compound is a substrate for CYP enzymes.[3] If metabolic instability is confirmed, medicinal chemistry efforts may be required to block the metabolically liable sites on the molecule.

Q: How do I determine if my inhibitor is a substrate for efflux pumps like P-glycoprotein (P-gp)?

A: Many noncovalent DprE1 inhibitors are predicted to be P-gp substrates.[2] You can assess this using in vitro cell-based assays, such as Caco-2 permeability assays. In this system, the transport of the compound across a monolayer of Caco-2 cells is measured in both directions (apical to basolateral and basolateral to apical). A significantly higher transport from the basolateral to the apical side (an efflux ratio >2) indicates the involvement of efflux pumps.

Data Presentation: Physicochemical & Pharmacokinetic Properties

Table 1: Comparative Physicochemical Properties of DprE1 Inhibitor Classes

PropertyCovalent Inhibitors (Active Set)Noncovalent Inhibitors (Active Set)General Recommendation (Rule of 5)
Molecular Weight (MW) Higher Mean ValueLower Mean Value≤ 500 Da
C log P Higher Mean ValueLower Mean Value≤ 5
Hydrogen Bond Donors (HBD) Fewer (avoids self-reaction)Higher (can increase potency)≤ 5
Hydrogen Bond Acceptors (HBA) 7 - 105 - 9≤ 10
TPSA (Ų) Higher Mean Value (~93.0)Lower Mean Value (~79.4)< 140 Ų
Data derived from computational analysis of ~1519 inhibitors.[2][3]

Table 2: In Vitro Potency and In Vivo Efficacy of Key DprE1 Inhibitors

CompoundTypeMIC vs Mtb (µM)In Vivo ModelDose (mg/kg)Efficacy (CFU log10 reduction)
BTZ043 Covalent0.002 - 0.008[10]C3HeB/FeJ Mouse50~0.6-1.0 log (lung)[10]
PBTZ169 (Macozinone) Covalent~0.0005[10]C3HeB/FeJ Mouse25~2.0 log (lung)[10]
TBA-7371 Non-covalent~0.03[10]C3HeB/FeJ Mouse100~1.5 log (lung)[10]
OPC-167832 Non-covalent~0.0002[10]C3HeB/FeJ Mouse2.5~2.0 log (lung)[10]
Note: Efficacy data can vary significantly based on the animal model, infection stage, and treatment duration.

Experimental Protocols

Protocol 1: Screening for In Vivo Efficacy in a Murine TB Model

This protocol outlines a general procedure for assessing the efficacy of a DprE1 inhibitor using a standard mouse model.

  • Animal Model Selection: BALB/c mice are commonly used for standard efficacy testing. C3HeB/FeJ mice, which develop caseous necrotic lesions similar to human TB, are used for more advanced studies.[10][11]

  • Infection: Infect 6-8 week old mice via aerosol with a low dose of Mycobacterium tuberculosis (e.g., Erdman or H37Rv strain) to deliver ~50-100 bacilli into the lungs.[12]

  • Treatment Initiation: Begin treatment 4-6 weeks post-infection, once a chronic infection is established.

  • Compound Formulation & Administration:

    • Prepare the test compound in a suitable vehicle. For early-stage screening of poorly soluble compounds, a formulation such as 10% DMSO, 90% corn oil or a suspension in 0.5% carboxymethyl cellulose can be used.

    • Administer the compound daily (or as determined by PK studies) via oral gavage.

    • Include a vehicle control group and a positive control group (e.g., isoniazid (INH) at 10-25 mg/kg).

  • Efficacy Assessment:

    • After a set duration (e.g., 4 weeks), euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates onto 7H11 agar plates.

    • Incubate at 37°C for 3-4 weeks and count the number of Colony Forming Units (CFUs).

  • Data Analysis: Calculate the mean log10 CFU per organ for each group. Efficacy is expressed as the log10 CFU reduction compared to the vehicle control group at the start of treatment.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol provides a basic outline for creating an ASD to improve the solubility of a crystalline DprE1 inhibitor.

  • Material Selection:

    • Drug: Your DprE1 inhibitor.

    • Polymer Carrier: Select a suitable polymer (e.g., HPMC, PVP, Soluplus®). The choice depends on drug-polymer miscibility and desired release characteristics.

    • Solvent System: Choose a common solvent (or solvent mixture) that can dissolve both the drug and the polymer (e.g., methanol, ethanol, acetone, or a mixture with water).[6]

  • Solution Preparation:

    • Dissolve the polymer completely in the chosen solvent system.

    • Once the polymer is dissolved, add and dissolve the DprE1 inhibitor to create a clear solution. A typical drug loading is 10-30% (w/w).

  • Spray Drying Process:

    • Set the parameters on the spray dryer (e.g., Büchi Mini Spray Dryer B-290). Key parameters include:

      • Inlet Temperature: High enough to evaporate the solvent (e.g., 100-150°C).

      • Aspirator Rate: Set to a high percentage (e.g., 80-100%) to ensure efficient drying and collection.

      • Pump Rate: Controls the feed rate of the solution (e.g., 3-5 mL/min).

    • Pump the drug-polymer solution through the atomizer into the drying chamber. The hot gas evaporates the solvent, leaving behind a fine powder of the solid dispersion.

  • Powder Collection & Characterization:

    • Collect the dried powder from the cyclone collector.

    • Characterize the resulting ASD using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

    • Perform dissolution testing to compare the release profile of the ASD against the unformulated crystalline drug.

References

Validation & Comparative

DprE1 Inhibitors vs. Isoniazid: A Comparative Guide to Efficacy in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of a representative DprE1 inhibitor, PBTZ169 (Macozinone), and the frontline anti-tuberculosis drug, isoniazid. This analysis is supported by experimental data on their mechanisms of action, in vitro potency, and in vivo effectiveness.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-tuberculosis drug development. Inhibitors of DprE1, such as PBTZ169, have emerged as promising candidates. This guide contrasts the efficacy of PBTZ169 with that of isoniazid (INH), a cornerstone of tuberculosis treatment for decades.

Mechanism of Action: Two Distinct Pathways to Inhibit Mycobacterium tuberculosis

The fundamental difference between DprE1 inhibitors and isoniazid lies in their molecular targets within the bacterial cell.

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, it forms a covalent adduct with NAD, which then inhibits InhA, an enoyl-acyl carrier protein reductase.[1] This action blocks the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3]

DprE1 inhibitors , on the other hand, directly target the DprE1 enzyme. This flavoenzyme is essential for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[4] DPA is a crucial precursor for the synthesis of arabinogalactan and lipoarabinomannan, two other vital components of the mycobacterial cell wall. By inhibiting DprE1, these compounds disrupt cell wall formation, leading to bacterial cell death.[4] PBTZ169, a benzothiazinone, binds covalently to a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition.

TB_Drug_MoA Figure 1. Mechanisms of Action cluster_Isoniazid Isoniazid Pathway cluster_DprE1 DprE1 Inhibitor Pathway INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid-NAD Adduct KatG->Activated_INH InhA InhA Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall_I Cell Wall Disruption Mycolic_Acid->Cell_Wall_I PBTZ169 PBTZ169 DprE1 DprE1 Enzyme PBTZ169->DprE1 Inhibition Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Cell_Wall_D Cell Wall Disruption Arabinogalactan->Cell_Wall_D

Mechanisms of Action for Isoniazid and PBTZ169.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of PBTZ169 (Macozinone) and Isoniazid against Mycobacterium tuberculosis.

Table 1: In Vitro Efficacy against M. tuberculosis H37Rv

CompoundMIC (nM)MIC (ng/mL)
PBTZ169 (Macozinone)0.65~0.3
Isoniazid-20

Data for PBTZ169 from Unveiling DprE1 as a Key Target in the Fight Against Tuberculosis. Data for Isoniazid from Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors.[2][4]

Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis

CompoundDoseRouteTreatment DurationLog10 CFU Reduction in Lungs
PBTZ169 (Macozinone)50 mg/kg, bidOral/Intraperitoneal2 months~2.4
Isoniazid12.5 mg/kgOral7 days post-infectionNot directly compared

Data for PBTZ169 from Unveiling DprE1 as a Key Target in the Fight Against Tuberculosis and for Isoniazid from Screening of Compounds for Anti-tuberculosis Activity. Note: Direct head-to-head in vivo comparison data in the same study was not available in the provided search results. The efficacy of Isoniazid is well-established, and it is used as a positive control in many studies.[2][5]

Experimental Protocols

The data presented above are derived from standard preclinical assays for anti-tuberculosis drug evaluation.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key measure of in vitro potency.

MIC_Assay_Workflow Figure 2. MIC Assay Workflow Start Start Prepare_Drug Prepare Serial Dilutions of Test Compound Start->Prepare_Drug Inoculate Inoculate with M. tuberculosis Suspension (e.g., H37Rv) Prepare_Drug->Inoculate Incubate Incubate at 37°C for 7-28 days Inoculate->Incubate Assess_Growth Assess Bacterial Growth Visually or by Assay (e.g., Alamar Blue) Incubate->Assess_Growth Determine_MIC Determine MIC Assess_Growth->Determine_MIC

A generalized workflow for determining the MIC of anti-TB compounds.

Methodology:

  • Preparation of Drug Dilutions: A two-fold serial dilution of the test compound (e.g., PBTZ169 or isoniazid) is prepared in a 96-well microplate.

  • Bacterial Inoculation: A standardized suspension of M. tuberculosis (commonly the H37Rv strain) is added to each well.

  • Incubation: The plates are incubated at 37°C for a period ranging from 7 to 28 days.

  • Growth Assessment: Bacterial growth is assessed either visually or using a colorimetric indicator such as Alamar Blue or Resazurin.

  • MIC Determination: The MIC is defined as the lowest drug concentration at which no visible bacterial growth occurs.[6]

In Vivo Murine Model of Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of drug candidates. The mouse model is the most commonly used for tuberculosis research.

Methodology:

  • Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with M. tuberculosis via an aerosol route to establish a lung infection.

  • Treatment: After a pre-determined period to allow the infection to establish, treatment with the test compound (e.g., PBTZ169 or isoniazid) is initiated. The drug is administered orally or via intraperitoneal injection at a specific dose and frequency.

  • Evaluation: At the end of the treatment period, the mice are euthanized, and their lungs and spleens are harvested.

  • CFU Enumeration: The organs are homogenized, and serial dilutions are plated on appropriate agar medium. The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load.

  • Efficacy Calculation: The efficacy of the drug is determined by comparing the CFU counts in the treated groups to those in an untreated control group.

Conclusion

DprE1 inhibitors, represented here by PBTZ169, demonstrate potent in vitro activity against M. tuberculosis, with MIC values significantly lower than that of isoniazid. In vivo studies also confirm their efficacy in reducing the bacterial load in murine models of tuberculosis. The distinct mechanism of action of DprE1 inhibitors, targeting arabinogalactan synthesis, offers a valuable alternative to existing drugs like isoniazid, which target mycolic acid synthesis. This is particularly important in the context of rising isoniazid resistance. The continued development and clinical evaluation of DprE1 inhibitors are crucial steps in the search for new and more effective treatment regimens for tuberculosis.

References

Revolutionizing Tuberculosis Treatment: A Comparative Guide to DprE1-IN-1 Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), particularly multidrug-resistant strains, researchers are increasingly focusing on novel drug targets and combination therapies. One of the most promising of these is the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, a critical component in the synthesis of the Mycobacterium tuberculosis cell wall. This guide provides a comprehensive comparison of combination studies involving DprE1 inhibitors, with a focus on DprE1-IN-1 and its analogues like Macozinone (MCZ/PBTZ169) and BTZ043, alongside other established and novel anti-TB drugs.

Introduction to DprE1 Inhibition

DprE1 is an essential enzyme for the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall.[1][2] Its inhibition leads to cell lysis and bacterial death.[1][2] Because the DprE1 enzyme is unique to mycobacteria, inhibitors can target the bacteria without affecting human cells, reducing the potential for side effects.[1] Several DprE1 inhibitors, including Macozinone and BTZ043, are currently in clinical trials and have demonstrated potent activity against both drug-susceptible and drug-resistant TB strains.[3][4]

In Vitro Combination Studies: Unveiling Synergistic Interactions

The efficacy of DprE1 inhibitors can be significantly enhanced when used in combination with other anti-TB agents. The primary method for evaluating these interactions in vitro is the checkerboard assay, with the Fractional Inhibitory Concentration Index (FICI) used to quantify the nature of the interaction. A FICI of ≤ 0.5 indicates synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a FICI of > 4.0 signifies antagonism.

Macozinone (PBTZ169) Combination Studies

Macozinone has been extensively studied in combination with a wide range of anti-TB drugs. Notably, it exhibits a synergistic relationship with the newer anti-TB drug bedaquiline (BDQ) and the repurposed drug clofazimine (CLO).[5][6] However, its interaction with first- and second-line drugs is generally additive.[5]

Drug ClassPartner DrugM. tuberculosis StrainInteraction OutcomeFICI RangeReference
First-Line Isoniazid (INH)H37RvAdditive0.75 - 2.0[5]
Rifampin (RIF)H37RvAdditive0.75 - 2.0[5]
Ethambutol (EMB)H37RvAdditive0.75 - 2.0[5]
Second-Line Amikacin (AMK)H37RvAdditive1.125 - 3.0[5]
Levofloxacin (LVX)H37RvAdditive1.125 - 3.0[5]
Moxifloxacin (MFX)H37RvAdditive1.125 - 3.0[5]
New & Repurposed Bedaquiline (BDQ)H37RvSynergisticNot explicitly stated, but synergy confirmed[5][7]
Clofazimine (CLO)H37RvSynergisticNot explicitly stated, but synergy confirmed[5]
Delamanid (DMD)H37RvAdditive1.033 - 2.5[5]
Sutezolid (STZ)H37RvAdditive1.033 - 2.5[5]
Telacebec (Q203)mc²6230Synergistic0.5[8]

Table 1: In Vitro Interaction of Macozinone (PBTZ169) with other Anti-TB Drugs.

BTZ043 Combination Studies

Similar to Macozinone, BTZ043 has shown promising results in combination studies. A notable synergistic interaction was observed with TMC207 (Bedaquiline).[9] The proposed mechanism for this synergy is that the inhibition of DprE1 by BTZ043 weakens the bacterial cell wall, allowing for improved penetration of its partner drug to its target.[9]

Partner DrugM. tuberculosis StrainInteraction OutcomeFICIReference
Bedaquiline (TMC207)H37RvSynergistic0.5[9]
Rifampin (RIF)H37RvAdditive>0.5[9]
Isoniazid (INH)H37RvAdditive>0.5[9]
Ethambutol (EMB)H37RvAdditive>0.5[9]
PA-824 (Pretomanid)H37RvAdditive>0.5[9]
Moxifloxacin (MFX)H37RvAdditive>0.5[9]
MeropenemH37RvAdditive>0.5[9]
SQ-109H37RvAdditive>0.5[9]

Table 2: In Vitro Interaction of BTZ043 with other Anti-TB Drugs.

Experimental Protocols

DprE1 Signaling Pathway and Drug Action

The DprE1 enzyme is a key component in the arabinan biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall. DprE1 inhibitors covalently bind to a cysteine residue (Cys387) in the active site of the enzyme, leading to its irreversible inactivation.[7] This disruption of the cell wall synthesis pathway ultimately results in bacterial death.

DprE1_Pathway DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl- 2-keto-β-D-erythro- pentofuranose (DPX) DprE1->DPX DprE1_IN_1 This compound (e.g., Macozinone) DprE1_IN_1->DprE1 Inhibition DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenylphosphoryl- β-D-arabinofuranose (DPA) DprE2->DPA Arabinan Arabinan Synthesis (Cell Wall Component) DPA->Arabinan

DprE1 pathway and the inhibitory action of this compound.
In Vitro Synergy Assessment: The Checkerboard Resazurin Microtiter Assay (REMA)

The checkerboard assay is a standard method to assess the interaction between two drugs.[10][11] The Resazurin Microtiter Assay (REMA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) and can be adapted for checkerboard assays.[12][13] Metabolically active bacteria reduce the blue resazurin dye to pink resorufin. The MIC is the lowest drug concentration that prevents this color change.

Protocol Outline:

  • Preparation of Media and Inoculum: M. tuberculosis is cultured in 7H9-S medium. The inoculum is adjusted to a McFarland standard of 1 and then diluted.[13]

  • Drug Dilution: Two drugs are serially diluted in a 96-well plate, one along the x-axis and the other along the y-axis, creating a matrix of drug combinations.

  • Inoculation and Incubation: Each well is inoculated with the prepared M. tuberculosis suspension. The plate is sealed and incubated at 37°C.

  • Addition of Resazurin: After a set incubation period (typically 7 days), resazurin solution is added to each well.[13]

  • Result Interpretation: After further incubation, the wells are visually assessed for a color change from blue to pink. The MIC of each drug alone and in combination is determined.

  • FICI Calculation: The Fractional Inhibitory Concentration Index is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[8]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_media Prepare 7H9-S Media prep_inoculum Prepare M. tb Inoculum prep_media->prep_inoculum inoculate Inoculate Wells with M. tb prep_inoculum->inoculate prep_drugs Prepare Drug Stock Solutions dilute_A Serial Dilute Drug A (Horizontally) prep_drugs->dilute_A dilute_B Serial Dilute Drug B (Vertically) prep_drugs->dilute_B incubate_7d Incubate at 37°C for 7 Days inoculate->incubate_7d add_resazurin Add Resazurin Solution incubate_7d->add_resazurin incubate_24h Incubate at 37°C for 24h add_resazurin->incubate_24h read_results Read Results (Blue vs. Pink) incubate_24h->read_results calc_fici Calculate FICI read_results->calc_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fici->interpret InVivo_Workflow cluster_treatment Treatment Phase cluster_followup Post-Treatment Phase start infection Aerosol Infection of Mice with M. tuberculosis start->infection establish Establishment of Chronic Infection (2-4 weeks) infection->establish begin_tx Initiate Treatment: - Combination Regimen - Standard of Care - Untreated Control establish->begin_tx daily_tx Daily Drug Administration (e.g., Oral Gavage) begin_tx->daily_tx interim_cfu Interim CFU Counts (Lungs & Spleen) daily_tx->interim_cfu end_tx End of Treatment daily_tx->end_tx interim_cfu->daily_tx continue treatment final_cfu Final CFU Counts end_tx->final_cfu relapse Relapse Assessment (3-6 months) end_tx->relapse outcome Determine Regimen Efficacy: - Bactericidal Activity - Sterilizing Activity (Relapse Rate) final_cfu->outcome relapse->outcome

References

Head-to-Head Comparison of Novel DprE1 Inhibitors: BTZ043 vs. PBTZ169

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has underscored the urgent need for novel antitubercular agents with new mechanisms of action. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a key enzyme in the mycobacterial cell wall arabinan biosynthesis pathway, has emerged as a clinically validated and highly vulnerable target. This guide provides a detailed head-to-head comparison of two leading covalent DprE1 inhibitors, BTZ043 and its next-generation analog, PBTZ169 (also known as Macozinone), to aid researchers and drug development professionals in their efforts to combat tuberculosis.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

Both BTZ043 and PBTZ169 are benzothiazinones that function as suicide inhibitors of DprE1. Their mechanism of action involves the enzymatic reduction of their nitro group to a reactive nitroso species within the DprE1 active site. This intermediate then forms a covalent bond with a critical cysteine residue (Cys387), leading to irreversible inactivation of the enzyme. The inhibition of DprE1 disrupts the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), the sole arabinose donor for the biosynthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall. This disruption ultimately leads to bacterial cell death.

Quantitative Performance Data

The following table summarizes the key quantitative performance indicators for BTZ043 and PBTZ169, based on published experimental data.

ParameterBTZ043PBTZ169 (Macozinone)Reference(s)
In Vitro Efficacy
MIC against M. tuberculosis H37Rv0.008 µg/mL≤0.19 ng/mL (three- to seven-fold more active than BTZ043)
MIC against various actinobacteriaLess activeMore active
In Vivo Efficacy (Murine Model of Chronic TB)
Lung CFU Reduction (50 mg/kg)~0.6 log₁₀ lower than untreated>0.5 log₁₀ greater reduction than BTZ043 at the same dose
Spleen CFU Reduction (50 mg/kg)~1.7 log₁₀ lower than untreated10-fold greater reduction than BTZ043
Cytotoxicity
TD₅₀ against HepG2 cells5 µg/mL58 µg/mL (10-times less cytotoxic)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination: Resazurin Microtiter Assay (REMA)

The MIC of the DprE1 inhibitors against Mycobacterium tuberculosis is determined using the Resazurin Microtiter Assay (REMA).

  • Preparation of Inhibitor Solutions: Stock solutions of BTZ043 and PBTZ169 are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Bacterial Inoculum Preparation: M. tuberculosis H37Rv is grown to mid-log phase in 7H9 broth. The bacterial suspension is then diluted to a standardized concentration.

  • Assay Plate Setup: In a 96-well microtiter plate, the diluted inhibitor solutions are added to the wells. The prepared bacterial inoculum is then added to each well. Control wells containing bacteria without any inhibitor and wells with medium only are also included.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Resazurin Addition and Reading: After incubation, a solution of resazurin is added to each well. The plate is incubated for another 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the inhibitor that prevents this color change.

DprE1 Enzyme Inhibition Assay

The inhibitory activity against the DprE1 enzyme is assessed by monitoring the conversion of a substrate.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified DprE1 enzyme, the substrate decaprenylphosphoryl-β-D-ribose (DPR), and the cofactor FAD in a suitable buffer.

  • Inhibitor Addition: The DprE1 inhibitors (BTZ043 or PBTZ169) are added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also prepared.

  • Incubation: The reaction is initiated and incubated at a specific temperature for a defined period.

  • Reaction Termination and Analysis: The reaction is stopped, and the products are extracted. The conversion of DPR to its oxidized product, decaprenylphosphoryl-2-keto-β-D-erythropentose (DPX), is analyzed by thin-layer chromatography (TLC) and autoradiography (if using a radiolabeled substrate). The intensity of the product spot is quantified to determine the percentage of inhibition.

Cytotoxicity Assay: MTT Assay

The cytotoxicity of the inhibitors is evaluated against a human cell line, such as the liver cell line HepG2, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the DprE1 inhibitors. Control wells with untreated cells are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another few hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the untreated control. The concentration of the inhibitor that causes a 50% reduction in cell viability (TD₅₀) is then determined.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition Mechanism DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythropentose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan BTZ BTZ043 / PBTZ169 Activated_BTZ Activated Nitroso Intermediate BTZ->Activated_BTZ DprE1 Mediated Reduction Inactive_DprE1 Inactive DprE1-Inhibitor Adduct Activated_BTZ->Inactive_DprE1 Covalent Bond Formation (with Cys387) DprE1_Node DprE1 Enzyme MIC_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum setup_plate Inoculate 96-well Plate prep_inhibitor->setup_plate prep_inoculum->setup_plate incubate1 Incubate at 37°C for 7 days setup_plate->incubate1 add_resazurin Add Resazurin Indicator incubate1->add_resazurin incubate2 Incubate for 24-48 hours add_resazurin->incubate2 read_results Observe Color Change (Blue to Pink) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Cytotoxicity_Workflow start Start seed_cells Seed HepG2 Cells in 96-well Plate start->seed_cells add_inhibitors Add DprE1 Inhibitors (Varying Concentrations) seed_cells->add_inhibitors incubate1 Incubate for 48-72 hours add_inhibitors->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for ~4 hours add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance calculate_td50 Calculate TD₅₀ read_absorbance->calculate_td50 end End calculate_td50->end

Validating DprE1 as the Primary Target of DprE1-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis validating Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) as the primary target of the potent anti-tubercular agent, DprE1-IN-1. For the purpose of this guide, we will focus on the well-characterized and clinically advanced benzothiazinone, PBTZ169 (Macozinone) , as a representative this compound. This document outlines the experimental evidence supporting this targeted mechanism of action and compares the performance of PBTZ169 with alternative DprE1 inhibitors.

Introduction to DprE1 and its Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial flavoenzyme in Mycobacterium tuberculosis (Mtb). It catalyzes an essential step in the biosynthesis of the mycobacterial cell wall, specifically the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[1][2] Inhibition of DprE1 disrupts cell wall formation, leading to bacterial death, making it a highly attractive target for novel anti-tuberculosis drugs.[2][3]

PBTZ169 belongs to the benzothiazinone (BTZ) class of compounds, which act as irreversible, covalent inhibitors of DprE1.[4][5] The inhibitory mechanism involves the reduction of a nitro group on the BTZ scaffold to a nitroso derivative by the reduced flavin cofactor (FADH2) within the DprE1 active site. This reactive intermediate then forms a covalent bond with a critical cysteine residue (Cys387) in the enzyme's active site, leading to its irreversible inactivation.[6]

Experimental Validation of DprE1 as the Primary Target of PBTZ169

Multiple lines of experimental evidence converge to confirm DprE1 as the primary target of PBTZ169.

Genetic Validation
  • Analysis of Resistant Mutants: Spontaneous resistant mutants of M. tuberculosis selected for in the presence of BTZs consistently harbor mutations in the dprE1 gene. The most frequently observed mutation is in the codon for Cys387, the residue directly involved in the covalent adduct formation.[1] Strains with a C387S or C387G mutation in DprE1 exhibit high-level resistance to PBTZ169, providing strong genetic proof of the target.[1]

  • Gene Overexpression Studies (MIC Shift Assay): Overexpression of the wild-type dprE1 gene in M. smegmatis or M. tuberculosis leads to a significant increase in the Minimum Inhibitory Concentration (MIC) of PBTZ169. This demonstrates that an increased level of the target protein can titrate the inhibitor, thereby requiring a higher concentration of the drug to achieve the same bactericidal effect.

Biochemical Validation
  • In Vitro Enzyme Inhibition Assays: PBTZ169 demonstrates potent, time-dependent inhibition of purified recombinant DprE1 enzyme activity.[7][8] The irreversible nature of this inhibition is consistent with the covalent binding mechanism.

  • X-ray Crystallography: The crystal structure of the DprE1-PBTZ169 complex has been solved, providing a detailed atomic-level view of the inhibitor covalently bound to the Cys387 residue within the active site.[7] This structural evidence offers unequivocal confirmation of the direct interaction between PBTZ169 and DprE1.

Comparative Performance of DprE1 Inhibitors

PBTZ169 has demonstrated significant promise in preclinical and clinical studies, often showing improved properties over the first-generation BTZ, BTZ043, and other DprE1 inhibitors.

In Vitro Potency

The following table summarizes the in vitro activity of PBTZ169 in comparison to other DprE1 inhibitors against M. tuberculosis H37Rv.

CompoundClassMechanismMIC (μg/mL)IC50 against DprE1 (μM)
PBTZ169 (Macozinone) BenzothiazinoneCovalent, Irreversible0.0003 - 0.001<0.005
BTZ043 BenzothiazinoneCovalent, Irreversible0.001 - 0.003~0.02
TBA-7371 AzaindoleNon-covalent, Reversible0.015 - 0.03Not specified in reviewed literature
OPC-167832 Imidazo[1,2-a]pyridineNon-covalent, Reversible0.004 - 0.008Not specified in reviewed literature

Data compiled from multiple sources.[7][8][9][10][11]

In Vivo Efficacy

Preclinical studies in murine models of tuberculosis have demonstrated the potent in vivo activity of PBTZ169.

CompoundAnimal ModelDosing RegimenReduction in Lung CFU (log10)Reduction in Spleen CFU (log10)
PBTZ169 BALB/c mice (chronic infection)50 mg/kg>1.0~2.7
BTZ043 BALB/c mice (chronic infection)50 mg/kg~0.6~1.7
TBA-7371 C3HeB/FeJ miceNot specified in reviewed literatureSignificant efficacy observedSignificant efficacy observed
OPC-167832 C3HeB/FeJ miceNot specified in reviewed literatureSuperior efficacy observedSuperior efficacy observed

Data compiled from multiple sources.[7][9][12]

Experimental Protocols

DprE1 Enzyme Inhibition Assay (Coupled Assay)

This assay measures the activity of DprE1 by coupling its reaction to a second, colorimetric or fluorometric reaction.

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant DprE1, the substrate decaprenylphosphoryl-β-D-ribose (DPR), and the inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture to allow for the enzymatic conversion of DPR to decaprenylphosphoryl-2'-keto-β-D-arabinose (DPX).

  • Coupled Reaction: Add DprE2 and NADH to the reaction mixture. DprE2 reduces DPX to DPA, consuming NADH in the process.

  • Detection: The decrease in NADH concentration is monitored spectrophotometrically at 340 nm. The rate of NADH consumption is proportional to the activity of DprE1.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination (Resazurin Microtiter Assay - REMA)
  • Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase in an appropriate liquid medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 7-10 days.

  • Resazurin Addition: Add the viability indicator dye, resazurin, to each well.

  • Readout: After further incubation, a color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizing the Mechanism and Workflow

DprE1 Inhibition Pathway

DprE1_Inhibition_Pathway DprE1 Inhibition Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by PBTZ169 DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2'-keto-D-arabinose (DPX) DprE1->DPX Oxidation PBTZ169_active Activated Nitroso Intermediate DprE1->PBTZ169_active Reduction by FADH2 DprE2 DprE2 Enzyme DPX->DprE2 Intermediate DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Reduction Arabinogalactan & LAM Arabinogalactan & Lipoarabinomannan DPA->Arabinogalactan & LAM Precursor PBTZ169_prodrug PBTZ169 (Prodrug) PBTZ169_prodrug->DprE1 Enters Active Site DprE1_inhibited Inactive DprE1-PBTZ169 Adduct PBTZ169_active->DprE1_inhibited Covalent bond with Cys387 DprE1_inhibited->DPX Blocks Synthesis

Caption: Mechanism of DprE1 inhibition by PBTZ169.

Target Validation Workflow

Target_Validation_Workflow Target Validation Workflow for DprE1 Inhibitors cluster_genetic Genetic Approaches cluster_biochemical Biochemical Approaches cluster_invivo In Vivo Approaches Start Hypothesis: DprE1 is the target Genetic_Validation Genetic Validation Start->Genetic_Validation Biochemical_Validation Biochemical Validation Start->Biochemical_Validation Resistant_Mutants Sequence dprE1 from resistant mutants Genetic_Validation->Resistant_Mutants MIC_Shift Overexpress dprE1 (MIC Shift Assay) Genetic_Validation->MIC_Shift Enzyme_Assay In vitro enzyme inhibition assay Biochemical_Validation->Enzyme_Assay Crystallography Co-crystallize inhibitor with DprE1 Biochemical_Validation->Crystallography In_Vivo_Validation In Vivo Validation Efficacy_Studies Test efficacy in murine infection models In_Vivo_Validation->Efficacy_Studies Conclusion Conclusion: DprE1 is the primary target Resistant_Mutants->In_Vivo_Validation MIC_Shift->In_Vivo_Validation Enzyme_Assay->In_Vivo_Validation Crystallography->In_Vivo_Validation Efficacy_Studies->Conclusion

Caption: Workflow for validating DprE1 as a drug target.

Conclusion

The convergence of genetic, biochemical, and in vivo data provides overwhelming evidence to validate DprE1 as the primary and essential target of the this compound class of inhibitors, represented here by PBTZ169 (Macozinone). The potent and specific activity of PBTZ169 against M. tuberculosis, coupled with its well-defined mechanism of action, underscores the therapeutic potential of targeting DprE1. Comparative data indicates that PBTZ169 is a highly promising clinical candidate with superior or comparable efficacy to other DprE1 inhibitors. The continued development of DprE1 inhibitors like PBTZ169 represents a significant advancement in the pursuit of novel and more effective treatments for tuberculosis.

References

The Synergistic Potential of DprE1 Inhibitors with Standard Tuberculosis Regimens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutic strategies. One promising approach involves the combination of new chemical entities with existing anti-TB drugs to enhance efficacy and shorten treatment duration. This guide provides a comparative analysis of the synergistic effects of DprE1 inhibitors, a novel class of anti-TB agents, with first-line anti-TB regimens.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it an attractive target for drug development. DprE1 inhibitors disrupt the formation of arabinogalactan, a key component of the cell wall, leading to bacterial cell death. This unique mechanism of action suggests the potential for synergistic interactions with other anti-TB drugs that have different cellular targets.

This guide focuses on the in vitro interaction of representative DprE1 inhibitors, such as BTZ043 and PBTZ169 (Macozinone), with the core first-line anti-TB drugs: rifampicin (RIF), isoniazid (INH), and ethambutol (EMB).

Quantitative Analysis of Synergistic Effects

The interaction between DprE1 inhibitors and existing anti-TB drugs is primarily assessed using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug in combination, where the FIC is the ratio of the Minimum Inhibitory Concentration (MIC) of the drug in combination to its MIC when used alone.

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

The following tables summarize the available quantitative data from in vitro studies on the interaction of DprE1 inhibitors with first-line anti-TB drugs.

DprE1 Inhibitor Combination Drug Interaction Fractional Inhibitory Concentration Index (FICI)
BTZ043Rifampicin (RIF)Additive0.5 < FICI ≤ 4[1]
BTZ043Isoniazid (INH)Additive0.5 < FICI ≤ 4[1]
BTZ043Ethambutol (EMB)Additive0.5 < FICI ≤ 4[1]
DprE1 Inhibitor Combination Drug Interaction Supporting Data
PBTZ169 (Macozinone)Rifampicin (RIF)AdditiveNo antagonism observed in checkerboard assays[2][3]
PBTZ169 (Macozinone)Isoniazid (INH)AdditiveNo antagonism observed in checkerboard assays[2][3]
PBTZ169 (Macozinone)Ethambutol (EMB)No InteractionNo significant interaction observed in checkerboard assays[2]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.

Methodology:

  • Preparation of Drug Solutions: Stock solutions of the DprE1 inhibitor and the comparator anti-TB drugs (rifampicin, isoniazid, ethambutol) are prepared in appropriate solvents (e.g., dimethyl sulfoxide - DMSO).

  • Microplate Setup: A 96-well microtiter plate is used to create a two-dimensional array of drug concentrations. Serial dilutions of the DprE1 inhibitor are made along the x-axis, and serial dilutions of the comparator drug are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: A log-phase culture of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microplate is inoculated with the bacterial suspension. Control wells containing each drug alone, as well as a drug-free growth control, are included.

  • Incubation: The plates are sealed and incubated at 37°C for a defined period (typically 7-14 days).

  • Determination of MIC: The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth. Visual inspection or the use of a growth indicator like resazurin can be employed.

  • Calculation of FICI: The FICI is calculated using the formula: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FICI = FIC of Drug A + FIC of Drug B

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic assessment of the bactericidal or bacteriostatic effects of drug combinations over time.

Methodology:

  • Inoculum Preparation: A standardized inoculum of Mycobacterium tuberculosis is prepared in a suitable liquid culture medium (e.g., Middlebrook 7H9 broth).

  • Drug Exposure: The bacterial culture is exposed to the DprE1 inhibitor and the comparator drug, both alone and in combination, at fixed concentrations (e.g., at their respective MICs or multiples of the MIC). A drug-free culture serves as a growth control.

  • Sampling: Aliquots are withdrawn from each culture at various time points (e.g., 0, 2, 4, 7, and 14 days).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto solid agar medium (e.g., Middlebrook 7H11 agar) and counting the colony-forming units (CFUs) after incubation.

  • Data Analysis: The log10 CFU/mL is plotted against time for each drug combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental procedures, the following diagrams illustrate the DprE1 signaling pathway and the workflow of the checkerboard assay.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentose (DPX) DprE2 DprE2 DPX->DprE2 Substrate DPA Decaprenylphosphoryl-arabinofuranose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPX Oxidation DprE2->DPA Reduction DprE1_IN_1 DprE1-IN-1 DprE1_IN_1->DprE1 Inhibition

Caption: Mechanism of DprE1 Inhibition.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis DrugA Prepare Drug A (this compound) Dilutions Plate Dispense Drug Dilutions into 96-well Plate DrugA->Plate DrugB Prepare Drug B (e.g., Rifampicin) Dilutions DrugB->Plate Inoculum Prepare M. tuberculosis Inoculum Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Plate->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Determine MICs (Visual or Resazurin) Incubate->Read Calculate Calculate Fractional Inhibitory Concentration (FIC) Read->Calculate Interpret Determine FICI and Interpret Interaction Calculate->Interpret

Caption: Checkerboard Assay Workflow.

Conclusion

The available in vitro data suggests that DprE1 inhibitors, as exemplified by BTZ043 and PBTZ169, primarily exhibit additive or indifferent interactions with the first-line anti-tuberculosis drugs rifampicin, isoniazid, and ethambutol. Importantly, no antagonism has been reported, which is a crucial consideration for the development of new combination therapies. The absence of antagonism suggests that DprE1 inhibitors could potentially be incorporated into existing or novel anti-TB regimens without compromising the efficacy of the partner drugs. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of these combinations in treating tuberculosis.

References

A Comparative Analysis of DprE1 Inhibitors and Next-Generation Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with new mechanisms of action. This guide provides a comparative benchmark of the DprE1 inhibitor class of anti-tubercular agents against three key next-generation drugs: Bedaquiline, Pretomanid, and Linezolid. The information presented herein is intended to provide an objective overview based on available preclinical data to inform research and drug development efforts.

Introduction to the Compounds

DprE1 Inhibitors (Represented by DprE1-IN-1)

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan.[1] Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death.[1] This mechanism is novel and distinct from existing anti-TB drugs, making DprE1 inhibitors promising candidates against drug-resistant Mtb strains.[2] For the purpose of this guide, where specific data for "this compound" is not available, we will utilize data from well-characterized DprE1 inhibitors in clinical development, such as TBA-7371 , Macozinone (PBTZ169) , and OPC-167832 , as representative examples of this class.

Next-Generation Tuberculosis Drugs

  • Bedaquiline (Sirturo®) : A diarylquinoline that inhibits the proton pump of mycobacterial ATP synthase, essential for energy generation in Mtb.[3][4] It is a potent bactericidal agent effective against both replicating and non-replicating bacilli.[4]

  • Pretomanid : A nitroimidazole that requires activation by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium.[5][6] This activation leads to the generation of reactive nitrogen species, including nitric oxide, and inhibition of mycolic acid synthesis, disrupting key cellular processes.[6][7]

  • Linezolid : An oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit.[8] It is a crucial component of regimens for treating drug-resistant tuberculosis.[8][9]

Mechanism of Action

The distinct mechanisms of action of these drug classes are a key factor in their efficacy and their potential for use in combination therapies.

Mechanism of Action of Anti-Tuberculosis Drugs cluster_DprE1 DprE1 Inhibitors cluster_NextGen Next-Generation Drugs This compound This compound DprE1 DprE1 This compound->DprE1 Inhibits Arabinogalactan_Synthesis Arabinogalactan & Lipoarabinomannan Synthesis DprE1->Arabinogalactan_Synthesis Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Arabinogalactan_Synthesis->Cell_Wall Essential for Bedaquiline Bedaquiline ATP_Synthase ATP Synthase Bedaquiline->ATP_Synthase Inhibits Pretomanid Pretomanid Mycolic_Acid_Synthesis Mycolic Acid Synthesis & Respiratory Poisoning Pretomanid->Mycolic_Acid_Synthesis Inhibits Linezolid Linezolid Protein_Synthesis Protein Synthesis (50S Ribosome) Linezolid->Protein_Synthesis Inhibits

Figure 1: Simplified signaling pathways illustrating the mechanisms of action.

Comparative In Vitro Activity

The in vitro potency of an anti-tubercular agent is a primary indicator of its potential efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Drug/CompoundDrug ClassTargetMIC against Mtb H37Rv (µg/mL)Cytotoxicity (IC50 in µM)Cell LineSelectivity Index (SI)
TBA-7371 DprE1 InhibitorDprE10.64>100Not specified>156
Macozinone (PBTZ169) DprE1 InhibitorDprE1~0.001Not specifiedNot specifiedNot specified
OPC-167832 DprE1 InhibitorDprE10.00024 - 0.002Not specifiedNot specifiedNot specified
Bedaquiline DiarylquinolineATP Synthase0.03 - 0.06>10HepG2>167
Pretomanid NitroimidazoleMycolic Acid Synthesis / Respiratory Poisoning0.015 - 0.25>100VERO, HepG2, THP-1>400
Linezolid OxazolidinoneProtein Synthesis0.25 - 1.0>100VERO>100

Note: Data is compiled from various sources and experimental conditions may differ. The Selectivity Index (SI) is calculated as IC50/MIC and provides an estimate of the therapeutic window.

Comparative In Vivo Efficacy

Preclinical evaluation in animal models is critical for assessing the in vivo activity of drug candidates. The mouse model of chronic tuberculosis is a standard for such evaluations, with efficacy often measured by the reduction in bacterial load (Colony Forming Units - CFUs) in the lungs.

Drug/CompoundDose (mg/kg)Dosing RegimenMouse ModelLog10 CFU Reduction in Lungs (compared to untreated)
TBA-7371 100 - 200Twice dailyC3HeB/FeJ~1.5 (after 8 weeks)
Macozinone (PBTZ169) 50 - 100Once dailyC3HeB/FeJ~1.5 (after 8 weeks)
OPC-167832 5 - 20Once dailyC3HeB/FeJ~3.0 (after 8 weeks)
Bedaquiline 25Once dailyBALB/c~2.5 - 3.0 (after 8 weeks)
Pretomanid 100Once dailyBALB/c~1.5 - 2.0 (after 8 weeks)
Linezolid 100Once dailyBALB/c~1.0 - 1.5 (after 8 weeks)

Note: Efficacy data is highly dependent on the mouse strain, infection model, and treatment duration. The data presented is for monotherapy to allow for a general comparison of individual drug activity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of anti-tubercular agents.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound against M. tuberculosis is a fundamental measure of its in vitro potency. The broth microdilution method is a commonly used technique.

Workflow for MIC Determination start Prepare serial dilutions of test compound in a 96-well plate inoculate Inoculate wells with a standardized suspension of M. tuberculosis start->inoculate incubate Incubate plates at 37°C for 7-14 days inoculate->incubate add_indicator Add a growth indicator (e.g., Resazurin) incubate->add_indicator read_results Read results visually or with a plate reader add_indicator->read_results determine_mic Determine MIC as the lowest concentration with no visible growth read_results->determine_mic Experimental Workflow for In Vivo Efficacy Testing infection Infect mice (e.g., BALB/c) with M. tuberculosis via aerosol establishment Allow infection to establish (chronic phase, ~4-6 weeks) infection->establishment treatment Administer test compounds daily for a defined period (e.g., 4-8 weeks) establishment->treatment euthanasia Euthanize mice and harvest lungs treatment->euthanasia homogenization Homogenize lungs and plate serial dilutions on agar euthanasia->homogenization cfu_counting Incubate plates and count Colony Forming Units (CFUs) homogenization->cfu_counting

References

Safety Operating Guide

Safeguarding Researchers: Essential Safety and Handling Protocols for DprE1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of novel therapeutics, ensuring a safe laboratory environment is paramount. This document provides crucial safety and logistical information for the handling of DprE1-IN-1, a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme in Mycobacterium tuberculosis. Adherence to these guidelines is essential for minimizing risk and ensuring the integrity of research.

This compound is an orally active compound with significant biological activity.[1][2] While it has shown low cytotoxicity in some studies, all research chemicals should be handled with care.[1] The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.

Personal Protective Equipment (PPE)

A thorough hazard assessment should always be conducted before beginning any experiment.[3] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for chemical compounds.[4][5][6]

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes & Face Safety glasses or goggles, Face shieldSafety glasses with side shields are the minimum requirement.[4][7] Chemical splash goggles offer enhanced protection and should be worn when there is a splash hazard.[6][7] A face shield, worn in conjunction with safety glasses or goggles, is recommended when handling larger quantities or if there is a significant splash risk.[4][6][7] All eye and face protection should be ANSI Z87.1 compliant.[7]
Hands Disposable nitrile glovesNitrile gloves provide adequate protection for incidental contact.[4] If prolonged contact is anticipated, consider double-gloving or using more robust chemical-resistant gloves.[4] Gloves should be inspected before use and changed immediately if contaminated or torn.
Body Laboratory coatA standard cotton or cotton/poly blend lab coat is sufficient for general use.[6] For tasks with a higher risk of splashes or spills, a barrier or fluid-resistant lab coat should be considered.
Respiratory Not generally requiredA respirator is typically not necessary when handling small quantities in a well-ventilated area. However, if there is a risk of aerosolization or if working with the powder outside of a containment hood, a risk assessment should be conducted to determine if respiratory protection (e.g., an N95 respirator) is needed.[5]
Feet Closed-toe shoesShoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[5]
Operational and Disposal Plans

Proper handling and disposal are critical to maintaining a safe laboratory environment. The following step-by-step procedures should be followed.

Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage. If the package is compromised, handle it within a chemical fume hood.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The supplier recommends storage at -20°C.

  • Ensure the container is clearly labeled.

Handling and Use:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Use the smallest effective quantity for the experiment to minimize waste.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • For powdered spills, gently cover with a damp paper towel to avoid raising dust, then use an absorbent pad.[8]

  • Collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal:

  • All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Do not dispose of this compound down the drain.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing Laboratory Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Begin Task (Handling this compound) AssessRisk Assess Risk: - Quantity - Aerosolization Potential - Splash Hazard Start->AssessRisk BasePPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-Toe Shoes AssessRisk->BasePPE SplashHazard Splash Hazard? BasePPE->SplashHazard AerosolHazard Aerosolization Risk? SplashHazard->AerosolHazard No EnhancedEye Add: - Chemical Goggles - Face Shield SplashHazard->EnhancedEye Yes Respiratory Add: - Respirator (N95) AerosolHazard->Respiratory Yes Proceed Proceed with Experiment AerosolHazard->Proceed No EnhancedEye->AerosolHazard Respiratory->Proceed

Caption: PPE selection workflow for handling this compound.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area (if necessary) Spill->Evacuate Assess Assess Spill: - Liquid or Solid? - Quantity Evacuate->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Absorb with Inert Material SolidSpill->LiquidSpill No CoverSolid Gently Cover with Damp Paper Towel SolidSpill->CoverSolid Yes Collect Collect Contaminated Material into a Sealed Container LiquidSpill->Collect CoverSolid->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose End Spill Response Complete Dispose->End

Caption: Step-by-step spill response plan for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.